Fmoc-6-chloro D-Tryptophan
Description
BenchChem offers high-quality Fmoc-6-chloro D-Tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-6-chloro D-Tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGPPBWOOAVEL-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Fmoc-6-chloro-D-tryptophan: An In-depth Technical Guide for Researchers
Introduction: The Significance of Fmoc-6-chloro-D-tryptophan in Modern Drug Discovery
Fmoc-6-chloro-D-tryptophan is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of this halogenated D-amino acid into peptide-based therapeutics can confer several advantageous properties. The presence of the chlorine atom at the 6-position of the indole ring can enhance binding affinities through halogen bonding and improve metabolic stability by blocking a potential site of oxidation. Furthermore, the use of the D-enantiomer can significantly increase resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide drugs. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this building block directly amenable to solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug discovery. This guide provides a comprehensive overview of the synthetic pathways to Fmoc-6-chloro-D-tryptophan, offering detailed experimental protocols and insights into the underlying chemical principles.
Strategic Approaches to the Synthesis of Fmoc-6-chloro-D-tryptophan
The synthesis of Fmoc-6-chloro-D-tryptophan can be approached through several strategic pathways. The primary challenges lie in the construction of the 6-chloroindole moiety and the stereoselective introduction of the D-amino acid side chain. This guide will detail two primary synthetic routes:
-
Racemic Synthesis followed by Enzymatic Resolution: This robust and scalable approach involves the initial synthesis of a racemic mixture of N-acetyl-6-chloro-tryptophan, followed by a highly selective enzymatic resolution to isolate the desired D-enantiomer.
-
Chiral Pool Synthesis: This strategy leverages a readily available chiral starting material, D-tryptophan, and introduces the chloro-substituent in a later step.
Additionally, the principles of the Fischer Indole Synthesis will be discussed as a viable alternative for the construction of the 6-chloroindole core.
Pathway 1: Racemic Synthesis and Enzymatic Resolution
This pathway is a well-established and reliable method for obtaining enantiomerically pure amino acids. It begins with the synthesis of racemic N-acetyl-6-chloro-tryptophan, which is then subjected to enzymatic hydrolysis to selectively deacylate the desired enantiomer.
Step 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan
The synthesis of the racemic N-acetyl-6-chloro-tryptophan starts from commercially available 6-chloroindole and L-serine. In this reaction, L-serine serves as the source of the amino acid backbone. The reaction proceeds through an initial condensation and cyclization under acidic conditions, followed by acetylation.
Reaction Scheme:
Detailed Experimental Protocol:
-
To a solution of 6-chloroindole (500 mg, 3.31 mmol) in acetic acid (10 mL), add L-serine (695 mg, 6.62 mmol, 2 equivalents) and acetic anhydride (3.1 mL, 33.1 mmol, 10 equivalents).[1]
-
Stir the mixture under an inert atmosphere (e.g., Argon) at 73°C for 4 hours.[1]
-
After cooling, concentrate the reaction mixture to approximately half its original volume under reduced pressure.[1]
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude N-acetyl-6-chloro-D,L-tryptophan.[1]
Expected Yield: Approximately 74% (686 mg).[1]
Step 2: Enzymatic Resolution for 6-chloro-D-tryptophan
Enzymatic resolution is a powerful technique for separating enantiomers. While many protocols utilize L-aminoacylases to produce L-amino acids, D-aminoacylases (also known as N-acyl-D-amino acid deacylases) can be employed to selectively hydrolyze the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted N-acetyl-L-enantiomer.[2][3]
Conceptual Workflow for D-Enantiomer Resolution:
Caption: Enzymatic resolution of racemic N-acetyl-6-chloro-tryptophan.
Proposed Experimental Protocol (based on D-aminoacylase principles):
-
Dissolve the crude N-acetyl-6-chloro-D,L-tryptophan in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). The optimal pH may vary depending on the specific D-aminoacylase used.[4]
-
Add the D-aminoacylase enzyme. The enzyme loading and the presence of co-factors (such as Co²⁺) should be optimized for the specific enzyme.[4]
-
Incubate the mixture at the optimal temperature for the enzyme (typically 30-50°C) with gentle stirring.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until approximately 50% conversion is reached.
-
Once the reaction is complete, acidify the mixture to pH ~3 with HCl. This will precipitate the unreacted N-acetyl-6-chloro-L-tryptophan.
-
Filter to remove the precipitated N-acetyl-L-enantiomer.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to remove any remaining N-acetyl-L-enantiomer.
-
The aqueous layer now contains the desired 6-chloro-D-tryptophan. This can be isolated by lyophilization or other suitable methods.
Pathway 2: Chiral Pool Synthesis from D-Tryptophan
An alternative strategy is to start with the correctly configured enantiomer, D-tryptophan, and introduce the chlorine atom onto the indole ring. This approach avoids a resolution step but requires careful control of the regioselectivity of the halogenation.
A reported method for this transformation involves a three-step process: nitration, hydrogenation, and a Sandmeyer-type reaction.
Reaction Scheme (Conceptual):
Alternative Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing indole rings.[1][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To apply this to the synthesis of 6-chloro-tryptophan, one would start with 4-chlorophenylhydrazine and a suitable keto-acid or aldehyde containing the amino acid backbone.
Conceptual Fischer Indole Synthesis Pathway:
Caption: Fischer indole synthesis for 6-chloro-tryptophan.
This method offers the potential for a convergent synthesis but may require significant optimization to achieve good yields and regioselectivity.
Step 3: Fmoc Protection of 6-chloro-D-tryptophan
The final step is the protection of the α-amino group of 6-chloro-D-tryptophan with the Fmoc group. This is typically achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Reaction Scheme:
Detailed Experimental Protocol (adapted from the L-enantiomer synthesis):
-
Dissolve 6-chloro-D-tryptophan in a mixture of water and a suitable organic solvent such as acetone or dioxane.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to deprotonate the amino group. Typically, 2 equivalents of base are used.[1]
-
Dissolve Fmoc-OSu (1.1 equivalents) in an organic solvent (e.g., acetone) and add it portion-wise to the amino acid solution over a period of a few hours with vigorous stirring at room temperature.[1]
-
Monitor the reaction by TLC or HPLC until completion.
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3 with a mild acid like acetic acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude Fmoc-6-chloro-D-tryptophan.[1]
Purification and Characterization
Purification
The crude Fmoc-6-chloro-D-tryptophan can be purified by one of the following methods:
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying Fmoc-amino acids. A typical eluent system could be a gradient of ethyl acetate in hexane, with a small amount of acetic acid to keep the carboxylic acid protonated (e.g., hexane:EtOAc:AcOH = 10:9:1).[1]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvents for recrystallizing Fmoc-amino acids include mixtures of ethyl acetate/hexane or toluene.[7]
Characterization
The identity and purity of the synthesized Fmoc-6-chloro-D-tryptophan should be confirmed by a combination of analytical techniques.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₂₆H₂₁ClN₂O₄[8][9][10] |
| Molecular Weight | 460.91 g/mol [8][9][10] |
| ¹H NMR | The spectrum is expected to be very similar to that of the L-enantiomer, showing characteristic peaks for the Fmoc group, the indole ring protons, and the amino acid backbone protons. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals corresponding to the structure. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. |
| Specific Optical Rotation | The value should be equal in magnitude but opposite in sign to that of the L-enantiomer. |
Safety and Handling
-
6-chloroindole: This compound is a skin, eye, and respiratory irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Fmoc-OSu: This reagent may cause an allergic skin reaction and is harmful if swallowed. It should be handled with care, avoiding inhalation of dust and contact with skin and eyes. Standard PPE should be worn.[2]
-
General Precautions: All chemical manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE, including lab coats, gloves, and safety glasses, should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of Fmoc-6-chloro-D-tryptophan is a multi-step process that requires careful execution and purification. The pathway involving racemic synthesis followed by enzymatic resolution with a D-aminoacylase represents a robust and scalable approach. For researchers in peptide chemistry and drug development, having access to a reliable supply of this valuable building block opens up new avenues for the design of more potent and stable peptide-based therapeutics. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis and purification of Fmoc-6-chloro-D-tryptophan.
References
- Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. (2025). Journal of Chemical and Pharmaceutical Research.
- Revisiting D-Acylases for D-Amino Acid Production - PMC. (2025).
- Facile Synthesis of 6-Chloro-d-tryptophan. (1975). Bulletin of the Chemical Society of Japan.
- Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function. (2025).
- Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024). Applied Microbiology and Biotechnology.
- Fischer indole synthesis applied to the total synthesis of n
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Fmoc-6-chloro-D-tryptophan - Aralez Bio eStore. (n.d.). Retrieved from [Link]
-
Fmoc-L-tryptophan | C26H22N2O4 | CID 978343 - PubChem. (n.d.). Retrieved from [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010). Molecules.
- Fmoc-Amino Acids. (n.d.). Bachem.
- One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. (2018).
- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIV
- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Reaction pathway of tryptophanase-catalyzed L-tryptophan synthesis from D-serine. (2011).
- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). Organic Letters.
- An improved column chromatographic method for isolation of tryptophan metabolites. (1972). Analytical Biochemistry.
Sources
- 1. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 2. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ajpamc.com [ajpamc.com]
- 8. scbt.com [scbt.com]
- 9. Fmoc-6-chloro-D-tryptophan | 925916-73-0 [amp.chemicalbook.com]
- 10. biosynth.com [biosynth.com]
An In-Depth Technical Guide to Fmoc-6-chloro-D-tryptophan: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide provides a comprehensive technical overview of Fmoc-6-chloro-D-tryptophan, a critical building block in modern peptide synthesis and drug discovery. This document moves beyond a simple datasheet to offer in-depth insights into its chemical properties, synthesis, and strategic application, particularly in the development of novel therapeutics.
Core Introduction: The Significance of Halogenated Tryptophan Analogs
In the landscape of peptide-based drug development, the incorporation of unnatural amino acids is a key strategy for modulating pharmacological properties. Halogenation of amino acid side chains, particularly that of tryptophan, has emerged as a powerful tool to enhance peptide stability, binding affinity, and biological activity. The introduction of a chloro-group onto the indole ring of tryptophan can significantly alter its electronic and steric properties, leading to improved therapeutic candidates.
Fmoc-6-chloro-D-tryptophan, with its D-configuration, offers resistance to enzymatic degradation, a crucial attribute for enhancing in vivo half-life. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for efficient and clean peptide assembly under mild basic conditions.
Technical Data Sheet: Fmoc-6-chloro-D-tryptophan
A thorough understanding of the physicochemical properties of Fmoc-6-chloro-D-tryptophan is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 925916-73-0 | [1][2] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [1][2] |
| Molecular Weight | 460.91 g/mol | [1][2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |
| Alternate Names | 6-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tryptophan; Fmoc-6-chloro-(R)-Tryptophan | [1][2] |
Synthesis and Fmoc Protection
The synthesis of Fmoc-6-chloro-D-tryptophan involves two key stages: the synthesis of the 6-chloro-D-tryptophan core and its subsequent N-terminal protection with the Fmoc group.
Synthesis of 6-chloro-D-tryptophan
The synthesis of 6-chloro-D-tryptophan can be achieved through various synthetic routes. A common approach involves the halogenation of a suitable tryptophan precursor.
N-α-Fmoc Protection
The protection of the α-amino group of 6-chloro-D-tryptophan with the Fmoc group is a critical step to enable its use in SPPS. A general and robust method for Fmoc protection involves the reaction of the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.
Illustrative Protocol for Fmoc Protection:
-
Dissolve 6-chloro-D-tryptophan in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the pH between 8.5 and 9.5 with the addition of aqueous sodium bicarbonate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The purity of the final product should be verified by HPLC and mass spectrometry.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-6-chloro-D-tryptophan is primarily utilized in Fmoc-based SPPS to introduce a 6-chloro-D-tryptophan residue into a peptide sequence. The following is a detailed protocol for its incorporation.
Experimental Protocol: Incorporation of Fmoc-6-chloro-D-tryptophan in SPPS
This protocol outlines the key steps for coupling Fmoc-6-chloro-D-tryptophan to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-6-chloro-D-tryptophan
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times), IPA (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-6-chloro-D-tryptophan (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a qualitative ninhydrin test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Workflow Diagram for SPPS Cycle
Caption: Standard cycle for solid-phase peptide synthesis.
Application in Drug Discovery: FSH Receptor Antagonists
A significant application of Fmoc-6-chloro-D-tryptophan is in the synthesis of acyltryptophanols, which have been identified as antagonists of the Follicle-Stimulating Hormone (FSH) receptor.[1][2][3]
FSH Receptor Signaling
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) crucial for reproduction.[4] Its activation by FSH primarily stimulates the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is vital for follicular development in females and spermatogenesis in males.
Mechanism of Action of Acyltryptophanol Antagonists
Acyltryptophanols containing the 6-chloro-D-tryptophan moiety act as non-competitive antagonists of the FSHR. They do not compete with FSH for binding to the orthosteric site but rather bind to an allosteric site on the receptor. This allosteric modulation prevents the conformational changes necessary for receptor activation, thereby inhibiting the downstream signaling cascade, such as cAMP production. The development of small-molecule FSHR antagonists is a promising avenue for non-steroidal contraception and the treatment of hormone-dependent disorders.[5]
Caption: Allosteric antagonism of the FSH receptor.
Potential Side Reactions and Mitigation Strategies
The indole side chain of tryptophan is susceptible to modification during peptide synthesis, particularly during the acidic cleavage step. While the chloro-substituent at the 6-position can influence the reactivity of the indole ring, researchers should be aware of potential side reactions.
-
Alkylation: During final cleavage with strong acids like trifluoroacetic acid (TFA), carbocations generated from side-chain protecting groups (e.g., from Arg(Pbf)) can alkylate the tryptophan indole ring. The use of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail is crucial to minimize this side reaction.
-
Oxidation: The indole ring is also prone to oxidation. Minimizing exposure to air and light, and using scavengers like 1,2-ethanedithiol (EDT), can help prevent oxidative degradation.
For peptides containing halogenated tryptophans, it is advisable to use a scavenger cocktail optimized for tryptophan-containing peptides during the final cleavage from the resin.
Conclusion
Fmoc-6-chloro-D-tryptophan is a valuable and versatile building block for the synthesis of complex peptides with enhanced pharmacological properties. Its strategic incorporation can lead to peptides with increased stability and specific biological activities, as exemplified by its use in the development of FSH receptor antagonists. A thorough understanding of its chemical properties, coupled with optimized synthetic protocols and an awareness of potential side reactions, will empower researchers to fully leverage the potential of this unique amino acid derivative in their drug discovery and development endeavors.
References
- Follicle-Stimulating Hormone Receptor (FSHR) Signaling. (n.d.).
-
Identification and characterisation of novel follicle-stimulating hormone receptor antagonists. (2022). Endocrine Abstracts. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]
Sources
- 1. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Fmoc-6-chloro L-Tryptophan | CymitQuimica [cymitquimica.com]
- 4. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
An In-Depth Technical Guide to Fmoc-6-chloro-D-tryptophan: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-6-chloro-D-tryptophan is a synthetically modified amino acid that has garnered significant interest in the field of peptide chemistry and drug development. As a derivative of the natural amino acid tryptophan, it serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. This guide provides a comprehensive overview of its molecular characteristics, the strategic importance of its chemical modifications, and a detailed protocol for its application in peptide synthesis.
Core Molecular and Physical Properties
Fmoc-6-chloro-D-tryptophan is characterized by the following molecular formula and weight:
Key identifiers for this compound are:
A summary of its key physicochemical properties is presented in the table below.
| Property | Value/Description | Source(s) |
| Appearance | White to off-white solid | [5] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [1][2] |
| Molecular Weight | ~460.91 g/mol | [1][2][3] |
| Purity | Typically ≥95% | [5] |
| Storage | 2-8°C, sealed in a dry environment | [6] |
| Predicted Boiling Point | 732.6±60.0 °C | [3] |
| Predicted Density | 1.406±0.06 g/cm³ | [3] |
| Predicted pKa | 3.72±0.10 | [3] |
The Strategic Importance of Chemical Modifications
The unique utility of Fmoc-6-chloro-D-tryptophan in peptide synthesis stems from two key chemical modifications to the parent D-tryptophan molecule: the Nα-Fmoc protecting group and the chlorine atom at the 6-position of the indole ring.
The Role of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine of the amino acid. Its use is a cornerstone of modern solid-phase peptide synthesis for several reasons:
-
Orthogonality: The Fmoc group is stable under the acidic conditions used to cleave the final peptide from most resins, while the side-chain protecting groups are typically acid-labile. This orthogonality ensures that the integrity of the peptide chain is maintained throughout the synthesis.
-
Mild Deprotection Conditions: The Fmoc group is readily removed by a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). These mild conditions are compatible with a wide range of sensitive amino acid residues and post-translational modifications.
-
Reaction Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance, which allows for the real-time monitoring of the deprotection and coupling steps during automated peptide synthesis.
The Significance of the 6-Chloro Modification
The introduction of a chlorine atom at the 6-position of the tryptophan indole ring is a strategic modification that can impart desirable pharmacological properties to the resulting peptide. Halogenation of tryptophan residues has been shown to:
-
Enhance Metabolic Stability: The carbon-chlorine bond is strong and not easily cleaved by metabolic enzymes. This can increase the in vivo half-life of the peptide by preventing enzymatic degradation at the tryptophan residue.[7]
-
Modulate Receptor Binding and Activity: The electron-withdrawing nature and steric bulk of the chlorine atom can alter the electronic and conformational properties of the tryptophan side chain. This can lead to enhanced binding affinity and potency of the peptide for its target receptor. The incorporation of halogenated tryptophans into RGD peptides, for instance, has been shown to enhance their specificity and binding affinity for integrin αvβ3.
-
Influence Peptide Conformation: The presence of a halogen on the indole ring can influence the local and global conformation of the peptide backbone, which can in turn affect its biological activity.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-6-chloro-D-tryptophan is primarily used as a building block in Fmoc-based SPPS to introduce a 6-chloro-D-tryptophan residue into a peptide sequence. This is particularly relevant in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists and follicle-stimulating hormone (FSH) antagonists, where this modification has been shown to be beneficial.[3]
Below is a detailed, step-by-step protocol for the incorporation of Fmoc-6-chloro-D-tryptophan into a growing peptide chain on a solid support.
Experimental Protocol: Incorporation of Fmoc-6-chloro-D-tryptophan
This protocol outlines a single coupling cycle for adding Fmoc-6-chloro-D-tryptophan to a peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-6-chloro-D-tryptophan
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-Phase Synthesis Vessel
-
Shaker or automated peptide synthesizer
Workflow Diagram:
Caption: Standard SPPS cycle for the incorporation of Fmoc-6-chloro-D-tryptophan.
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the peptide-resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
N-terminal Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-6-chloro-D-tryptophan (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, slightly less than the amino acid equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.
-
A negative Kaiser test (the beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Causality Behind Experimental Choices:
-
Pre-activation of the amino acid: This step is crucial for forming a highly reactive species that will readily acylate the free amine on the peptide-resin, driving the coupling reaction to completion.
-
Use of DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the acidic byproducts of the coupling reaction without causing premature cleavage of the Fmoc group.
-
Thorough washing: Extensive washing between steps is critical to remove unreacted reagents and byproducts that could interfere with subsequent reactions, ensuring the synthesis of a high-purity peptide.
Conclusion
Fmoc-6-chloro-D-tryptophan is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. The strategic placement of the Fmoc protecting group and the 6-chloro modification allows for its seamless integration into established SPPS protocols while offering the potential to improve the metabolic stability and biological activity of the final peptide product. A thorough understanding of its properties and the rationale behind the synthetic steps is essential for its successful application in the development of novel peptide-based therapeutics.
References
- Sigma-Aldrich. Fmoc-Trp(6-Cl)-OH | 908847-42-7.
- Chemrio. Fmoc-6-chloro-D-Tryptophan,Fmoc-D-Trp(6-Cl)-OH.
- Ambeed.com. 908847-42-7 | Fmoc-Trp(6-Cl)-OH | Carboxylic Acids.
- ChemicalBook. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0.
- Aralez Bio eStore. Fmoc-6-chloro-D-tryptophan.
- ChemicalBook. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0.
- Sigma-Aldrich. Fmoc- D -Trp(Boc)-OH = 95.0 HPLC 163619-04-3.
- Santa Cruz Biotechnology. Fmoc-6-chloro D-Tryptophan | CAS 925916-73-0.
- AChemBlock. 6-Chloro-N-Fmoc-L-tryptophan 95% | CAS: 908847-42-7.
- bioRxiv. Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme.
- Biosynth. Fmoc-6-chloro L-tryptophan | 908847-42-7 | FF23534.
- PubChem. Fmoc-D-Trp-OH | C26H22N2O4 | CID 978344.
- LGC Standards. Fmoc-6-chloro L-Tryptophan.
- Creative Peptides. Fmoc-6-chloro-L-tryptophan.
- MedchemExpress.com. Fmoc-D-Trp-OH (Nα-Fmoc-D-tryptophan) | Biochemical Reagent.
- Santa Cruz Biotechnology. Fmoc-D-Trp(Boc)-OH | CAS 163619-04-3.
- Sigma-Aldrich. Fmoc-D-Trp(Boc)-OH Novabiochem 163619-04-3.
- AAPPTec. Fmoc-Amino Acids.
- ChemicalBook. Fmoc-6-chloro-D-tryptophan | 925916-73-0.
- ResearchGate. Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2 | Request PDF.
- Beilstein Journals. Synthesis of constrained analogues of tryptophan.
- PubMed. Effect of gonadotrophin-releasing hormone (GnRH)
- PLOS One.
- PubMed.
- PMC. Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme.
- Benchchem. Application Notes and Protocols for In Vivo Delivery of GnRH Antagonist Peptides.
- PubMed. Evaluation of the impact of concurrent gonadotropin-releasing hormone (GnRH)
- PubMed. Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies.
- PMC. Synthesis of Lobeline, Lobelane and their Analogues. A Review.
- PMC.
- ResearchGate. GnRH antagonist protocols. Fixed day 6 protocol: 0.25 mg GnRH....
- MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- PMC. Current challenges in peptide-based drug discovery.
- Nature Communications.
- Journal of Biological Chemistry. Critical Role of Tryptophan 154 for the Activity and Stability of Class D Beta-Lactamases.
- PubMed. Protocol combining GnRH agonists and GnRH antagonists for rapid suppression and prevention of gonadal damage during cytotoxic therapy.
- PubMed Central. On the Utility of Chemical Strategies to Improve Peptide Gut Stability.
- PubMed.
- PMC. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents.
- ResearchGate. Impact of GnRH receptor antagonist-induced gonadotropin suppression during mini-puberty on ovarian function and lifespan | Request PDF.
- ChemPep. 86123-11-7 | Fmoc-D-Trp-OH.
- PMC.
- PubMed.
Sources
- 1. aralezbio-store.com [aralezbio-store.com]
- 2. scbt.com [scbt.com]
- 3. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]
- 4. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [m.chemicalbook.com]
- 5. 6-Chloro-N-Fmoc-L-tryptophan 95% | CAS: 908847-42-7 | AChemBlock [achemblock.com]
- 6. Fmoc-Trp(6-Cl)-OH | 908847-42-7 [sigmaaldrich.com]
- 7. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Modalities in Biology and Medicine: The Key Characteristics of Halogenated Tryptophan Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophan, a cornerstone amino acid, offers a unique indole side chain that is central to the structural integrity and function of proteins. The strategic introduction of halogen atoms onto this indole ring creates a powerful class of noncanonical amino acids known as halogenated tryptophan derivatives. These modifications impart profound changes to the molecule's physicochemical, spectroscopic, and biological properties. This guide provides a comprehensive technical overview of these derivatives, exploring the causality behind their synthesis, the unique characteristics conferred by halogenation, and their transformative applications in drug discovery, protein engineering, and as precision biophysical probes. We delve into the core principles that govern their utility, supported by field-proven experimental insights and methodologies.
The Rationale for Tryptophan Halogenation
Tryptophan's role in proteins extends beyond its contribution to the hydrophobic core; its indole side chain is a versatile functional group involved in cation-π interactions, hydrogen bonding, and as an intrinsic fluorescent probe. Halogenation—the substitution of a hydrogen atom with fluorine, chlorine, bromine, or iodine—systematically modulates these properties. This modification can enhance metabolic stability, increase binding affinity and selectivity for therapeutic targets, and introduce unique spectroscopic handles for advanced biophysical studies.[1][2][3] The ability to precisely control the position and identity of the halogen atom allows for the fine-tuning of protein structure and function, opening new avenues for rational drug design and the creation of novel biologics.[2][4][5]
Synthetic Strategies: Accessing a Diverse Chemical Space
The generation of halogenated tryptophan derivatives can be broadly categorized into biosynthetic and chemical synthesis routes, each with distinct advantages.
Biosynthesis via Enzymatic Halogenation
Nature has evolved a class of enzymes, flavin-dependent halogenases (FDHs), that catalyze the highly regioselective halogenation of aromatic compounds, including tryptophan.[6] These enzymes utilize reduced flavin adenine dinucleotide (FADH₂), oxygen, and a halide salt (e.g., NaCl, NaBr) to install a halogen at a specific position on the indole ring.[6][7]
The primary advantage of this approach is its exquisite regioselectivity, which is often difficult to achieve through traditional chemical methods.[8] Researchers have successfully engineered autonomous E. coli cells capable of both biosynthesizing various halogenated tryptophans (e.g., 6-chloro-Trp, 7-bromo-Trp) and site-specifically incorporating them into proteins of interest using genetic code expansion technology.[4][6] This creates a cost-effective and sustainable platform for producing proteins with tailored properties.[1][4]
Experimental Protocol: Biosynthesis and Incorporation of 6-Chloro-Tryptophan into a Target Protein
This protocol outlines the general steps for creating an autonomous E. coli system for producing a protein containing 6-chloro-tryptophan (6ClW) at a specific site.
Objective: To express a target protein with 6ClW incorporated at a designated amber (TAG) codon site.
Core Components:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmid 1: Encoding the target protein with an in-frame amber codon (e.g., pET22b-TargetProtein-Y151*).
-
Plasmid 2: Encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for 6ClW (e.g., pUltra-chPheRS/tRNA).[6][7][9]
-
Plasmid 3: Encoding the tryptophan 6-halogenase (e.g., SttH) and a flavin reductase (Fre) to regenerate FADH₂.[6]
Methodology:
-
Plasmid Transformation: Co-transform the three plasmids into the competent E. coli expression strain using standard heat shock or electroporation methods. Plate on selective media (containing appropriate antibiotics for each plasmid) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the required antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with glucose, MgSO₄, and essential vitamins) with the overnight starter culture. Add the required antibiotics.
-
Induction and Halogenation:
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add NaCl to a final concentration of 90-100 mM to provide the chloride source for halogenation.[7]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow for another 16-20 hours. The lower temperature enhances proper protein folding and enzyme activity.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).
-
-
Protein Purification: Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin if the protein is His-tagged), followed by size-exclusion chromatography for higher purity.
-
Verification: Confirm the successful incorporation of 6ClW using ESI-MS (Electrospray Ionization Mass Spectrometry). The observed mass should correspond to the theoretical mass of the protein with the tryptophan residue replaced by 6-chloro-tryptophan.[6][9]
Chemical Synthesis
Chemical synthesis provides access to a wider range of derivatives, including those not accessible by enzymatic means, such as fluorinated tryptophans.[10] Various methods have been developed, often involving the coupling of a halogenated indole derivative with a suitable glycine equivalent.[11][12]
A notable example is the scalable synthesis of 4,6-difluoro-tryptophan, which serves as a powerful probe for protein ¹⁹F NMR studies.[11][12] While powerful, chemical routes can be multi-step and require careful purification, but they offer unparalleled flexibility in molecular design.[13][14]
Core Characteristics and Their Mechanistic Basis
The introduction of a halogen atom fundamentally alters the electronic and steric properties of the tryptophan indole ring.
Physicochemical Properties
Halogenation significantly impacts a molecule's lipophilicity, metabolic stability, and ability to form non-covalent interactions.
-
Lipophilicity and Permeability: Increasing the halogen size (F < Cl < Br < I) generally increases the hydrophobicity of the molecule. This can enhance membrane permeability and improve pharmacokinetic properties in drug candidates.[2][15]
-
Metabolic Stability: Halogenation at positions susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes) can block these metabolic pathways, thereby increasing the in vivo half-life of a drug.[1]
-
Electronic Effects and pKa: The high electronegativity of halogens (especially fluorine) withdraws electron density from the indole ring. This can lower the pKa of the indole N-H, potentially altering hydrogen bonding capabilities.[3][16]
-
Halogen Bonding: A key characteristic, particularly for chlorine, bromine, and iodine, is the ability to form halogen bonds. This is a highly directional, non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base (e.g., a backbone carbonyl oxygen or a histidine side chain in a protein).[17][18][19][20] This interaction can significantly enhance binding affinity and selectivity, making it a critical tool in rational drug design.[18][21]
Data Presentation: Impact of Halogenation on Tryptophan Properties
| Derivative | Halogen Atom | van der Waals Radius (Å) | Pauling Electronegativity | Key Physicochemical Impact | Primary Applications |
| 4-F-Trp | Fluorine | 1.47 | 3.98 | Strong electron withdrawal; minimal steric perturbation. | ¹⁹F NMR spectroscopy, metabolic stabilization.[22] |
| 5-Cl-Trp | Chlorine | 1.75 | 3.16 | Moderate lipophilicity increase; potential for halogen bonding.[16][20] | Drug development, biochemical probes.[23] |
| 6-Br-Trp | Bromine | 1.85 | 2.96 | Significant lipophilicity increase; strong halogen bond donor.[3] | Protein engineering, enhancing ligand-receptor interactions.[3][6] |
| 7-I-Trp | Iodine | 1.98 | 2.66 | Highest lipophilicity; strongest halogen bond donor. | X-ray crystallography (heavy atom), maximizing binding affinity.[21] |
Spectroscopic Properties
Tryptophan's intrinsic fluorescence is highly sensitive to its local environment. Halogenation, particularly with heavier atoms like bromine and iodine, can quench this fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state.
Conversely, fluorinated tryptophans (F-Trp) are excellent spectroscopic probes. They are very similar in size to native tryptophan, minimizing structural perturbation. The ¹⁹F nucleus is a spin-½ nucleus with a high gyromagnetic ratio and 100% natural abundance, making it an ideal probe for NMR spectroscopy. Incorporating F-Trp site-specifically allows for the sensitive detection of protein conformational changes, dynamics, and ligand binding events without background signal from the rest of the protein.
Visualization of Key Mechanisms and Workflows
Understanding the enzymatic machinery and the logical consequences of halogenation is crucial for their effective application.
Diagram: Biosynthetic Workflow for Halogenated Tryptophan
Caption: Proposed mechanism for regioselective chlorination by tryptophan 7-halogenase. [24][25][26]
Diagram: Logic of Halogenation Effects on Protein Interactions
Caption: How halogen choice dictates physicochemical properties and biological outcomes.
Conclusion and Future Outlook
Halogenated tryptophan derivatives represent a mature yet continually evolving toolset for chemical biologists, medicinal chemists, and protein engineers. The synergy between advanced biosynthetic methods and versatile chemical synthesis provides robust access to a vast array of these powerful molecules. [6][11]By understanding the fundamental characteristics—from the formation of halogen bonds that anchor ligands in active sites to the introduction of sensitive ¹⁹F NMR probes—researchers can rationally design next-generation therapeutics and engineered proteins with unprecedented control and functionality. [18]The continued exploration of novel halogenases and the refinement of synthetic and incorporation methodologies promise to further expand the utility of these remarkable amino acid analogs, driving innovation across the life sciences.
References
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- UT technology: Biosynthesized halogenated tryptophan derivatives. (n.d.). University of Texas at Austin.
- One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase | ACS Catalysis. (2018). ACS Publications.
- Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
- Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase | Semantic Scholar. (n.d.). Semantic Scholar.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC - NIH. (2022). National Center for Biotechnology Information.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. (n.d.). MDPI.
- Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed. (2024). PubMed.
- Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design - Semantic Scholar. (2013). Semantic Scholar.
- Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR - ADDI. (n.d.). Advanced Science News.
- Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC - NIH. (2025). National Center for Biotechnology Information.
- Crystal structure of thermophilic tryptophan halogenase (ThHal) enzyme.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Tryptophan 7-halogenase - Wikipedia. (n.d.). Wikipedia.
- PDB-5lva: Crystal structure of thermophilic tryptophan halogenase (Th-Hal) ... - Yorodumi. (n.d.). Yorodumi.
- Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion | Request PDF - ResearchGate. (2025). ResearchGate.
- Proposed reaction mechanisms of tryptophan halogenation. The reaction... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Genetic incorporation of halogenated tryptophan derivatives into... - ResearchGate. (n.d.). ResearchGate.
- Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - NIH. (n.d.). National Center for Biotechnology Information.
- Mechanism of Action of Flavin-Dependent Halogenases | ACS Catalysis - ACS Publications. (2022). ACS Publications.
- The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Halogen bonds between ligands and proteins: Can we use them in validation? - PMC - NIH. (2025). National Center for Biotechnology Information.
- (PDF) Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR - ResearchGate. (2025). ResearchGate.
- (A) Modified X-ray crystallographic structure of tryptophan... - ResearchGate. (n.d.). ResearchGate.
- Halogen interactions in protein-ligand complexes: Implications of halogen bonding for rational drug design - ScholarWorks@UTEP. (2013). UTEP ScholarWorks.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (n.d.). Semantic Scholar.
- Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). ACS Publications.
- Thermal stability of halogenase and flavin reductase enzymes determined... - ResearchGate. (n.d.). ResearchGate.
- Mechanisms of tryptophan and tyrosine hydroxylase - PubMed - NIH. (n.d.). National Center for Biotechnology Information.
-
Interplay of halogen bonding and solvation in protein–ligand binding - PubMed Central. (2024). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
Sources
- 1. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 2. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]
- 4. Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. addi.ehu.es [addi.ehu.es]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Semantic Scholar [semanticscholar.org]
- 18. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Halogen interactions in protein-ligand complexes: Implications of halo" by Suman Sirimulla, Jake B. Bailey et al. [scholarworks.utep.edu]
- 21. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
- 23. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]
- 25. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Strategic Incorporation of Chlorinated Amino Acids: A Technical Guide for Advanced Peptide Science
Abstract
The deliberate incorporation of non-canonical amino acids into peptide scaffolds represents a paradigm shift in peptide science and drug discovery. Among these, chlorinated amino acids have emerged as a powerful tool for modulating the physicochemical properties, conformational preferences, and biological activities of peptides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of chlorinated amino acids in peptide science. We will explore the synthesis of these unique building blocks, their seamless integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the profound impact of chlorination on peptide structure and function. Furthermore, this guide will delve into the practical applications of chlorinated peptides in enhancing drug-like properties, with a focus on their role as enzyme inhibitors and modulators of peptide-protein interactions. Detailed experimental protocols, data-driven insights, and visual representations of key concepts are provided to empower researchers to leverage the strategic incorporation of chlorinated amino acids in their own research and development endeavors.
Introduction: Beyond the Canonical 20 - The Rise of Chlorinated Amino Acids
The 20 proteinogenic amino acids provide a remarkable yet finite chemical space for peptide structure and function. The strategic expansion of this alphabet through the inclusion of unnatural amino acids has unlocked unprecedented opportunities for tailoring peptide properties for therapeutic and research applications.[1] Halogenation, and specifically chlorination, of amino acid side chains has proven to be a particularly effective strategy for fine-tuning the electronic and steric characteristics of peptides.[2] The introduction of a chlorine atom, a seemingly subtle modification, can induce significant changes in a peptide's lipophilicity, proteolytic stability, and conformational landscape, ultimately leading to enhanced biological activity and improved pharmacokinetic profiles.[2]
This guide will serve as a technical roadmap for harnessing the potential of chlorinated amino acids in peptide science. We will begin by examining the synthesis of key chlorinated amino acid building blocks, followed by a detailed exploration of their incorporation into peptides using modern synthetic techniques. The subsequent sections will focus on the biophysical consequences of chlorination and the exciting applications of these modified peptides in the realm of drug discovery.
Synthesis and Incorporation of Chlorinated Amino Acids
The successful application of chlorinated amino acids in peptide science hinges on their efficient synthesis and incorporation into peptide chains. This section provides a detailed overview of the preparation of Fmoc-protected chlorinated amino acids and a comprehensive protocol for their integration into peptides via Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Fmoc-Protected Chlorinated Amino Acids
The most common strategy for incorporating amino acids into peptides using SPPS is through the use of N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected derivatives. The synthesis of Fmoc-protected chlorinated amino acids, such as Fmoc-4-chloro-L-phenylalanine and Fmoc-3-chloro-L-tyrosine, is a prerequisite for their use in peptide synthesis.[1][3]
Synthesis of Fmoc-4-chloro-L-phenylalanine:
Commercially available 4-chloro-L-phenylalanine serves as the starting material. The synthesis involves the reaction of 4-chloro-L-phenylalanine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the desired Fmoc-protected amino acid.[4] High purity of the final product is crucial for successful peptide synthesis.[4]
Table 1: Key Reagents for Synthesis of Fmoc-4-chloro-L-phenylalanine
| Reagent | Purpose |
| 4-chloro-L-phenylalanine | Starting amino acid |
| Fmoc-Cl or Fmoc-OSu | Fmoc protecting group source |
| Sodium Bicarbonate or DIEA | Base catalyst |
| Dioxane/Water or DMF | Solvent |
Solid-Phase Peptide Synthesis (SPPS) of Chlorinated Peptides
Fmoc-based SPPS is the method of choice for the synthesis of peptides containing chlorinated amino acids due to its milder reaction conditions compared to the Boc/Benzyl approach.[5][6] The following is a detailed, step-by-step protocol for the manual synthesis of a peptide incorporating a chlorinated amino acid.
Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing 4-chloro-L-phenylalanine
This protocol outlines the steps for coupling Fmoc-4-chloro-L-phenylalanine to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]
-
Base: N,N-Diisopropylethylamine (DIPEA)[8]
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)[8]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[9]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[8]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.[8]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-4-chloro-L-phenylalanine (3-5 equivalents relative to resin loading) and HBTU or HATU (0.95 equivalents relative to the amino acid) in DMF.[1][8]
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.[1][8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[10]
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Diagram 1: Fmoc-SPPS Cycle for Incorporation of a Chlorinated Amino Acid
Caption: Workflow for a single cycle of Fmoc-SPPS.
Impact of Chlorination on Peptide Structure and Function
The introduction of a chlorine atom onto an amino acid side chain can have a profound impact on the biophysical properties of a peptide, influencing its conformation, stability, and ultimately its biological function.
Conformational Effects
The substitution of a hydrogen atom with a larger, more electronegative chlorine atom can alter the local steric and electronic environment within a peptide. This can lead to changes in dihedral angles and favor specific secondary structures.
-
Helicity: Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. Studies have shown that the incorporation of chlorinated amino acids can influence the helicity of peptides.[11][12] The change in helicity can be quantified by monitoring the mean residue ellipticity at 222 nm.[13]
Diagram 2: Influence of Chlorination on Peptide Conformation
Caption: Chlorination can induce conformational changes in peptides.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of chlorinated amino acids can enhance the proteolytic stability of peptides by sterically hindering the approach of proteases to the peptide backbone or by altering the recognition sequence.[2]
Modulation of Peptide-Protein Interactions
The altered electronic properties and conformational rigidity imparted by chlorination can significantly impact the binding affinity and selectivity of peptides for their biological targets.[2] Quantitative analysis of these interactions can be performed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding constants (KD).
Table 2: Hypothetical Comparison of Binding Affinities
| Peptide | Target | Binding Affinity (KD) | Fold Improvement |
| Native Peptide | Receptor X | 100 nM | - |
| Chlorinated Peptide | Receptor X | 10 nM | 10x |
Applications in Drug Discovery and Development
The unique properties of chlorinated peptides make them attractive candidates for the development of novel therapeutics.
Chlorinated Peptides as Enzyme Inhibitors
The conformational constraints and altered electronic nature of chlorinated peptides can lead to potent and selective enzyme inhibitors. For example, chlorinated peptidomimetics have been explored as inhibitors of proteases involved in various diseases.[6][14] The mechanism of inhibition often involves the chlorinated residue making key interactions within the enzyme's active site that are not possible with the native amino acid.
A notable example is the investigation of peptides as inhibitors of Angiotensin-Converting Enzyme (ACE), where specific tripeptides have shown potent inhibitory activity.[15] While not explicitly chlorinated in this study, it highlights the potential for designing potent peptide-based inhibitors where chlorination could further enhance activity.
Enhancing Cell Permeability and Bioavailability
A significant challenge for peptide drugs is their poor cell permeability. Halogenation, including chlorination, has been shown to increase the lipophilicity of peptides, which can lead to improved cell membrane permeability and oral bioavailability.[2] This is a critical step towards developing orally administered peptide therapeutics.
Preclinical Development of Chlorinated Peptides
While specific examples of chlorinated peptide drugs in late-stage clinical trials are not abundant in the public domain, the principles of incorporating halogenated amino acids are being actively pursued in preclinical development.[16] The development of such therapeutics involves a comprehensive assessment of their efficacy, safety, and pharmacokinetic profiles.[16][17] Chlorotoxin, a peptide isolated from scorpion venom, is a naturally chlorinated peptide that has shown promise in targeting glioma cells and is being investigated in clinical studies, highlighting the therapeutic potential of this class of molecules.[18]
Analytical Characterization of Chlorinated Peptides
Thorough analytical characterization is essential to ensure the identity, purity, and structural integrity of synthetic chlorinated peptides.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for purifying and assessing the purity of synthetic peptides. The hydrophobicity added by the chlorine atom will typically increase the retention time of the chlorinated peptide compared to its non-chlorinated counterpart on a C18 column.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide. The characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provides a clear signature for the successful incorporation of a chlorinated amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR techniques, such as COSY, TOCSY, and NOESY, are powerful tools for the conformational analysis of peptides in solution.[19][20] By analyzing nuclear Overhauser effects (NOEs), distance restraints can be generated to build a 3D model of the peptide. The chemical shifts of protons and carbons near the chlorinated residue will also be perturbed, providing further evidence of its incorporation and its influence on the local electronic environment.[21]
Diagram 3: Analytical Workflow for Chlorinated Peptides
Caption: A typical analytical workflow for chlorinated peptides.
Conclusion and Future Perspectives
The incorporation of chlorinated amino acids into peptides has proven to be a valuable strategy for enhancing their therapeutic potential. This technical guide has provided a comprehensive overview of the synthesis, incorporation, and characterization of chlorinated peptides, as well as their applications in drug discovery. The ability to fine-tune the properties of peptides through chlorination opens up new avenues for the development of more stable, potent, and selective peptide-based drugs. As our understanding of the structure-activity relationships of chlorinated peptides continues to grow, we can expect to see an increasing number of these modified peptides entering preclinical and clinical development, ultimately leading to new and improved therapies for a wide range of diseases. The future of peptide science will undoubtedly be shaped by our ability to creatively and strategically expand the amino acid alphabet, with chlorinated amino acids playing a key role in this exciting endeavor.
References
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (2025). The Versatility of 4-Chloro-L-phenylalanine: A Chiral Building Block in Modern Organic Synthesis.
- Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Journal of Medicinal Chemistry.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Chem-Impex. Fmoc-4-chloro-L-phenylalanine.
- Aapptec Peptides. Fmoc-Phe(4-Cl)-OH [175453-08-4].
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.
- White, P., & Collins, J. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 367-374.
- The Chemical Blog. (2023). The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis.
- Ball, N. D., & D. J. Michael. (2015). Conformational analysis using both 2D-NMR and DFT calculations suggests that the solution-state structure of the peptidic backbone is largely unperturbed by OAC formation. Dalton Transactions, 44(4), 1542-1545.
- Franklin S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Patel, K., et al. (2024). 2D-NMR based solution-state conformational studies of tripeptides. Journal of Molecular Structure.
- G. S. S. R. K. Naidu, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Sigma-Aldrich. Fmoc-Phe(4-Cl)-OH.
- De Simone, A., & Monti, S. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry.
- Féliz, M. R., et al. (2017). Peptides and Peptidomimetics for Antimicrobial Drug Design. Current Topics in Medicinal Chemistry.
- Muttenthaler, M., et al. (2021).
- Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Sciences & Research.
- Papini, A. M., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and Molecular Dynamics Simulations.
- WuXi AppTec. (2025). Comprehensive Preclinical Development, DMPK, and Bioanalytical Solutions for Novel Peptide Therapeutics.
- Gante, J. (1994). Peptidomimetics, a synthetic tool of drug discovery. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- G. Wu, et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega.
- Nethack, R., et al. (2020). Development of peptide therapeutics: A nonclinical safety assessment perspective.
- Syner-G BioPharma Group. (2025). Case study: Fast-tracking a complex peptide therapeutic through preclinical development.
- CPC Scientific. Neuropilin-1 drives tumor-specific uptake of chlorotoxin.
- Murali, A., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules.
- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Kalyani, G., et al. (2016).
- Tomescu, A. I., et al. (2008). Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors.
- Sosnick, T. R., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Biophysical Journal.
- Asif, M., et al. (2022). Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme.
- Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy.
- Chen, Y., et al. (2014). Role of helicity of α-helical antimicrobial peptides to improve specificity. Protein & Cell.
- Shalongo, W., et al. (1994).
- Kang, H. J., & Lee, W. K. (2021). Current Advances in Therapeutic Peptides: Past and Future Trends. Preprints.
- Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy.
- P. G. Bolhuis, et al. (2014). Computational prediction of circular dichroism spectra and quantification of helicity loss upon peptide adsorption on silica. The Journal of Physical Chemistry B.
- Li, Y., et al. (2024). High-Affinity Peptides for Target Protein Screened in Ultralarge Virtual Libraries.
- Rohl, C. A., & Baldwin, R. L. (1997). Circular dichroism spectra of short, fixed-nucleus alanine helices. Biochemistry.
- J. Shen, et al. (2007). Modeling protein-peptide recognition based on classical quantitative structure-affinity relationship approach: implication for proteome-wide inference of peptide-mediated interactions. Journal of Proteome Research.
- D. M. Fowler, et al. (2014). A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs. Molecular & Cellular Proteomics.
- A. M. Garcia-Mora, et al. (2022). Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity. Foods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Role of helicity of α-helical antimicrobial peptides to improve specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational prediction of circular dichroism spectra and quantification of helicity loss upon peptide adsorption on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acs.org [acs.org]
- 17. Case study: Fast-tracking a complex peptide therapeutic through preclinical development - Talented Ladies Club [talentedladiesclub.com]
- 18. cpcscientific.com [cpcscientific.com]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to Fmoc-6-chloro-D-tryptophan: Sourcing, Quality Control, and Application in Peptide-Based Drug Discovery
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the sourcing, evaluation, and application of Fmoc-6-chloro-D-tryptophan. As a halogenated, unnatural D-amino acid, this building block offers unique advantages in peptide and peptidomimetic design, primarily aimed at enhancing metabolic stability and modulating biological activity.
Introduction: The Strategic Value of Unnatural Amino Acids in Peptide Synthesis
Modern drug discovery increasingly relies on peptides as therapeutic agents. However, native peptides often suffer from poor metabolic stability due to rapid degradation by proteases. The core strategy to overcome this limitation is the incorporation of unnatural amino acids. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild deprotection conditions which preserve the integrity of sensitive amino acid side chains.[1][2][]
Fmoc-6-chloro-D-tryptophan is a specialized building block that combines three strategic elements:
-
Fmoc Protecting Group : Enables seamless integration into standard automated SPPS workflows.[4][5]
-
D-Enantiomer : The D-configuration of the alpha-carbon renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, significantly increasing the in vivo half-life of the resulting peptide.[6]
-
6-Chloro Substitution : The chlorine atom on the indole ring modifies the electronic and steric properties of the tryptophan side chain. This can lead to altered binding affinities, improved receptor selectivity, and enhanced metabolic stability of the indole ring itself.[7][8] It is a key component in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[7]
This derivative is particularly valuable in exploring protein interactions, studying enzyme activities, and serving as a precursor for serotonin and other critical biomolecules.[7] A notable application includes its use in the preparation of acyltryptophanols, which function as Follicle-Stimulating Hormone (FSH) antagonists.[9][10]
Supplier Landscape and Availability Assessment
The procurement of high-quality, well-characterized amino acid derivatives is critical for the success and reproducibility of peptide synthesis. High-purity Fmoc amino acids result in higher yields, simplified peptide purification, and a more consistent impurity profile.[1] Below is a comparative analysis of suppliers for Fmoc-6-chloro-D-tryptophan.
Table 1: Supplier and Availability Data for Fmoc-6-chloro-D-tryptophan
| Supplier | Product Name | CAS Number | Available Quantities | Purity | Link |
| Aralez Bio | Fmoc-6-chloro-D-tryptophan | 925916-73-0 | 0.1 g, 1 g, 10 g | Not specified | [11] |
| Santa Cruz Biotechnology | Fmoc-6-chloro D-Tryptophan | 925916-73-0 | Inquire | Research Grade | [9] |
| ChemicalBook | Fmoc-6-chloro-D-tryptophan | 925916-73-0 | Varies by listed trader | Varies | [12] |
Note: Availability, pricing, and purity are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.
Availability Insights
Fmoc-6-chloro-D-tryptophan is a specialty reagent and is not as commonly stocked as standard proteinogenic amino acids. While several suppliers list the compound, it is often sold in smaller, research-scale quantities. For larger-scale synthesis campaigns (multi-gram to kilogram), it is crucial to contact suppliers well in advance to inquire about bulk availability, lead times for custom synthesis, and batch-to-batch consistency.
Quality Control and In-House Validation
Trust in the starting material is paramount. While suppliers provide a Certificate of Analysis, independent verification provides a self-validating system that prevents costly delays and synthesis failures.
Recommended In-House QC Protocol
-
Visual Inspection : Check for uniform, crystalline, white to off-white powder.
-
Solubility Test : Confirm solubility in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
-
Identity and Purity Verification via LC-MS :
-
Objective : To confirm the molecular weight and assess the purity of the incoming material.
-
Methodology :
-
Prepare a 1 mg/mL stock solution of Fmoc-6-chloro-D-tryptophan in 50:50 Acetonitrile:Water.
-
Inject 5 µL onto a C18 reverse-phase HPLC column.
-
Run a standard gradient (e.g., 5-95% Acetonitrile with 0.1% Formic Acid over 15 minutes).
-
Monitor UV absorbance at 214 nm, 254 nm, and 301 nm (the latter is characteristic of the Fmoc group).[2]
-
Couple the HPLC output to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
-
Expected Results :
-
Purity : The main peak should represent >98% of the total integrated peak area at 214 nm.
-
Identity : The mass spectrometer should detect the expected mass ions. For Fmoc-6-chloro-D-tryptophan (MW: 460.91 g/mol ), look for [M+H]⁺ at m/z 461.9 and [M+Na]⁺ at m/z 483.9.
-
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-6-chloro-D-tryptophan follows the standard SPPS cycle. The workflow below is a generalized protocol for automated peptide synthesizers.
SPPS Workflow Diagram
Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Coupling Protocol
-
Resin Preparation : Start with a pre-loaded resin or a resin with a free amine group from the previous cycle. Ensure the resin is well-swollen in DMF.
-
Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for a specified period (e.g., 3 minutes, repeated twice) to remove the Fmoc group from the N-terminus of the growing peptide chain.[4] This step is initiated by the basic piperidine abstracting the acidic proton from the Fmoc group, leading to β-elimination.[13]
-
Washing : Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. This is critical as residual base can prematurely deprotect the incoming amino acid.
-
Activation and Coupling :
-
In a separate vessel, prepare the coupling solution. For a 0.1 mmol synthesis scale, dissolve Fmoc-6-chloro-D-tryptophan (e.g., 5 equivalents, 0.5 mmol, 230.5 mg) in DMF.
-
Add an activator (coupling reagent). A common choice is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (e.g., 4.8 equivalents) and a base such as Diisopropylethylamine (DIPEA) (e.g., 10 equivalents). The activator reacts with the carboxylic acid of the amino acid to form a highly reactive species, ready for nucleophilic attack by the resin's free amine.[13]
-
Add the activated amino acid solution to the resin vessel and allow it to react for a specified time (e.g., 45-60 minutes).
-
-
Washing : Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the sequence.
Strategic Rationale in Drug Design
The decision to incorporate a non-standard amino acid like Fmoc-6-chloro-D-tryptophan is driven by specific goals in a drug discovery program. The following diagram illustrates the decision-making logic.
Decision Workflow for Unnatural Amino Acid Selection
Caption: Logical workflow for selecting a multi-functional unnatural amino acid in peptide optimization.
This building block simultaneously addresses two common challenges in peptide drug development:
-
Proteolytic Stability : By introducing a D-amino acid, the peptide backbone is sterically shielded from recognition by proteases.
-
Binding Affinity and Selectivity : The 6-chloro substituent alters the hydrophobicity and electronic profile of the indole side chain. This can introduce new, favorable interactions within the target's binding pocket, such as halogen bonding, potentially increasing binding affinity or selectivity over related targets.
Conclusion
Fmoc-6-chloro-D-tryptophan is a powerful, specialized reagent for medicinal chemists aiming to overcome the inherent limitations of natural peptides. Its successful application hinges on careful supplier selection, rigorous in-house quality control to ensure purity and identity, and a clear understanding of its role in enhancing pharmacokinetic and pharmacodynamic properties. By leveraging its unique trifecta of features—Fmoc compatibility, D-configuration, and side-chain halogenation—researchers can accelerate the development of more robust and effective peptide-based therapeutics.
References
-
Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Chloro D-Tryptophan. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-D-tryptophan. Retrieved from [Link]
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. 6-Chloro-D-tryptophan | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 6-Chloro D-Tryptophan [myskinrecipes.com]
- 9. scbt.com [scbt.com]
- 10. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]
- 11. aralezbio-store.com [aralezbio-store.com]
- 12. Fmoc-6-chloro-D-tryptophan | 925916-73-0 [amp.chemicalbook.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Incorporation of 6-Chloro-D-Tryptophan: A Technical Guide for Advanced Peptide Therapeutics
Foreword: Beyond the Canonical Twenty
In the landscape of modern drug discovery, the pursuit of peptide therapeutics with enhanced potency, stability, and specificity is a paramount objective. While nature’s palette of twenty proteinogenic amino acids offers a remarkable starting point, the rational incorporation of unnatural amino acids (UAAs) has unlocked a new dimension of chemical space and functional possibility.[1][2] This guide provides an in-depth technical exploration of a particularly compelling UAA: 6-chloro-D-tryptophan. We will delve into the strategic rationale for its use, the nuanced methodologies for its incorporation, and the profound biological significance it imparts upon peptide scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptide engineering strategies to overcome the inherent limitations of natural peptides, such as poor metabolic stability and rapid clearance.[3]
The Rationale for 6-Chloro-D-Tryptophan: A Trifecta of Advantages
The decision to incorporate 6-chloro-D-tryptophan is not merely a substitution but a strategic design choice rooted in a fundamental understanding of peptide chemistry and pharmacology. The unique properties of this UAA stem from three key features: the D-chiral configuration, the chloro- substitution on the indole ring, and the inherent characteristics of the tryptophan scaffold.
The D-Amino Acid Advantage: Engineering Proteolytic Resistance
One of the most significant hurdles in the development of peptide therapeutics is their susceptibility to rapid degradation by endogenous proteases.[4] These enzymes are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid, such as 6-chloro-D-tryptophan, introduces a "proteolytic shield" at the site of modification. This steric blockade renders the adjacent peptide bonds resistant to enzymatic hydrolysis, thereby significantly extending the peptide's in vivo half-life and bioavailability.[4] This enhanced stability is a critical factor in designing drugs with improved pharmacokinetic profiles, allowing for less frequent dosing and sustained therapeutic effect.[1]
Halogenation of the Indole Ring: Modulating Electronic and Steric Properties
The introduction of a chlorine atom at the 6-position of the tryptophan indole ring is a subtle yet powerful modification. This halogenation imparts several key changes:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom alters the electron density of the indole ring. This can influence the cation-π and hydrogen bonding interactions that are often crucial for receptor binding. The modification of these non-covalent interactions can lead to enhanced binding affinity and selectivity for the target receptor.
-
Steric Effects & Conformational Constraint: The chloro group adds steric bulk to the tryptophan side chain, which can impose conformational constraints on the peptide backbone. This can favor a specific bioactive conformation, reducing the entropic penalty upon receptor binding and leading to higher affinity. Furthermore, constraining the peptide into a more defined structure can improve its specificity for the target receptor, reducing off-target effects.
-
Hydrophobicity: The addition of a chlorine atom increases the hydrophobicity of the tryptophan side chain. This can enhance membrane permeability and influence the peptide's distribution in biological systems.
The Tryptophan Scaffold: A Versatile Anchor
Tryptophan itself is a unique amino acid, with its large indole side chain often serving as a critical "anchor" residue in peptide-protein interactions. It frequently participates in key binding motifs through hydrophobic and aromatic interactions. Modifying this already crucial residue with a D-configuration and halogenation allows for the fine-tuning of these interactions to optimize potency and selectivity.
Methodologies for Incorporation: A Practical Guide
The successful incorporation of 6-chloro-D-tryptophan into a peptide sequence requires a robust and optimized synthetic strategy. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and effective method. However, special considerations must be taken to ensure the stereochemical integrity of the D-amino acid and the stability of the modified indole ring.
Core Principles of Fmoc-SPPS for 6-Chloro-D-Tryptophan
The general workflow for incorporating Fmoc-6-chloro-D-Trp(Boc)-OH follows the standard SPPS cycle. The tryptophan side chain is typically protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during synthesis.
Detailed Protocol for Incorporating Fmoc-6-chloro-D-Trp(Boc)-OH
This protocol is designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-6-chloro-D-Trp(Boc)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then for 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of Fmoc-6-chloro-D-Trp(Boc)-OH:
-
In a separate vial, dissolve Fmoc-6-chloro-D-Trp(Boc)-OH (3 eq.), OxymaPure® (3 eq.), in DMF.
-
Add DIC (3 eq.) to the solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a recoupling.
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v). The EDT is a scavenger to protect the tryptophan indole ring.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
-
Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices:
-
Coupling Reagents (DIC/Oxyma): The choice of DIC/Oxyma is critical for minimizing racemization of the D-amino acid.[5][6] Carbodiimide reagents like DIC, when used with an additive like OxymaPure®, form a less reactive but more selective active ester, which suppresses the side reaction of α-carbon epimerization.[5][7] This is a self-validating system as the purity and stereochemical integrity of the final peptide can be confirmed by analytical HPLC and mass spectrometry.
-
Boc Protection for Tryptophan: The Boc group on the indole nitrogen prevents side reactions such as alkylation by carbocations that can be generated during the synthesis, particularly during the final TFA cleavage.
-
Scavengers in Cleavage Cocktail: TIS and EDT are included as scavengers to capture reactive species generated during TFA cleavage, protecting the sensitive indole ring of tryptophan from modification.[8][9]
Biological Significance and Impact: A Quantitative Perspective
The incorporation of 6-chloro-D-tryptophan can profoundly impact the biological properties of a peptide. The following table summarizes the expected effects and provides representative data from studies on similar peptide modifications.
| Property | Effect of 6-chloro-D-tryptophan Incorporation | Representative Quantitative Data | Citation |
| Proteolytic Stability | Increased resistance to enzymatic degradation. | A peptide containing a D-amino acid showed a half-life of >8 hours in mouse serum, compared to 25 minutes for the all-L-amino acid counterpart. | [10] |
| Receptor Binding Affinity | Can be significantly increased due to conformational constraint and altered electronic properties. | An α-conotoxin analog with a D-amino acid substitution showed an IC₅₀ of 53 nM for the 5-HT₃ receptor. | [11] |
| Biological Activity | Potency can be enhanced due to increased stability and receptor affinity. | A tryptophan-containing dipeptide derivative exhibited an IC₅₀ of 0.12 µM for inhibiting superoxide generation in neutrophils. | [12] |
| Hydrophobicity (LogP) | Increased due to the presence of the chlorine atom. | The calculated XLogP3 for 6-chloro-D-tryptophan is -0.3, indicating its relative hydrophobicity. | [13] |
Application in Drug Design: A Workflow and Case Study
The rational design of peptide therapeutics incorporating unnatural amino acids like 6-chloro-D-tryptophan follows a structured workflow.
Case Study: Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and many peptide hormones and neurotransmitters act through these receptors. Let's consider a hypothetical scenario where a lead peptide antagonist for a specific GPCR has been identified, but it suffers from poor in vivo stability.
The Challenge: A natural L-amino acid peptide antagonist shows promising in vitro activity but is rapidly degraded in serum, making it unsuitable for therapeutic development.
The Strategy: Incorporate 6-chloro-D-tryptophan at a key position in the peptide sequence that is known to be important for receptor interaction.
The Rationale:
-
Stability: The D-amino acid will confer proteolytic resistance.
-
Affinity: The tryptophan side chain is known to interact with a hydrophobic pocket in the receptor. The 6-chloro substitution is hypothesized to enhance this interaction through favorable electronic and steric effects, while the D-configuration will orient the side chain in a potentially more optimal conformation for binding.
The modified peptide is then synthesized and evaluated according to the workflow described above. The expected outcome is a peptide with a significantly longer serum half-life and comparable or improved receptor binding affinity, leading to enhanced in vivo efficacy.
Conclusion and Future Directions
The incorporation of 6-chloro-D-tryptophan represents a sophisticated and powerful strategy in the design of next-generation peptide therapeutics. By judiciously combining the benefits of a D-amino acid configuration with the nuanced effects of indole ring halogenation, researchers can overcome key liabilities of natural peptides and unlock new therapeutic potential. As our understanding of peptide structure-activity relationships deepens and synthetic methodologies become more refined, the use of custom-designed unnatural amino acids like 6-chloro-D-tryptophan will undoubtedly play an increasingly pivotal role in the development of novel drugs for a wide range of diseases. The principles and protocols outlined in this guide provide a solid foundation for scientists and drug developers to explore this exciting frontier of peptide engineering.
References
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link to a relevant review article, if found]
- Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids. [Link to a relevant article, if found]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem (2024-06-04). [https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. PMC
- Serum Stability of Peptides.
- 6-Chloro-D-tryptophan. PubChem
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Luxembourg Bio Technologies (2014-01-23)
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. [Link to a relevant article, if found]
- Serum stability of peptides. PubMed
- Conotoxin Gene Superfamilies. MDPI
- Methods and protocols of modern solid phase peptide synthesis. [Link to a relevant article, if found]
- IC 50 values and Hill coefficients for the -conotoxins MII, TxIA, and...
- (PDF) Serum Stability of Peptides.
- An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design. Benchchem
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering (2024-07-05)
- Quantifying and controlling the proteolytic degrad
- The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors. MDPI
- Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich
- Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to.
- Structural and Functional Characterization of Conotoxins from Conus ach
- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Benchchem
- Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail. NIH
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry
- Chemical modification of tryptophan residues and stability changes in proteins. PubMed (1990-10-02)
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC (2017-06-02)
- The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
- Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. PMC - NIH
- Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies. PubMed
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies (2013-08-29)
- Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic & Biomolecular Chemistry (RSC Publishing)
- Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. ScienceDaily (2024-07-25)
- Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. [Link to a relevant article, if found]
- Synthesis of constrained analogues of tryptophan. PMC - NIH (2015-10-27)
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structural and Functional Distinctions Between D- and L-Isomers of Fmoc-6-chloro-tryptophan
This guide provides an in-depth exploration of the structural nuances between the D- and L-enantiomers of N-α-Fmoc-6-chloro-tryptophan. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple definition of chirality to dissect the core structural differences, the analytical methodologies required to resolve and identify these isomers, and the profound functional implications of their stereochemistry in modern peptide science.
The Foundation: Chirality in a Modified Tryptophan Framework
Chirality is a fundamental property of three-dimensional asymmetry. In the context of amino acids, the α-carbon (Cα) atom, bonded to four distinct groups (the amino group, the carboxyl group, the side chain, and a hydrogen atom), serves as the stereocenter. The spatial arrangement of these groups dictates whether the amino acid is a D- (dextrorotatory) or L- (levorotatory) isomer. These two forms, known as enantiomers, are non-superimposable mirror images of each other.
Fmoc-6-chloro-tryptophan is a synthetic derivative of the natural amino acid tryptophan. It incorporates two key modifications:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: A bulky, base-labile protecting group attached to the α-amino group, essential for preventing unwanted reactions during solid-phase peptide synthesis (SPPS).
-
A chlorine atom at the 6th position of the indole ring: This modification can alter the electronic properties and steric bulk of the side chain, potentially influencing peptide conformation and binding interactions.
The core structural difference between Fmoc-6-chloro-D-tryptophan and Fmoc-6-chloro-L-tryptophan lies exclusively in the three-dimensional orientation of the substituents around the chiral Cα. While they share the same chemical formula, molecular weight, and connectivity, their spatial arrangement is a mirror image, a distinction with profound consequences.
Harnessing Chemical Diversity: A Guide to Non-Canonical Amino Acids in Peptide Synthesis
<_ A_-S_T_R_A_C_T
Abstract: The 20 canonical amino acids form the fundamental basis of life, yet they represent only a fraction of the chemical diversity available for peptide and protein engineering. Non-canonical amino acids (ncAAs), also known as unnatural amino acids, offer a vast toolkit for modulating the pharmacological and physicochemical properties of peptides.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals on the strategic incorporation of ncAAs into synthetic peptides. We will explore the core methodologies, address the significant challenges, and detail the critical validation protocols necessary for successful synthesis, moving beyond simple procedural lists to explain the causal science behind key experimental decisions.
The Rationale for Expanding the Genetic Alphabet
While naturally occurring peptides are vital signaling molecules, their therapeutic potential is often hindered by poor metabolic stability, low cell permeability, and limited bioavailability.[1][3] The introduction of ncAAs is a powerful strategy to overcome these limitations.[4][5] By altering the peptide backbone or side-chain functionalities, ncAAs can confer a range of enhanced properties[6][7]:
-
Increased Proteolytic Resistance: Modifications such as D-amino acids, N-alkylation, or bulky side chains can sterically hinder protease recognition and cleavage, prolonging the peptide's half-life.[1][4]
-
Conformational Rigidity: Constrained ncAAs, like those with cyclized side chains or α,α-dialkyl substitutions, can lock the peptide into a specific bioactive conformation, enhancing potency and selectivity.[4][5]
-
Novel Functionalities: The repertoire of ncAAs includes bio-orthogonal handles (azides, alkynes), fluorescent probes, photo-crosslinkers, and post-translational modification mimics, enabling a wide array of applications in chemical biology and drug delivery.[8]
-
Improved Pharmacokinetics: Tailoring lipophilicity and hydrogen bonding capacity through ncAA side chains can optimize solubility and membrane permeability.[4]
Methodologies for ncAA Incorporation: A Practical Guide
The primary workhorse for incorporating ncAAs into synthetic peptides is Solid-Phase Peptide Synthesis (SPPS).[8][9] While the fundamental principles of SPPS remain the same, the unique structures of ncAAs necessitate critical adjustments to standard protocols.
Solid-Phase Peptide Synthesis (SPPS): The Core Workflow
SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[8] The most prevalent strategy, Fmoc/tBu chemistry, utilizes an acid-stable 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (e.g., tert-butyl, trityl) for side-chain protection.[10][11] This orthogonal scheme ensures that side chains remain protected during the iterative Nα-deprotection steps.[10][12]
The core SPPS cycle for incorporating an ncAA is a meticulously controlled sequence of chemical reactions.
Caption: The Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle adapted for ncAA incorporation.
Critical Considerations for ncAA Integration
The success of ncAA incorporation hinges on overcoming challenges not typically encountered with canonical amino acids.
Challenge 1: Steric Hindrance and Inefficient Coupling Many ncAAs, particularly α,α-disubstituted or those with bulky side chains, present significant steric hindrance at the N-terminus. This can dramatically slow down the kinetics of amide bond formation, leading to incomplete coupling and the generation of deletion sequences.
Causality & Solution: Standard coupling reagents like HBTU/HATU may be insufficient. The choice of activator is paramount and must be tailored to the specific ncAA.
| Coupling Reagent | Activation Mechanism | Recommended Use Case |
| HBTU/HATU | Forms an active OAt/OBt ester | Standard couplings, less hindered ncAAs |
| HCTU/TCTU | Guanidinium-based, similar to HBTU but often faster | Moderately hindered ncAAs |
| COMU | Immonium-based, highly reactive | Very hindered ncAAs, sterically demanding couplings |
| DIC/Oxyma | Carbodiimide-based, lower risk of epimerization | Cost-effective, good for standard and some hindered couplings |
Self-Validating Protocol Insight: To ensure complete coupling, a validation step is essential. The Kaiser test or a Chloranil test can be performed on a small sample of the resin after the coupling step. A negative result (e.g., colorless beads with the Kaiser test) indicates the absence of free primary amines and thus a successful coupling. If the test is positive, a second coupling (a "double couple") with fresh reagents is required before proceeding to the deprotection step.
Challenge 2: Orthogonal Protecting Group Strategy The functionality of an ncAA's side chain must be masked with a protecting group that is stable throughout the entire synthesis but can be removed during the final cleavage step without damaging the peptide.[13] This requires strict adherence to the principle of orthogonality.[10][12]
Causality & Solution: In Fmoc/tBu SPPS, side-chain protecting groups must be labile to strong acid (like Trifluoroacetic acid, TFA) but completely stable to the mild base (piperidine) used for Fmoc removal.[11] For ncAAs with unique functionalities, novel protecting groups may be required. For example, an ncAA containing a ketone might be protected as a ketal, which is acid-labile. It is critical to source or synthesize the ncAA with a compatible protecting group strategy in mind.
Experimental Protocol: Incorporation of a Sterically Hindered ncAA
This protocol details the manual incorporation of Fmoc-α-Methyl-L-Phenylalanine (Fmoc-α-Me-Phe-OH), a sterically demanding ncAA, into a growing peptide chain on a rink amide resin.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-α-Me-Phe-OH (3 equivalents relative to resin substitution)
-
COMU (3 eq.)
-
Diisopropylethylamine (DIPEA) (6 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Workflow:
Caption: Step-by-step workflow for the coupling of a sterically hindered ncAA using COMU activation.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 10 minutes in a reaction vessel. Drain the solvent.
-
Reagent Preparation (Pre-activation): In a separate vial, dissolve Fmoc-α-Me-Phe-OH and COMU in DMF. Add DIPEA and allow the solution to pre-activate for 5 minutes. Expert Insight: Pre-activation is crucial for hindered amino acids as it ensures the active ester is fully formed before it is introduced to the resin-bound amine, maximizing coupling efficiency.
-
Coupling Reaction: Add the activated ncAA solution to the reaction vessel. Agitate at room temperature for 2 hours.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
Validation (Kaiser Test): Take a small sample of beads (~1-2 mg) and perform the Kaiser test.
-
Negative Result (Beads remain colorless/yellow): Coupling is complete. Proceed to Step 6.
-
Positive Result (Beads turn deep blue): Coupling is incomplete. Repeat steps 3-5 (this is a "recouple" or "double couple").
-
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 10 minutes. Expert Insight: A two-stage deprotection ensures complete removal of the Fmoc group, which can be slower for sterically crowded N-termini.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure all piperidine is removed. The peptide-resin is now ready for the next coupling cycle.
Verification and Characterization
Following the completion of synthesis and cleavage from the resin, the purity and identity of the final peptide must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude peptide. A single major peak indicates a high-purity product. The presence of multiple peaks can suggest deletion sequences, incomplete deprotection, or other side reactions that occurred during synthesis.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass for the desired ncAA-containing sequence. This provides definitive evidence of successful ncAA incorporation.
Conclusion and Future Outlook
The incorporation of non-canonical amino acids is no longer a niche technique but a cornerstone of modern peptide-based drug discovery and chemical biology.[1][14] While presenting unique synthetic challenges, a rational, causality-driven approach to protocol design—particularly in the selection of coupling reagents and the implementation of validation checkpoints—enables the reliable and efficient synthesis of complex, ncAA-modified peptides. As the diversity of commercially available ncAAs continues to grow[15], so too will their impact on the development of next-generation therapeutics with finely tuned properties and novel mechanisms of action.
References
- Ryadnov, M., & Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry.
-
Zhang, W., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]
-
Blaskovich, M. A. T., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Center for Biotechnology Information. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Center for Biotechnology Information. [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Wang, L., et al. (2022). Schemes of four noncanonical amino acid (ncAA) incorporation.... ResearchGate. [Link]
-
Muir, T. W. (2008). Incorporation of non-canonical amino acids. National Center for Biotechnology Information. [Link]
-
The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. [Link]
-
Zhang, W., et al. (2023). Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Preprints.org. [Link]
-
Wang, L., et al. (2022). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]
-
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]
-
Albericio, F., et al. (2001). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Pusterla, I., & Seeberger, P. H. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Subirós-Funosas, R., et al. (2013). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA. [Link]
-
The Australian National University. Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. [Link]
-
Boyken, S. E., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society. [Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 8. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids | CHIMIA [chimia.ch]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for the Efficient Incorporation of Fmoc-6-chloro-D-tryptophan in Solid-Phase Peptide Synthesis
Introduction: The Significance of Halogenated Tryptophan Analogs in Peptide Science
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including metabolic stability, receptor affinity, and bioavailability. Among these, halogenated amino acids have garnered significant interest. The introduction of a halogen, such as chlorine, onto the indole ring of tryptophan can induce subtle yet profound changes in the molecule's electronic and steric characteristics. Specifically, 6-chloro-D-tryptophan is a valuable building block for the synthesis of peptide-based therapeutics and research tools. The D-configuration can confer resistance to enzymatic degradation, while the 6-chloro modification can enhance binding interactions and serve as a spectroscopic probe.
This application note provides a comprehensive, field-proven protocol for the successful incorporation of Fmoc-6-chloro-D-tryptophan into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). The methodologies described herein are designed to maximize coupling efficiency while minimizing potential side reactions, ensuring the synthesis of high-purity peptides for research and drug development.
Core Principles and Mechanistic Considerations
The primary challenges associated with the incorporation of tryptophan and its derivatives in Fmoc-based SPPS revolve around the nucleophilic nature of the indole side chain. During the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step, the indole ring is highly susceptible to alkylation by carbocations generated from side-chain protecting groups and the resin linker. The presence of an electron-withdrawing chloro group at the 6-position of the indole ring can influence its reactivity, but does not eliminate the risk of side reactions. Therefore, the selection of an appropriate resin and a robust scavenger cocktail during cleavage is paramount.
Furthermore, the bulky nature of the Fmoc protecting group combined with the substituted indole side chain of Fmoc-6-chloro-D-tryptophan may present steric challenges during the coupling reaction. This can lead to incomplete acylation of the growing peptide chain. To address this, the choice of coupling reagent and reaction conditions must be carefully optimized to ensure complete and efficient amide bond formation.
Experimental Workflow Overview
The following diagram illustrates the key stages of incorporating Fmoc-6-chloro-D-tryptophan into a peptide sequence via Fmoc-SPPS.
Caption: General workflow for SPPS incorporating Fmoc-6-chloro-D-tryptophan.
Detailed Protocols and Methodologies
PART 1: Resin Selection and Preparation
The choice of solid support is critical to prevent a common side reaction involving tryptophan. Wang resin, while popular, can lead to the alkylation of the tryptophan indole ring by the linker upon TFA cleavage[1]. Therefore, for the synthesis of peptides containing 6-chloro-D-tryptophan, the use of a more acid-stable linker is highly recommended.
Recommended Resins:
-
2-Chlorotrityl chloride (2-CTC) resin: Ideal for the synthesis of protected peptide fragments and C-terminal acid peptides. Its high acid lability allows for mild cleavage conditions that can leave side-chain protecting groups intact if desired.
-
Rink Amide resin: For the synthesis of C-terminal amide peptides.
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin completely.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
PART 2: Fmoc-Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
Protocol:
-
To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
PART 3: Coupling of Fmoc-6-chloro-D-tryptophan
Due to potential steric hindrance from the substituted indole side chain, a highly efficient coupling reagent is recommended. In cases of difficult couplings, a double coupling strategy or extended reaction times may be necessary[2].
Recommended Coupling Reagents and Conditions:
| Coupling Reagent | Molar Equivalents (Amino Acid:Reagent:Base) | Activation Time | Coupling Time | Notes |
| HATU/HBTU | 1 : 0.95 : 2 | 2-5 min | 1-2 hours | Highly efficient and widely used. N,N-Diisopropylethylamine (DIPEA) is the recommended base. |
| COMU | 1 : 1 : 2 | < 1 min | 45-90 min | A newer generation uronium salt with excellent performance, particularly in microwave-assisted synthesis. |
| PyAOP | 1 : 1 : 2 | 2-5 min | 1-3 hours | Recommended for sterically hindered amino acids. |
Protocol for Coupling:
-
In a separate vial, dissolve 3-5 molar equivalents of Fmoc-6-chloro-D-tryptophan and the chosen coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 molar equivalents of a non-nucleophilic base (e.g., DIPEA) to the activation mixture.
-
Allow the activation to proceed for the recommended time (see table above).
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the reaction mixture at room temperature for the recommended coupling time.
-
After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
Optional: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended.
For particularly challenging sequences, microwave-assisted SPPS can significantly enhance coupling efficiency and reduce reaction times for sterically hindered amino acids[3].
PART 4: Final Cleavage and Deprotection
This is the most critical step for preserving the integrity of the 6-chloro-indole side chain. A carefully formulated scavenger cocktail is essential to quench the reactive carbocations generated during TFA treatment.
Recommended Cleavage Cocktails for 6-Chloro-Tryptophan Containing Peptides:
| Reagent Cocktail | Composition (v/v/v/w) | Scavenger Action |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5) | A robust, general-purpose cocktail for sensitive residues including tryptophan. |
| Modified Reagent R | TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2) | Particularly effective for peptides containing arginine and tryptophan. |
| TFA/TIS/Water | TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5) | A less odorous and effective option for many sequences. TIS is an excellent carbocation scavenger. |
Protocol for Cleavage and Peptide Precipitation:
-
Wash the final peptidyl-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the chosen cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture into a cold centrifuge tube containing approximately 40 mL of cold diethyl ether.
-
Rinse the resin with a small amount of fresh cleavage cocktail and add it to the ether.
-
A white precipitate of the crude peptide should form.
-
Place the tube at -20°C for at least 30 minutes to ensure complete precipitation.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If a Kaiser test indicates incomplete coupling, perform a second coupling using fresh reagents. Alternatively, cap the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.
-
Side Reactions during Cleavage: The appearance of unexpected peaks in the HPLC or mass spectrum of the crude product may indicate alkylation of the 6-chloro-indole ring. Ensure the use of a fresh, high-quality scavenger cocktail and adequate reaction time for cleavage.
-
Analytical Characterization: The final peptide should be analyzed by reverse-phase HPLC (RP-HPLC) for purity assessment and by mass spectrometry (e.g., LC-MS) to confirm the correct molecular weight, verifying the successful incorporation of 6-chloro-D-tryptophan.
Conclusion
The successful incorporation of Fmoc-6-chloro-D-tryptophan into synthetic peptides is readily achievable with careful consideration of the potential challenges. By selecting an appropriate resin, employing highly efficient coupling reagents, and utilizing a robust scavenger cocktail during cleavage, researchers can confidently synthesize high-purity peptides containing this valuable non-canonical amino acid. The protocols outlined in this application note provide a solid foundation for the synthesis of novel and modified peptides for a wide range of applications in chemical biology and drug discovery.
References
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- Biotage. (2023). Using double coupling to improve your peptide synthesis.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Halogenated Tryptophans
Introduction: The Strategic Advantage of Halogenation in Peptide Science
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering a powerful toolkit to modulate the pharmacological and physicochemical properties of these versatile molecules. Among these modifications, the halogenation of tryptophan residues stands out as a particularly impactful strategy. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the indole ring of tryptophan can significantly alter a peptide's conformation, hydrophobicity, and metabolic stability. This often translates into enhanced biological activity, improved cell permeability, and increased resistance to enzymatic degradation.[1][2] Peptides containing halogenated tryptophans have found applications in the development of novel therapeutics, from antimicrobial agents to sleep-inducing peptides.[1]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of halogenated tryptophans into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of the synthesis, from the choice of protected amino acids and coupling reagents to the final cleavage and purification, with a focus on maximizing yield and purity while minimizing common side reactions.
Core Principles and Pre-synthesis Considerations
The successful synthesis of peptides containing halogenated tryptophans hinges on a solid understanding of the unique chemical properties of these modified amino acids. The electron-withdrawing nature of halogens can influence the reactivity of the indole ring, and the increased steric bulk can pose challenges during the coupling steps.
Protecting Group Strategy for Halogenated Tryptophans
The indole nitrogen of tryptophan is susceptible to various side reactions during SPPS, most notably oxidation and alkylation, especially under the acidic conditions of the final cleavage step.[3][4] To mitigate these issues, it is highly recommended to use a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of the halogenated tryptophan (e.g., Fmoc-Trp(Cl, Br, F)(Boc)-OH). This strategy has been shown to significantly reduce side product formation and result in purer crude peptides in higher yields.[4][5]
Choice of Solid Support (Resin)
The selection of the resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).
-
For C-terminal amides: Rink Amide resin is a common choice.
-
For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are suitable options. 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide with the side-chain protecting groups still attached, which can be beneficial for fragment condensation strategies.[6]
Experimental Workflow for SPPS of Halogenated Tryptophan-Containing Peptides
The following diagram illustrates the cyclical workflow for the incorporation of a halogenated tryptophan residue during Fmoc-based SPPS.
Caption: Common issues and solutions in the SPPS of halogenated tryptophan peptides.
Applications in Research and Drug Development
The unique properties conferred by halogenation make these tryptophan analogs valuable tools in various fields:
-
Enhanced Antimicrobial Activity: Incorporation of halogenated tryptophans into antimicrobial peptides can lead to variants with altered activity spectra and increased potency. [1]* Modulation of Peptide-Protein Interactions: The halogen atom can act as a probe for studying peptide-protein interactions and can form halogen bonds, potentially increasing binding affinity and specificity.
-
Improved Pharmacokinetic Properties: The increased hydrophobicity and metabolic stability of halogenated peptides can lead to improved bioavailability and longer in vivo half-lives.
-
Structural Biology: Halogenated tryptophans can serve as useful probes in NMR and X-ray crystallography studies to elucidate peptide and protein structures.
Conclusion
The solid-phase synthesis of peptides containing halogenated tryptophans is a powerful technique for creating novel and enhanced bioactive molecules. By carefully selecting the appropriate protecting groups, coupling reagents, and cleavage conditions, researchers can successfully incorporate these valuable building blocks into their peptide sequences. The protocols and guidelines presented in this document provide a robust framework for achieving high yields and purity, enabling the exploration of the vast potential of halogenated peptides in science and medicine.
References
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. PMC. [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]
-
Late‐Stage Diversification of Tryptophan‐Derived Biomolecules. PMC. [Link]
-
Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
-
How to Synthesize a Peptide. AAPPTec. [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Enzymatic Late‐Stage Halogenation of Peptides. PMC. [Link]
-
Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. PMC. [Link]
-
Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Biomatik. [Link]
-
Loading protocols. Peptideweb.com. [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. National Library of Medicine. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
Introduction to Peptide Synthesis. PMC. [Link]
-
Dipeptide Syntheses via Activated α-‐Aminoesters. Organic Syntheses. [Link]
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]
Sources
Cleavage Cocktail for Peptides Containing 6-Chloro-D-Tryptophan: An Application Note and Protocol
Introduction
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. 6-chloro-D-tryptophan (6-Cl-D-Trp) is one such analog, offering unique properties that can enhance peptide stability, binding affinity, and therapeutic potential. However, the successful synthesis of peptides containing this modified residue hinges on a critical final step: cleavage from the solid-phase support and removal of side-chain protecting groups.
The indole ring of tryptophan is notoriously sensitive to the harsh acidic conditions of trifluoroacetic acid (TFA) cleavage, making it susceptible to alkylation and oxidation. The presence of an electron-withdrawing chlorine atom on the indole ring of 6-Cl-D-Trp further modulates its reactivity, necessitating a carefully optimized cleavage strategy. This application note provides a detailed protocol and the underlying scientific rationale for the effective cleavage of peptides containing 6-chloro-D-tryptophan, ensuring high peptide purity and yield.
The Chemical Challenge: Protecting the Indole Ring
During TFA-mediated cleavage, carbocations are generated from the removal of acid-labile protecting groups (e.g., Boc, tBu) and from the resin linker itself.[1] These highly reactive electrophiles can attack the electron-rich indole nucleus of tryptophan, leading to undesired alkylation and the formation of difficult-to-remove impurities.[1] While the chlorine atom at the 6-position of the indole ring in 6-Cl-D-Trp is electron-withdrawing, which can decrease the nucleophilicity of the ring, the risk of electrophilic attack is not eliminated. Therefore, a robust scavenger cocktail is essential to intercept these carbocations before they can react with the modified tryptophan residue.
The Solution: A Multi-faceted Scavenger Approach
A single scavenger is often insufficient to protect sensitive residues during TFA cleavage. A well-formulated "cleavage cocktail" employs a synergistic mixture of reagents, each with a specific role in mitigating side reactions. For peptides containing 6-chloro-D-tryptophan, a modified Reagent K-type cocktail is recommended. This cocktail provides comprehensive protection against both alkylation and oxidation.
Table 1: Recommended Cleavage Cocktail for Peptides with 6-Chloro-D-Tryptophan
| Reagent | Volume/Weight Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 90% (v/v) | The primary cleavage reagent; removes acid-labile protecting groups and cleaves the peptide from the resin. |
| Phenol | 5% (w/v) | A carbocation scavenger that also protects tyrosine and tryptophan residues. Its aromatic ring acts as a sink for electrophiles. |
| Water | 2.5% (v/v) | Acts as a scavenger for tert-butyl cations and helps to hydrolyze reactive intermediates.[2] |
| Thioanisole | 2.5% (v/v) | A soft nucleophile that is effective in scavenging a variety of carbocations and can aid in the removal of certain protecting groups. |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | A potent scavenger for a broad range of carbocations and also helps to prevent oxidation of sensitive residues. It is particularly effective in protecting the indole ring of tryptophan.[3] |
| Triisopropylsilane (TIS) | 1-2% (v/v) | A reducing scavenger that is highly effective at quenching carbocations, especially those generated from trityl-based protecting groups. |
Experimental Protocol: Cleavage of a 6-Chloro-D-Tryptophan Containing Peptide
This protocol is designed for a standard 0.1 mmol scale synthesis. Adjust volumes accordingly for different synthesis scales.
Materials:
-
Peptide-resin containing 6-chloro-D-tryptophan
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol, crystal, reagent grade
-
Deionized water
-
Thioanisole, reagent grade
-
1,2-Ethanedithiol (EDT), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
-
Lyophilizer
Protocol Steps:
-
Resin Preparation:
-
Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove residual solvents.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by carefully combining the reagents as listed in Table 1. For a 0.1 mmol synthesis, a total volume of 10 mL is typically sufficient.
-
Safety Note: TFA is highly corrosive and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the reaction vessel containing the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. A magnetic stirrer or a shaker can be used.
-
-
Peptide Filtration and Collection:
-
After the incubation period, filter the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA (approximately 1-2 mL each) to ensure complete recovery of the peptide. Combine the washes with the initial filtrate.
-
-
Peptide Precipitation:
-
In a fume hood, add the TFA solution containing the cleaved peptide dropwise to a 50 mL centrifuge tube containing approximately 40 mL of cold diethyl ether. A white precipitate of the peptide should form.
-
Agitate the tube gently to ensure complete precipitation.
-
-
Peptide Pelleting and Washing:
-
Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to pellet the precipitated peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet by adding another 30-40 mL of cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this washing step at least two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying the Peptide:
-
After the final wash and decantation, dry the peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator until it becomes a fine powder.
-
-
Solubilization and Lyophilization:
-
Dissolve the dried peptide in a suitable solvent system, typically a mixture of water and acetonitrile containing a small amount of acetic acid or TFA (e.g., 0.1%).
-
Freeze the solution and lyophilize to obtain the final, purified peptide.
-
Visualizing the Workflow
Caption: The protective mechanism of scavengers in preventing the alkylation of the 6-chloro-D-tryptophan indole ring.
Troubleshooting
-
Low Peptide Yield:
-
Incomplete cleavage: Extend the cleavage time to 4 hours.
-
Peptide precipitation issues: Ensure the diethyl ether is sufficiently cold and use a larger volume.
-
-
Presence of Impurities in Mass Spectrometry:
-
Alkylation products: Increase the concentration of scavengers, particularly TIS and EDT. Consider performing a small-scale trial cleavage with a higher percentage of scavengers.
-
Oxidation products: Ensure all reagents are fresh and perform the cleavage under a nitrogen atmosphere.
-
-
Incomplete Removal of Protecting Groups:
-
For peptides with multiple arginine residues protected with Pbf or Pmc, a longer cleavage time (up to 4 hours) may be necessary.
-
Conclusion
The successful cleavage of peptides containing 6-chloro-D-tryptophan is readily achievable with a well-designed cleavage cocktail that addresses the inherent sensitivity of the indole ring. By employing a multi-component scavenger system, researchers can effectively mitigate the risks of alkylation and oxidation, leading to a high yield of pure peptide. The protocol detailed in this application note provides a robust and reliable method for the final deprotection of these valuable modified peptides, paving the way for their use in a wide range of scientific applications.
References
-
CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Sources
Strategic Protection of the 6-Chloro-D-Tryptophan Indole Side Chain in Peptide Synthesis
An Application Guide for Researchers
Abstract
The incorporation of non-standard amino acids like 6-chloro-D-tryptophan is a critical strategy in modern drug development for enhancing peptide stability, potency, and receptor-binding affinity. However, the nucleophilic indole side chain of tryptophan and its derivatives is susceptible to oxidation and acid-catalyzed side reactions during peptide synthesis. This application note provides a comprehensive guide to the strategic use of protecting groups for the indole nitrogen of 6-chloro-D-tryptophan. We present detailed rationales, comparative data, and step-by-step protocols for the application of the tert-butoxycarbonyl (Boc) group in Fmoc-based solid-phase peptide synthesis (SPPS) and the mesitylenesulfonyl (Mts) group for Boc-based strategies, ensuring high-yield synthesis and final product purity.
Introduction: The Challenge of the Tryptophan Indole
6-chloro-D-tryptophan is a valuable building block in medicinal chemistry, often used to design potent and selective peptide-based therapeutics. The electron-withdrawing chlorine atom at the 6-position can modulate the electronic properties of the indole ring, influencing biological activity. However, during solid-phase peptide synthesis (SPPS), the unprotected indole nucleus is a well-known source of side reactions.
The primary challenges include:
-
Alkylation: During final acidolytic cleavage (e.g., with trifluoroacetic acid, TFA), carbocations generated from other side-chain protecting groups (like tert-butyl) can attack the electron-rich indole ring.
-
Oxidation: The indole ring is sensitive to oxidation, which can occur during synthesis and handling.
-
Modification by Cationic Species: In Boc-based synthesis, cationic species released from arginine protecting groups (e.g., tosyl) can modify the tryptophan side chain.[1]
To mitigate these issues, protection of the indole nitrogen (Nin) is not just recommended, but essential for the synthesis of complex or lengthy peptides. The choice of protecting group is dictated by the overall synthetic strategy, primarily whether it is Fmoc/tBu-based or Boc/Bzl-based. An ideal protecting group must be stable throughout the synthesis cycles and be cleanly removed during the final cleavage step without generating further side products.
Selecting an Orthogonal Protecting Group Strategy
Orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[2][3] For 6-chloro-D-tryptophan, the indole protecting group must be compatible with the Nα-amino protecting group used for the peptide backbone elongation.
-
For Fmoc/tBu Strategy: The indole protecting group must be stable to the basic conditions (typically 20-50% piperidine in DMF) used to remove the Nα-Fmoc group at each cycle. The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose. It is completely stable to piperidine but is cleaved by the strong acid (TFA) used for final resin cleavage and side-chain deprotection.[1][4]
-
For Boc/Bzl Strategy: The indole protecting group must be stable to the mild acidic conditions (typically 25-50% TFA in DCM) used for Nα-Boc group removal. The mesitylenesulfonyl (Mts) group is a suitable choice, offering stability against repetitive TFA treatments while being removable under the very strong acid conditions (e.g., liquid HF) required for final cleavage in this strategy.[5]
Below, we detail the application of these two premier strategies.
The Nin-Boc Protection Strategy (Fmoc/tBu SPPS)
The Nin-Boc group is the most widely used protection for tryptophan in Fmoc-based synthesis. Its key advantage is that it is removed during the final TFA cleavage cocktail, simultaneously with tBu-based side-chain protecting groups.[1] Interestingly, the mechanism of TFA-mediated cleavage involves the initial formation of an indole-carboxy intermediate, which transiently protects the indole from alkylation before decarboxylating.[1]
Comparative Data: Nin-Boc Protecting Group
| Feature | Description |
| SPPS Compatibility | Fmoc/tBu |
| Stability | Stable to piperidine (Fmoc deprotection). |
| Cleavage Conditions | Strong acid (e.g., TFA, typically >90%). |
| Key Advantage | Prevents side reactions during synthesis and cleavage.[1] Cleaved simultaneously with other tBu groups. |
| Potential Issue | Requires careful selection of scavengers in the cleavage cocktail to capture carbocations. |
Diagram: Nin-Boc Protection & Deprotection Workflow
Caption: Workflow for N-indole Boc protection and subsequent deprotection.
Protocol 1: Synthesis of Nα-Fmoc-6-chloro-D-Trp(Boc)-OH
This protocol describes the protection of the indole nitrogen with a Boc group, assuming the prior protection of the α-amino group with Fmoc.
Materials:
-
Nα-Fmoc-6-chloro-D-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Nα-Fmoc-6-chloro-D-tryptophan (1.0 eq) in anhydrous MeCN.
-
Add DMAP (0.1 eq) and Boc₂O (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure product.
Protocol 2: TFA-Mediated Cleavage and Deprotection
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and all tBu-based protecting groups, including Nin-Boc, are removed.
Materials:
-
Peptide-bound resin (dried)
-
Reagent B: TFA / Phenol / H₂O / Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v)
-
Cold diethyl ether (Et₂O)
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (Reagent B, approx. 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold Et₂O (approx. 10x the volume of the filtrate).
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether, wash the peptide pellet with cold Et₂O two more times, and dry the final product under vacuum.
The Nin-Mts Protection Strategy (Boc/Bzl SPPS)
For researchers employing the Boc/Bzl peptide synthesis strategy, the Nin-Mts protecting group offers robust protection. It is stable to the repeated TFA treatments required for Nα-Boc removal but is efficiently cleaved with strong acids like HF.[5]
Comparative Data: Nin-Mts Protecting Group
| Feature | Description |
| SPPS Compatibility | Boc/Bzl |
| Stability | Stable to mild acid (TFA for Nα-Boc deprotection). |
| Cleavage Conditions | Strong acid (e.g., HF, TFMSA). |
| Key Advantage | High stability allows for the synthesis of complex peptides where Nin-Boc might be partially labile. |
| Potential Issue | Requires specialized equipment and stringent safety protocols for handling hazardous cleavage reagents like HF. |
Diagram: Nin-Mts Protection & Deprotection Workflow
Caption: Workflow for N-indole Mts protection and subsequent deprotection.
Protocol 3: Synthesis of Nα-Boc-6-chloro-D-Trp(Mts)-OH
Materials:
-
Nα-Boc-6-chloro-D-tryptophan
-
Mesitylene-2-sulfonyl chloride (Mts-Cl) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Suspend Nα-Boc-6-chloro-D-tryptophan (1.0 eq) in anhydrous THF.
-
In a separate flask, carefully wash NaH (2.5 eq) with hexanes to remove mineral oil, and suspend it in anhydrous THF.
-
Cool the NaH suspension to 0 °C and slowly add the tryptophan solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C. Dissolve Mts-Cl (1.2 eq) in anhydrous DCM and add it dropwise to the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: HF-Mediated Cleavage and Deprotection
WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), which is extremely corrosive, toxic, and can cause severe burns. It must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.
Materials:
-
Peptide-bound resin (dried)
-
Anisole (scavenger)
-
Anhydrous Hydrogen Fluoride (HF)
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin and anisole (approx. 1 mL per gram of resin) into the reaction vessel of the HF apparatus.
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Condense liquid HF into the reaction vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
The remaining residue contains the crude peptide, which can be washed with cold Et₂O, precipitated, and purified by HPLC.
Conclusion
The successful synthesis of peptides containing 6-chloro-D-tryptophan hinges on a robust side-chain protection strategy. Failure to protect the indole nucleus can lead to a significant increase in side products, complicating purification and severely reducing the overall yield.
-
For Fmoc/tBu based synthesis, Nin-Boc protection is the optimal choice, providing reliable protection and convenient, simultaneous deprotection during final cleavage.
-
For Boc/Bzl based synthesis, Nin-Mts provides the necessary stability against repeated TFA exposure, with deprotection achieved under strong acid conditions.
By implementing the appropriate protocols outlined in this guide, researchers can effectively prevent unwanted side reactions, thereby ensuring the synthesis of high-purity 6-chloro-D-tryptophan-containing peptides for downstream applications in research and drug development.
References
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Kotha, S., & Khedkar, P. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron, 80, 131935. [Link]
-
Ahamed, M., & Kumar, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25055-25063. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Baran, P. S., Guerrero, C. A., & Corey, E. J. (2003). The first method for protection-deprotection of the indole 2,3-pi bond. Organic Letters, 5(11), 1999-2001. [Link]
- Bayer AG. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. U.S.
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
-
Vivar-Cerrato, G., et al. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(39), 16838-16857. [Link]
-
Fields, G. B. (Ed.). (2011). Protecting Groups in Peptide Synthesis. In Methods in Molecular Biology. Humana Press. [Link]
-
Vorherr, T., Trzeciak, A., & Bannwarth, W. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications, (1), 23-24. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 5. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols: Fmoc-6-chloro-D-tryptophan in the Design of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Incorporating Fmoc-6-chloro-D-tryptophan
In the pursuit of novel peptide-based therapeutics with enhanced efficacy and drug-like properties, the incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability and limited bioavailability.[1][2] The strategic introduction of modified amino acids can overcome these limitations, leading to peptides with improved pharmacokinetic and pharmacodynamic profiles.[3][4]
Fmoc-6-chloro-D-tryptophan stands out as a particularly valuable building block in this endeavor. This guide provides an in-depth exploration of its application in the design of bioactive peptides, offering both the theoretical underpinnings and practical protocols for its successful implementation in your research. We will delve into how the unique combination of a chloro-substitution on the indole ring and the D-chiral configuration of this tryptophan analog can be leveraged to create peptides with superior stability, enhanced binding affinity, and tailored biological activity.
Mechanistic Rationale: The Synergistic Effects of 6-Chloro and D-Configuration
The enhanced properties of peptides incorporating 6-chloro-D-tryptophan stem from the interplay of two key modifications: the halogenation of the indole ring and the unnatural D-stereochemistry of the alpha-carbon.
The Impact of 6-Chloro Substitution on the Indole Ring
The introduction of a chlorine atom at the 6-position of the tryptophan indole ring imparts several advantageous physicochemical properties:
-
Enhanced Hydrophobicity and Binding Affinity: The chloro group increases the hydrophobicity of the tryptophan side chain. This can lead to stronger hydrophobic interactions with the target receptor, often resulting in a significant increase in binding affinity.[5] The electron-withdrawing nature of chlorine can also modulate the electronic properties of the indole ring, potentially influencing cation-π or other non-covalent interactions that are critical for molecular recognition.
-
Modulation of Conformation: The steric bulk and electronic effects of the chloro group can influence the local conformation of the peptide backbone and the orientation of the indole side chain. This can help to pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding.[1]
The Role of the D-Amino Acid Configuration
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a well-established strategy to enhance the proteolytic stability of peptides.[6]
-
Resistance to Proteolytic Degradation: Proteases, the enzymes responsible for peptide degradation in the body, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at a potential cleavage site disrupts this recognition, rendering the peptide bond resistant to enzymatic hydrolysis and significantly extending the peptide's in vivo half-life.[6]
-
Conformational Constraints: The incorporation of a D-amino acid can induce specific turns or secondary structures in the peptide backbone that may be crucial for biological activity. This conformational constraint can also contribute to an entropically favorable binding event with the target receptor.
The combination of these two features in 6-chloro-D-tryptophan provides a powerful tool for peptide chemists to fine-tune the properties of their molecules for therapeutic applications.
Physicochemical Properties of Fmoc-6-chloro-D-tryptophan
| Property | Value | Source |
| CAS Number | 925916-73-0 | [Generic Supplier Data] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [Generic Supplier Data] |
| Molecular Weight | 460.91 g/mol | [Generic Supplier Data] |
| Appearance | White to off-white powder | [Generic Supplier Data] |
| Solubility | Soluble in DMF, NMP | [General Knowledge] |
Protocols for Peptide Synthesis and Characterization
This section provides detailed protocols for the incorporation of Fmoc-6-chloro-D-tryptophan into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization.
Diagram: Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 6-chloro-D-tryptophan
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-6-chloro-D-tryptophan)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents: e.g., HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N-Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5)[7]
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in the synthesis vessel and swell in DMF for 30-60 minutes. Drain the DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the 20% piperidine treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (0.4 mmol, 4 eq) with HBTU (0.38 mmol, 3.8 eq) and HOBt (0.4 mmol, 4 eq) in DMF for 2-3 minutes. Add DIPEA (0.8 mmol, 8 eq).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5-7 times).
-
-
Coupling of Fmoc-6-chloro-D-tryptophan:
-
Expert Insight: Due to the potential for steric hindrance from the chloro group, a more potent coupling reagent like HATU and/or an extended coupling time is recommended.
-
Pre-activate Fmoc-6-chloro-D-tryptophan (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq).
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours, or overnight if necessary.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (5-7 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.
Diagram: Coupling Reaction Mechanism
Caption: The general mechanism of amino acid activation and coupling in SPPS.
Protocol 2: Peptide Cleavage and Deprotection
Expert Insight: The indole ring of tryptophan is susceptible to alkylation by carbocations generated during TFA cleavage. The presence of the electron-withdrawing chloro group can further influence its reactivity. Using a scavenger-rich cleavage cocktail is crucial.[8]
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add a freshly prepared cleavage cocktail (e.g., Reagent K, approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the TFA filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Filter the peptide solution through a 0.22 µm filter.
-
Inject the filtered solution onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes). The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the main peptide peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 4: Peptide Characterization by Mass Spectrometry
Procedure:
-
Prepare a solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Determine the molecular weight of the peptide and compare it to the theoretical mass.
-
Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence. The presence of the 6-chloro-D-tryptophan will result in a characteristic isotopic pattern for fragments containing this residue due to the natural abundance of ³⁵Cl and ³⁷Cl.
Case Study: Design of Potent Follicle-Stimulating Hormone (FSH) Receptor Antagonists
The follicle-stimulating hormone (FSH) is a key regulator of reproductive processes, and its receptor (FSHR) is a prime target for the development of non-steroidal contraceptives and treatments for hormone-dependent cancers.[9][10] Structure-activity relationship (SAR) studies have shown that the incorporation of unnatural amino acids into peptide and small molecule ligands can significantly enhance their antagonistic activity.[11]
While specific data for 6-chloro-D-tryptophan in FSHR antagonists is not extensively published, related studies on other receptors and the known properties of this modified amino acid allow for a rational design approach. For instance, the introduction of a D-tryptophan analog with a substituent at the 2-position of the indole ring has been shown to modulate the selectivity of endothelin receptor antagonists.[12]
Hypothetical Design Strategy:
Based on the known structure of the FSHR and its interaction with FSH, a peptide antagonist could be designed to mimic a key binding epitope of the hormone.[13][14][15] Replacing a native tryptophan or another aromatic residue in this epitope with 6-chloro-D-tryptophan could be hypothesized to:
-
Increase Binding Affinity: The enhanced hydrophobicity of the 6-chloroindole side chain could lead to more favorable interactions within a hydrophobic pocket of the FSHR.
-
Improve Proteolytic Stability: The D-configuration would protect the peptide from degradation, prolonging its duration of action.
-
Induce a Bioactive Conformation: The conformational constraints imposed by the D-amino acid could stabilize a turn structure that is optimal for receptor binding and antagonism.
Conclusion and Future Perspectives
Fmoc-6-chloro-D-tryptophan is a powerful and versatile building block for the design of bioactive peptides with enhanced therapeutic potential. The synergistic combination of increased hydrophobicity, conformational constraint, and proteolytic resistance offered by this unnatural amino acid provides a clear strategic advantage in peptide drug discovery. The protocols outlined in this guide provide a solid foundation for the successful incorporation of Fmoc-6-chloro-D-tryptophan into novel peptide sequences. As our understanding of peptide-receptor interactions continues to grow, the rational application of such modified amino acids will undoubtedly play an increasingly important role in the development of the next generation of peptide therapeutics.
References
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
-
Avan, I., Hall, C. D., & Katritzky, A. R. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3575-3594. [Link]
- Loffet, A. (2002). Peptides as drugs: is there a market?. Journal of Peptide Science, 8(1), 1-7.
- Bogan, A. A., & Thorn, K. S. (1998). Anatomy of hot spots in protein interfaces. Journal of molecular biology, 280(1), 1-9.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in designing protein and peptide mimetics. Current medicinal chemistry, 7(9), 945-970.
-
Technical Support Information Bulletin 1193 - Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
A guide to the analysis and purification of proteins and peptides by reversed-phase HPLC. [Link]
-
Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. [Link]
-
Peptides as therapeutics with enhanced bioactivity. [Link]
-
Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. [Link]
-
Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists. [Link]
-
Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. [Link]
-
Identification of substituted 6-amino-4-phenyltetrahydroquinoline derivatives: potent antagonists for the follicle-stimulating hormone receptor. [Link]
-
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. [Link]
-
Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists. [Link]
-
Synthesis of constrained analogues of tryptophan. [Link]
-
Synthesis and Structure-Activity Relationships of 2-substituted D-tryptophan-containing Peptidic Endothelin Receptor Antagonists. [Link]
-
Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Link]
-
Structure of follicle-stimulating hormone in complex with the entire ectodomain of its receptor. [Link]
-
The Follitropin Receptor: Matching Structure and Function. [Link]
-
Structure-Function Relationships of the Follicle-Stimulating Hormone Receptor. [Link]
-
Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. [Link]
-
Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane. [Link]
-
Tryptophan-Centric Bioinformatics Identifies New Lasso Peptide Modifications. [Link]
-
1H-NMR studies on association of mRNA cap-analogues with tryptophan-containing peptides. [Link]
-
5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein. [Link]
-
Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. [Link]
-
Studies of Tryptophans in Membrane- Spanning "WALP" Peptides by Deuterium NMR Spectroscopy. [Link]
-
Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. [Link]
-
Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
-
Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
-
Biophysical characterization of functional peptides in SearchWorks catalog. [Link]
-
Effective Structural Characterization Strategies for Peptides. [Link]
-
Biophysical Characterization of Proteins. [Link]
-
Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. [Link]
-
Substituent Effects in Chemical Shifts of Tryptophan Derivatives. Part 3. Chlorine Substituent Effects for Indole and Tryptophan in 13C NMR.. [Link]
-
An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]
-
Proton NMR studies of peptide conformations. [Link]
-
Vibrational circular dichroism spectroscopy of selected oligopeptide conformations. [Link]
-
Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
HPLC Analysis and Purification of Peptides. [Link]
-
HPLC Analysis and Purification of Peptides. [Link]
-
A cleavage cocktail for methionine-containing peptides. [Link]
-
Cleavage Cocktail Selection. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Side reactions in peptide synthesis: An overview. [Link]
-
Introduction to Peptide Synthesis. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. [Link]
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. [Link]
-
Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. [Link]
-
Tryptophan Fluorescence and Time-Lag Hydrolysis of Peptide Bonds during Degradation of β-Lactoglobulin by Trypsin. [Link]
-
Critical Role of Tryptophan 154 for the Activity and Stability of Class D Beta-Lactamases. [Link]
-
Conservative Tryptophan Residue in the Vicinity of an Active Site of the M15 Family l,d-Peptidases: A Key Element in the Catalysis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Istituto di Cristallografia - CNR [ic.cnr.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Synthesis and structure-activity relationships of 2-substituted D-tryptophan-containing peptidic endothelin receptor antagonists: importance of the C-2 substituent of the D-tryptophan residue for endothelin A and B receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of follicle-stimulating hormone in complex with the entire ectodomain of its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Follitropin Receptor: Matching Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Function Relationships of the Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comparative Guide to Manual and Automated Synthesis of 6-Chloro-D-Tryptophan Peptides
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, binding affinity, and novel biological activities. Among these, 6-chloro-D-tryptophan (6-Cl-D-Trp) is of significant interest due to its ability to modulate the conformational and electronic properties of peptides. The synthesis of peptides containing this modified amino acid is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield.[1][2] This application note provides a detailed comparative analysis and comprehensive protocols for both manual and automated SPPS of 6-Cl-D-Trp containing peptides, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Part 1: Core Principles for Synthesizing 6-Chloro-D-Tryptophan Peptides
The successful synthesis of peptides containing modified tryptophan residues hinges on a robust chemical strategy that prevents side reactions and ensures high purity of the final product.
1.1. Protecting Group Strategy: The Key to Preserving the Indole Ring
The indole side chain of tryptophan is susceptible to modification under the acidic conditions used for cleavage.[3] Therefore, protecting the indole nitrogen is critical.
-
α-Amino Protection: The standard 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amine. It is reliably cleaved under mild basic conditions (e.g., piperidine in DMF), which preserves the acid-labile side-chain protecting groups.[4]
-
Indole Side-Chain Protection: For tryptophan and its derivatives, the use of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen is strongly recommended. This group shields the indole ring from electrophilic attack by carbocations (e.g., from tert-butyl groups) generated during the final trifluoroacetic acid (TFA)-mediated cleavage, a common source of impurities.[5]
1.2. Solid Support (Resin) Selection
The choice of resin dictates the C-terminal functionality of the peptide.[6] The synthesis begins by attaching the C-terminal amino acid to the solid support.[5]
-
For C-terminal Carboxylic Acids: Wang resin or 2-chlorotrityl chloride resin are standard choices. The latter is extremely acid-sensitive, allowing the peptide to be cleaved while keeping side-chain protecting groups intact if needed for fragment condensation strategies.[6][7]
-
For C-terminal Amides: Rink Amide resin is the preferred choice, as it yields a C-terminal amide upon cleavage with TFA.[6]
1.3. The Iterative Synthesis Cycle
SPPS involves a series of repetitive steps to elongate the peptide chain.[1]
-
Fmoc Deprotection: Removal of the N-terminal Fmoc group with a piperidine/DMF solution to expose a free amine.
-
Washing: Thorough washing of the resin with a solvent like DMF to remove excess reagents and byproducts. This is a key advantage of SPPS, as it simplifies purification.[8]
-
Amino Acid Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group (using reagents like HBTU or DIC) and subsequent reaction with the free amine on the growing peptide chain to form a new peptide bond.
-
Washing: A final wash to prepare for the next cycle.
1.4. Cleavage and Final Deprotection
The final step involves treating the resin-bound peptide with a strong acid, typically TFA, to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[9]
-
The Role of Scavengers: During this process, reactive carbocations are generated. A "cleavage cocktail" containing TFA and a mixture of scavengers is essential to trap these cations and prevent unwanted side reactions with sensitive residues like tryptophan.[5][9] For peptides containing 6-Cl-D-Trp, a robust scavenger mixture is non-negotiable. Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is a highly effective and widely used cocktail for this purpose.[10]
Part 2: Comparative Analysis: Manual vs. Automated Synthesis
The choice between manual and automated synthesis depends on various factors including throughput requirements, budget, personnel availability, and the complexity of the target peptide.
| Feature | Manual Synthesis | Automated Synthesis |
| Throughput | Low (Typically 1-2 peptides at a time) | High (Can synthesize multiple peptides simultaneously).[8] |
| Hands-on Time | High; requires constant operator attention.[11] | Low; allows for "walk-away" operation after setup.[12] |
| Initial Cost | Low (glassware and basic lab equipment) | High (significant capital investment for the synthesizer) |
| Reproducibility | Operator-dependent; can be variable. | High; precise, computer-controlled reagent delivery ensures consistency.[11][13] |
| Flexibility | High; allows for easy on-the-fly adjustments, troubleshooting, and incorporation of non-standard chemistries. | Can be less flexible for complex modifications without advanced programming; protocol development is key.[12] |
| Potential for Error | Higher; prone to human errors in measurement and timing.[14][15] | Low; minimizes human error, leading to more reliable results.[14][15] |
| Best For | Method development, synthesis of complex or unusual peptides, low-throughput labs. | High-throughput screening, routine synthesis, production of peptide libraries. |
Expert Insights:
-
Manual Synthesis is an art that requires significant expertise. The ability to visually inspect the reaction, take small resin samples for monitoring (e.g., with a Kaiser test[16]), and adjust conditions in real-time is invaluable for difficult sequences. However, its repetitive and time-consuming nature makes it inefficient for producing large numbers of peptides.[12]
-
Automated Synthesis is a game-changer for productivity.[8] It standardizes the process, which is critical for generating the consistent, high-quality material needed for drug development pipelines.[11][13] While the machine handles the repetitive tasks, the intellectual input of the scientist in designing the protocol—choosing the right chemistry, anticipating difficult couplings, and programming double coupling cycles where needed—remains paramount for success.[17][18]
Part 3: Experimental Workflows and Protocols
The following diagrams and protocols outline the workflows for synthesizing a model peptide containing 6-Cl-D-Trp.
Workflow Visualizations
Caption: Manual Solid-Phase Peptide Synthesis (SPPS) Workflow.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. csbio.com [csbio.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. peptide.com [peptide.com]
- 11. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 12. csbio.com [csbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. biomatik.com [biomatik.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Peptides Containing 6-Chloro-D-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Significance of Purifying Halogenated Peptides
The incorporation of unnatural amino acids, such as 6-chloro-D-tryptophan, into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. Halogenation, in particular, can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, modulating their conformation, and improving their binding affinity to biological targets. The presence of the chlorine atom on the indole ring of tryptophan introduces a unique physicochemical profile, characterized by increased hydrophobicity and altered electronic properties.
While these modifications are desirable for therapeutic efficacy, they present considerable challenges during purification. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols often require significant optimization to achieve the high purity levels (>95%) demanded for clinical and research applications. This guide provides a comprehensive framework for developing a robust HPLC purification method for peptides containing the 6-chloro-D-tryptophan residue, grounded in scientific principles and practical expertise.
Core Principles: Understanding the "Why" Behind the Method
A successful purification strategy is built upon a solid understanding of the interactions between the peptide, the stationary phase, and the mobile phase. For peptides containing 6-chloro-D-tryptophan, several key factors must be considered:
-
Increased Hydrophobicity: The chloro- substituent significantly increases the hydrophobicity of the tryptophan side chain.[1][2][3] This leads to stronger retention on nonpolar stationary phases like C18, often requiring higher concentrations of organic solvent for elution.[4]
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the indole ring's electronic properties, potentially affecting secondary interactions with the stationary phase and altering the peptide's UV absorbance spectrum.[5]
-
Potential for Side Reactions: Tryptophan residues can be susceptible to oxidation and other modifications during synthesis and cleavage from the solid-phase resin.[6][7] These side products can be structurally very similar to the target peptide, making their separation challenging.
Strategic Method Development
Column Selection: The Foundation of Separation
The choice of stationary phase is critical for resolving complex peptide mixtures.
-
C18 Columns: A C18 (octadecyl) column is the workhorse for peptide purification due to its high hydrophobicity and resolving power.[4][8][9] For peptides with 6-chloro-D-tryptophan, a wide-pore (300 Å) C18 column is recommended. The larger pores allow for better diffusion of the peptide into and out of the stationary phase, leading to sharper peaks and improved resolution, especially for larger peptides.[10]
-
Alternative Chemistries: If a C18 column does not provide adequate separation, consider a C8 or a phenyl-hexyl stationary phase. A C8 column is less hydrophobic and may be suitable for very hydrophobic peptides that are too strongly retained on a C18 column.[11] A phenyl-hexyl column offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the indole ring of the tryptophan residue.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition directly controls the retention and elution of the peptide.
-
The Role of Trifluoroacetic Acid (TFA): TFA is a crucial mobile phase additive in peptide RP-HPLC.[12][13][14] It serves two primary functions:
-
Ion-Pairing Agent: TFA forms an ion pair with the positively charged residues (e.g., lysine, arginine) on the peptide, neutralizing their charge and increasing the peptide's overall hydrophobicity. This leads to more predictable and reproducible retention.[14]
-
pH Control: TFA is a strong acid that maintains a low pH (around 2-3), which is essential for protonating acidic residues and ensuring good peak shape.[12][15] A standard concentration of 0.1% TFA in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents is a good starting point.[11][16]
-
-
Organic Modifier: Acetonitrile is the most common organic solvent for peptide purification due to its low viscosity and UV transparency.[17]
Gradient Elution: Fine-Tuning the Separation
A linear gradient of increasing organic solvent concentration is typically used to elute peptides from the column. For peptides containing the hydrophobic 6-chloro-D-tryptophan, a shallow gradient is often necessary to resolve closely eluting impurities.[11][17] A starting point of a 1% per minute increase in the organic mobile phase is recommended.[17]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the purification of a peptide containing 6-chloro-D-tryptophan.
System Preparation
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector is required.
-
Column: A wide-pore (300 Å) C18 column (e.g., 10 µm particle size, 250 x 10 mm dimensions).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate for at least 30 minutes or until a stable baseline is achieved.
Sample Preparation
-
Crude Peptide: The crude peptide is typically obtained after cleavage from the solid-phase synthesis resin and subsequent precipitation.[11]
-
Dissolution: Dissolve the crude peptide in a minimal amount of a solvent that is compatible with the initial mobile phase conditions. A mixture of water and a small amount of acetonitrile or DMSO is often effective. The final sample concentration should be around 1-5 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
HPLC Purification Method
The following table summarizes the recommended starting parameters for the HPLC method.
| Parameter | Recommended Value | Rationale |
| Column | Wide-Pore (300 Å) C18, 10 µm, 250 x 10 mm | Accommodates peptides and provides good resolution.[10] |
| Mobile Phase A | 0.1% TFA in Water | Provides ion-pairing and maintains low pH for good peak shape.[14][16] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes the peptide from the column. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the tryptophan indole ring.[18][19] |
| Gradient | 5-65% B over 60 minutes | A shallow gradient is crucial for separating closely related impurities.[11] |
| Injection Volume | 1-2 mL | Dependent on the sample concentration and column capacity. |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling: Pool the fractions that contain the desired peptide at the target purity level (e.g., >95%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the purified peptide as a white, fluffy powder.
Visualization of the Purification Workflow
Caption: Workflow for HPLC Purification of Peptides.
Troubleshooting Common Challenges
| Challenge | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution | - Gradient is too steep.- Inappropriate column chemistry. | - Decrease the gradient slope (e.g., 0.5% B per minute).- Try a different stationary phase (e.g., C8 or Phenyl-Hexyl). |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload. | - Ensure 0.1% TFA is in both mobile phases.- Reduce the sample load. |
| Low Recovery | - Peptide is precipitating on the column.- Peptide is irreversibly binding to the column. | - Increase the initial percentage of organic solvent.- Consider a less hydrophobic column (e.g., C8). |
| Broad Peaks | - Large injection volume in a strong solvent.- Column degradation. | - Dissolve the sample in a weaker solvent (less organic).- Replace the column. |
Conclusion
The successful purification of peptides containing 6-chloro-D-tryptophan is an achievable, albeit challenging, endeavor. A systematic approach to method development, grounded in a solid understanding of the underlying chromatographic principles, is paramount. By carefully selecting the appropriate column and optimizing the mobile phase composition and gradient, researchers can consistently achieve the high levels of purity required for their research and drug development activities. This guide serves as a comprehensive starting point for developing a robust and reliable HPLC purification method for this important class of modified peptides.
References
- Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
- BenchChem. (n.d.). The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis.
- BenchChem. (n.d.). The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC.
- PubMed. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
- YouTube. (2025, October 13). How To Select the Right C18 Chemistry for Peptide Mapping.
- Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
- Thermo Fisher Scientific. (n.d.). AN002735: A comparison of reversed-phase C18 columns for peptide mapping of monoclonal antibodies.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
- Sci-Hub. (n.d.). Optimization of Peptide Separations in High-Performance Liquid Chromatography.
- SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- ResearchGate. (2025, August 6). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
- Waters. (n.d.). Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases.
- Alfa Chemistry. (n.d.). Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.
- Waters. (n.d.). Reversed-Phase Column Performance for Peptide and Peptide Mapping Separations.
- International Labmate. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification.
- SpringerLink. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis.
- Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader.
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
- PubMed Central. (2011, February 11). Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Digital CSIC. (2014, July 18). Solid-phase peptide synthesis.
- ResearchGate. (2025, October 22). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues.
- National Institutes of Health. (n.d.). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process.
- RSC Publishing. (n.d.). Solid-phase synthesis of tryptophan-containing peptides.
- Nature. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC.
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
- ResearchGate. (2021, November 25). Peptide purification using HPLC ?
- Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.
- Thermo Fisher Scientific. (n.d.). Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy.
- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
- SciSpace. (n.d.). HPLC analysis and purification of peptides.
- PubMed. (n.d.). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine.
- PubMed Central. (n.d.). Concerning Tryptophan and Protein–Bilayer Interactions.
- Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?
- PubChem. (n.d.). 6-Chloro-D-tryptophan.
- ResearchGate. (2025, August 10). HPLC Analysis and Purification of Peptides.
- ResearchGate. (n.d.). Tryptophan association in water driven by charge-transfer interactions with electron-deficient aromatic haptens.
- PubMed. (n.d.). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Concerning Tryptophan and Protein–Bilayer Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. peptide.com [peptide.com]
- 12. quora.com [quora.com]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Application Note: A Robust LC-MS/MS Workflow for the Characterization of Peptides Containing 6-Chloro-Tryptophan
Abstract
The incorporation of halogenated amino acids, such as 6-chloro-tryptophan, into peptides is a burgeoning area in drug discovery and chemical biology, offering unique properties for therapeutic candidates and molecular probes. The precise characterization of these modified peptides is paramount and presents distinct analytical challenges. This application note provides a comprehensive guide and a detailed protocol for the analysis of peptides containing 6-chloro-tryptophan using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, with a special focus on leveraging the unique isotopic signature of chlorine for confident identification and characterization.
Introduction: The Significance and Challenges of Analyzing Halogenated Peptides
Halogenation of peptides can significantly influence their conformational stability, binding affinity, and metabolic resistance, making them attractive candidates for therapeutic development.[1][2] Tryptophan, with its versatile indole side chain, is a common target for modification.[3] The introduction of a chlorine atom at the 6th position of the indole ring creates a unique analytical handle that can be exploited by mass spectrometry.
The primary challenge in analyzing chlorinated peptides lies in confidently identifying the modification and distinguishing it from other potential post-translational modifications.[4][5] Fortunately, the natural isotopic abundance of chlorine, with ³⁵Cl and ³⁷Cl existing in an approximate 3:1 ratio, provides a distinct isotopic pattern in the mass spectrum.[6][7][8][9] This signature "M/M+2" peak pattern is a powerful tool for the unambiguous identification of chlorine-containing molecules.[6][7][10]
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to overcome these challenges and effectively analyze peptides containing 6-chloro-tryptophan.
The Isotopic Signature of Chlorine: A Key for Identification
The presence of a single chlorine atom in a peptide results in a characteristic isotopic distribution in the mass spectrum. The two stable isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to two prominent peaks in the mass spectrum for any chlorine-containing ion, separated by approximately 2 Da.[6][7] The peak corresponding to the molecule with ³⁵Cl (the M peak) will have an intensity roughly three times greater than the peak for the molecule with ³⁷Cl (the M+2 peak).[6][8][9] Recognizing this 3:1 intensity ratio for the M/M+2 isotopic cluster is a definitive indicator of the presence of one chlorine atom in the detected ion.
Experimental Workflow: From Sample to Data
A successful analysis of 6-chloro-tryptophan-containing peptides relies on a well-optimized workflow encompassing sample preparation, liquid chromatography, and mass spectrometry.
Caption: Experimental workflow for LC-MS/MS analysis.
Sample Preparation Protocol
Proper sample preparation is crucial to remove contaminants that can interfere with ionization and chromatographic separation.[11][12] For synthetic peptides, a desalting step is often necessary.
Protocol: Solid-Phase Extraction (SPE) for Peptide Desalting
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of 100% acetonitrile, followed by 1 mL of 0.1% trifluoroacetic acid (TFA) in water.
-
Loading: Dissolve the peptide sample in a minimal volume of 0.1% TFA in water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptide with 1 mL of 70% acetonitrile / 0.1% TFA in water.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide in an appropriate solvent for LC-MS analysis, typically 0.1% formic acid in water.
Liquid Chromatography (LC) Parameters
Reversed-phase high-performance liquid chromatography (HPLC) is the standard for separating peptides prior to mass spectrometry.[13] The choice of mobile phase additives is critical; while TFA provides excellent chromatography, it can suppress ionization.[13] Formic acid is a more MS-friendly alternative.[13]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 1.8-2.7 µm particle size, 100-150 Å pore size | Provides good retention and resolution for peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible and provides good protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes peptides from the reversed-phase column. |
| Gradient | 5-40% B over 30 minutes (peptide dependent) | A gradual gradient is necessary for optimal separation of peptides with varying hydrophobicities. |
| Flow Rate | 200-400 µL/min (analytical scale) | Balances separation efficiency and analysis time. |
| Column Temperature | 40-50 °C | Improves peak shape and reduces viscosity. |
Mass Spectrometry (MS) Parameters
High-resolution mass spectrometry is highly recommended to accurately determine the mass and isotopic pattern of the chlorinated peptides.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions by protonation. |
| MS1 Scan Range | m/z 300-2000 | Covers the expected mass range for most peptides. |
| Resolution | > 60,000 at m/z 200 | Essential for resolving the isotopic cluster of chlorinated peptides. |
| Data-Dependent Acquisition (DDA) | Top 5-10 most intense ions | Selects the most abundant precursor ions for fragmentation. |
| Collision Energy | Stepped or optimized per peptide | Fragmentation energy needs to be sufficient to break peptide bonds without excessive fragmentation. |
Data Analysis: Deciphering the Spectra
Identifying the Precursor Ion
The first step in data analysis is to identify the precursor ion of the 6-chloro-tryptophan-containing peptide in the MS1 spectrum. Look for an isotopic cluster with a 3:1 intensity ratio for the M and M+2 peaks. High-resolution mass spectrometry will allow for accurate mass determination, further confirming the elemental composition.
Fragmentation of 6-Chloro-Tryptophan Peptides
Upon collision-induced dissociation (CID), peptides fragment at the amide bonds, producing b- and y-ions. The presence of 6-chloro-tryptophan will result in a mass shift in the fragment ions containing this residue. The mass of a tryptophan residue is 186.0793 Da, while the mass of a 6-chloro-tryptophan residue is 220.0403 Da (for ³⁵Cl).
The fragmentation of the tryptophan side chain itself can also provide valuable information. Tryptophan and its derivatives are known to produce characteristic fragment ions upon ESI-MS/MS.[14][15][16][17] Common fragmentation pathways involve the loss of small neutral molecules from the indole ring.[18][19] For 6-chloro-tryptophan, characteristic fragment ions corresponding to the chlorinated indole moiety are expected.
Caption: General fragmentation of peptides and side chains.
Protocol: LC-MS/MS Analysis of a Synthetic 6-Chloro-Tryptophan Peptide
This protocol outlines the general steps for the analysis of a purified synthetic peptide containing 6-chloro-tryptophan.
-
Sample Preparation:
-
Perform SPE desalting as described in section 3.1.
-
Reconstitute the dried peptide in 100 µL of 0.1% formic acid in water to a final concentration of 10 pmol/µL.
-
-
LC Method:
-
Inject 5 µL of the reconstituted peptide solution.
-
Use a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Set the column temperature to 45 °C.
-
Use a flow rate of 0.3 mL/min.
-
Run a linear gradient of 5% to 40% Mobile Phase B over 30 minutes.
-
-
MS Method:
-
Set the ESI source to positive ion mode.
-
Acquire MS1 scans from m/z 300 to 1800 with a resolution of 70,000.
-
Use a data-dependent acquisition method to trigger MS2 scans on the top 5 most intense precursor ions.
-
Set the isolation window to 1.6 m/z.
-
Use a normalized collision energy of 28 (this may require optimization).
-
Acquire MS2 scans with a resolution of 17,500.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Xcalibur, MassHunter, etc.).
-
Identify the precursor ion of the target peptide by its accurate mass and the characteristic 3:1 isotopic pattern for the M and M+2 peaks.
-
Analyze the MS2 spectrum to confirm the peptide sequence through the identification of b- and y-ions.
-
Verify the presence of 6-chloro-tryptophan by observing the corresponding mass shift in the fragment ions.
-
Conclusion
The analysis of peptides containing 6-chloro-tryptophan by LC-MS/MS is a powerful approach that leverages the unique isotopic signature of chlorine for confident identification. By following the optimized protocols for sample preparation, liquid chromatography, and mass spectrometry outlined in this application note, researchers can effectively characterize these important molecules. The detailed understanding of their fragmentation patterns will further aid in the structural elucidation and quality control of these novel peptides, accelerating their development in various scientific and therapeutic fields.
References
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
6.4: Isotope Abundance. Chemistry LibreTexts. [Link]
-
Analysis of protein chlorination by mass spectrometry. PubMed Central (PMC) - NIH. [Link]
-
Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. [Link]
-
Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. PubMed. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
GCMS Section 6.5. Whitman People. [Link]
-
(PDF) Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Analysis of Protein Chlorination by Mass Spectrometry. PubMed. [Link]
-
Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. ACS Publications. [Link]
-
Analysis of protein chlorination by mass spectrometry. ResearchGate. [Link]
-
Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Semantic Scholar. [Link]
-
Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. PubMed. [Link]
-
Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. ResearchGate. [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]
-
Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. PubMed. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
LC-MS/MS Peptide Analysis: Complete Protocol. Orchid Scientific. [Link]
-
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. RSC Publishing. [Link]
-
Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. ResearchGate. [Link]
-
Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. PubMed. [Link]
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Publications. [Link]
-
Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane. PubMed. [Link]
-
Tryptophan-Centric Bioinformatics Identifies New Lasso Peptide Modifications. PubMed Central (PMC) - NIH. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers. [Link]
-
Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation. PubMed. [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Solid-phase synthesis of tryptophan-containing peptides. RSC Publishing. [Link]
Sources
- 1. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 3. Tryptophan-Centric Bioinformatics Identifies New Lasso Peptide Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of protein chlorination by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. GCMS Section 6.5 [people.whitman.edu]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 12. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 13. lcms.cz [lcms.cz]
- 14. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Leveraging Fmoc-6-chloro-D-tryptophan for Enhanced Drug Discovery
Abstract & Introduction
The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the systematic enhancement of therapeutic properties.[1] Peptides containing UAAs can exhibit improved metabolic stability, increased potency, and novel functionalities compared to their natural counterparts.[2] Tryptophan and its derivatives are of particular interest due to the unique physicochemical properties of the indole side chain, which often plays a critical role in mediating interactions with biological membranes and protein targets.[3][4]
This guide focuses on Fmoc-6-chloro-D-tryptophan , a halogenated, D-enantiomer of tryptophan. Its structure offers a dual-pronged approach to optimizing peptide drug candidates:
-
The D-configuration: Provides intrinsic resistance to enzymatic degradation by proteases, significantly extending the peptide's in vivo half-life.[1]
-
The 6-chloro modification: The electron-withdrawing chlorine atom on the indole ring alters the electronic properties and increases the local hydrophobicity of the side chain. This can lead to enhanced binding affinity, modulated biological activity, and improved pharmacokinetic profiles.[5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, field-proven protocols, and critical insights required for the successful incorporation of Fmoc-6-chloro-D-tryptophan into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Physicochemical Properties & Handling
A clear understanding of the building block's properties is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | 6-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tryptophan | [7][8] |
| Synonyms | Fmoc-D-Trp(6-Cl)-OH, Fmoc-6-chloro (R)-Tryptophan | [7][8] |
| CAS Number | 925916-73-0 | [9] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [8] |
| Molecular Weight | 460.91 g/mol | [8] |
Storage and Handling:
-
Store at 2-8°C, protected from light and moisture.
-
Allow the reagent to warm to room temperature before opening to prevent moisture condensation.
-
Handle in a well-ventilated area, using appropriate personal protective equipment (PPE).
Scientific Rationale: The Advantage of 6-chloro-D-tryptophan in Peptide Design
The decision to incorporate a UAA like 6-chloro-D-tryptophan is driven by the goal of overcoming the inherent limitations of natural peptides as therapeutic agents. The benefits can be categorized into three key areas: stability, activity, and conformation.
Caption: Logical flow from UAA incorporation to therapeutic benefit.
-
Pillar 1: Enhanced Proteolytic Stability: The vast majority of proteases are stereospecific for L-amino acids. By incorporating the D-enantiomer of 6-chlorotryptophan, the resulting peptide bond is resistant to cleavage, drastically reducing the rate of degradation in biological systems. This is a primary and highly effective strategy for increasing a peptide's bioavailability and duration of action.
-
Pillar 2: Modulated Biological Activity & Target Affinity: Halogenation of aromatic systems is a well-established tactic in medicinal chemistry.[6] The chlorine atom at the 6-position of the indole ring is electron-withdrawing and increases lipophilicity. This modification can:
-
Create Novel Interactions: Form halogen bonds with backbone carbonyls or other electron donors within the target's binding pocket, potentially increasing affinity.
-
Alter Hydrophobicity: Enhance partitioning into lipid membranes, which can be crucial for antimicrobial peptides or those targeting membrane-bound receptors.[10][11]
-
Modify Electronics: Change the hydrogen-bonding capacity of the indole N-H group, fine-tuning the interaction landscape.
-
-
Pillar 3: Conformational Influence: The steric bulk and electronic nature of the chloro-substituent can introduce subtle but significant changes to the local peptide backbone conformation. This can pre-organize the peptide into a more bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity. A notable application of this UAA is in the preparation of acyltryptophanols, which function as antagonists for the Follicle-Stimulating Hormone (FSH) receptor, demonstrating its utility in creating targeted therapeutics.[7][8]
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on the robust and widely adopted Fmoc/tBu (tert-butyl) SPPS strategy.[12][13]
General Fmoc-SPPS Workflow
The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid to the growing peptide chain.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 1: Standard Fmoc Group Deprotection
Causality: The Fmoc protecting group is base-labile. Piperidine, a secondary amine, efficiently removes the Fmoc group via β-elimination, liberating the N-terminal amine for the next coupling step.[14][15] Thorough washing is critical to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
Reagents & Materials:
-
Peptide-resin in a suitable reaction vessel
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.
-
Deprotection: Add the Deprotection Solution to the resin (approx. 10 mL per gram of resin). Agitate for 3 minutes. Drain.
-
Second Deprotection: Add a fresh aliquot of Deprotection Solution and agitate for 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times). Proceed immediately to the coupling protocol.
Self-Validation: The completion of Fmoc removal can be monitored by taking a small aliquot of the drained deprotection solution, diluting it with DMF, and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[15]
Protocol 2: Coupling of Fmoc-6-chloro-D-tryptophan
Causality: Efficient amide bond formation requires activation of the amino acid's carboxylic acid. For a modified amino acid like Fmoc-6-chloro-D-tryptophan, which may have slightly altered reactivity, a robust aminium-based coupling reagent such as HBTU or HATU is recommended. These reagents rapidly form a highly reactive activated ester in situ, minimizing side reactions and ensuring a high coupling yield.[16][17]
Reagents & Materials:
-
Deprotected peptide-resin
-
Fmoc-6-chloro-D-tryptophan
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
DMF, peptide synthesis grade
Procedure:
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-6-chloro-D-tryptophan (3-4 equivalents relative to resin loading) and HBTU/HATU (3-4 eq.) in DMF.
-
Add Base: Just prior to adding to the resin, add DIEA (6-8 eq.) to the activation solution and vortex briefly. The solution may change color.
-
Coupling Reaction: Immediately add the activation solution to the deprotected peptide-resin. Agitate at room temperature for 45-90 minutes.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation (Optional but Recommended): Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be required.
Protocol 3: Final Cleavage and Global Deprotection
Causality: The tryptophan indole ring is susceptible to alkylation by carbocations generated from acid-labile side-chain protecting groups (e.g., t-butyl) during the final, strongly acidic cleavage step.[18][19] Therefore, a "scavenger" cocktail is absolutely essential to quench these reactive species and protect the integrity of the 6-chloro-tryptophan residue.
Reagents & Materials:
-
Fully synthesized, N-terminally deprotected peptide-resin (washed with DCM and dried)
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic Acid (TFA): 94% (v/v)
-
Water: 2.5% (v/v)
-
1,2-Ethanedithiol (EDT): 2.5% (v/v)
-
Triisopropylsilane (TIS): 1% (v/v)
-
Note: TIS is a potent carbocation scavenger, water helps with solubility, and EDT helps protect tryptophan. Prepare fresh. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a cleavage vessel.
-
Cleavage Reaction: Add the freshly prepared Cleavage Cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Add this solution dropwise into a 50 mL centrifuge tube containing vigorously stirred, ice-cold diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice by resuspending in cold ether, centrifuging, and decanting.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Troubleshooting & Key Considerations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance from the growing peptide chain; Peptide aggregation. | Perform a "double coupling" by repeating Protocol 2. Use a stronger activator like HATU. Consider microwave-assisted synthesis to disrupt aggregation.[20] |
| Incomplete Deprotection | Significant peptide aggregation hindering access of piperidine. | Increase deprotection time. Add a small percentage of an aggregation-disrupting solvent like DMSO to the deprotection solution. |
| Unexpected Mass (+74 Da) | Tryptophan modification by scavengers (e.g., EDT adduct). | Ensure proper scavenger ratios. Minimize cleavage time as much as possible while ensuring complete deprotection. |
| Low Final Yield | Poor solubility of the cleaved peptide in the precipitation solvent. | Test alternative precipitation solvents like cold methyl tert-butyl ether (MTBE). Ensure the peptide is fully cleaved from the resin before precipitation. |
Conclusion
Fmoc-6-chloro-D-tryptophan is a powerful and versatile building block for the development of next-generation peptide therapeutics. By combining the inherent proteolytic resistance of a D-amino acid with the nuanced electronic and steric effects of a chloro-substituent, researchers can effectively address common liabilities in peptide drug design. The protocols outlined in this guide provide a robust framework for the successful chemical synthesis of peptides containing this valuable unnatural amino acid, paving the way for the discovery of more stable, potent, and effective drug candidates.
References
-
Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75(1), 18.1.1–18.1.38. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Available at: [Link]
-
Abyntek Biopharma. (2024, April 18). What is the production process of modified peptides?. Abyntek Biopharma. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Modifications. AAPPTec. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wang, H., et al. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Nature Communications, 14(1), 3998. Available at: [Link]
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956–11973. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-D-tryptophan. PubChem Compound Database. Retrieved from [Link]
-
Cuevas-Zuviria, B., & Tulla-Puche, J. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Chimica Oggi/Chemistry Today, 38(1). Available at: [Link]
-
Carboni, M., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(19), 13617–13627. Available at: [Link]
-
Gecse, Z., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2004. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]
-
Dong, N., et al. (2020). The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. Frontiers in Microbiology, 11, 1032. Available at: [Link]
-
Bordignon, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(10), e202200235. Available at: [Link]
-
Bordignon, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(10), e202200235. Available at: [Link]
-
Löw, M., & Kisfaludy, L. (1979). Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications, (8), 359–360. Available at: [Link]
-
S. G., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112720. Available at: [Link]
-
Zhu, X., et al. (2017). Peptides With Triplet-Tryptophan-Pivot Promoted Pathogenic Bacteria Membrane Defects. Frontiers in Microbiology, 8, 2030. Available at: [Link]
-
Seyedsayamdost, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 178. Available at: [Link]
-
Kyoto University OCW. (2023, February 9). Unit 6 Part 8 Chemical Synthesis of Peptides (Part II) [Video]. YouTube. Retrieved from [Link]
-
CAS. (n.d.). 6-Chloro-L-tryptophan. CAS Common Chemistry. Retrieved from [Link]
-
Dong, N., et al. (2020). The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. Frontiers in Microbiology, 11, 1032. Available at: [Link]
-
Eftink, M. R., et al. (1995). Incorporation of tryptophan analogues into staphylococcal nuclease, its V66W mutant, and Delta 137-149 fragment: spectroscopic studies. Biochemistry, 34(28), 9201–9212. Available at: [Link]
-
Park, K. H., et al. (2002). Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity. Journal of Biological Chemistry, 277(38), 35682–35688. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abyntek.com [abyntek.com]
- 3. Peptides With Triplet-Tryptophan-Pivot Promoted Pathogenic Bacteria Membrane Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. aralezbio-store.com [aralezbio-store.com]
- 10. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 11. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with Fmoc-6-Chloro-D-Tryptophan Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are incorporating the unique and sterically demanding amino acid, Fmoc-6-chloro-D-tryptophan (Fmoc-6-Cl-D-Trp-OH), into their peptide sequences. The presence of the chloro group on the indole ring, combined with the bulky Fmoc protecting group, presents significant steric challenges that can impede standard coupling protocols.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, ensuring high coupling efficiency and the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-6-chloro-D-tryptophan a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?
The primary challenge stems from steric hindrance. This arises from two main factors:
-
The Bulky Indole Side Chain: The tryptophan side chain is inherently large. The addition of a chloro group at the 6-position further increases its steric bulk.
-
The Fmoc Protecting Group: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is also very large. The combination of these two bulky moieties in close proximity to the reacting carboxyl group creates a sterically crowded environment, making it difficult for the incoming nucleophile (the N-terminal amine of the resin-bound peptide) to approach and form a peptide bond.[1][2][3]
This increased steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences and lower purity of the crude peptide.[1][3]
Q2: Why is 6-chloro-D-tryptophan an important building block in peptide-based drug development?
The incorporation of halogenated tryptophan derivatives like 6-chloro-D-tryptophan can significantly enhance the pharmacological properties of a peptide. The chloro-substituent can:
-
Increase Potency and Binding Affinity: The electron-withdrawing nature of chlorine can alter the electronic properties of the indole ring, potentially leading to stronger interactions with biological targets.
-
Improve Metabolic Stability: The C-Cl bond is resistant to enzymatic degradation, which can protect the peptide from metabolic breakdown and increase its in vivo half-life.
-
Modulate Conformation: The presence of the halogen can influence the peptide's secondary structure, locking it into a more biologically active conformation.
Q3: What are the most common side reactions associated with tryptophan derivatives during SPPS, and does the 6-chloro substitution change this?
The indole side chain of tryptophan is susceptible to modification, particularly under the acidic conditions of final cleavage.[4][5] Common side reactions include:
-
Alkylation: Reactive carbocations generated during the cleavage of side-chain protecting groups (like Boc or Pbf) can alkylate the indole ring.[4][6]
-
Oxidation: The indole ring can be oxidized, especially if the peptide is handled in air for extended periods.
The 6-chloro substitution does not inherently prevent these side reactions. Therefore, it is crucial to use a scavenger cocktail during TFA cleavage to protect the indole ring.[7] Using a Boc protecting group on the indole nitrogen (Fmoc-D-Trp(Boc)-OH) is a highly effective strategy to prevent alkylation side reactions during synthesis and cleavage.[4][6]
Troubleshooting Guide: Enhancing Coupling Efficiency
Q4: My coupling reaction with Fmoc-6-Cl-D-Trp-OH is showing low efficiency, as indicated by a positive Kaiser test. What is the first step to troubleshoot this?
A positive Kaiser test (a dark blue color on the resin beads) indicates the presence of unreacted primary amines, confirming an incomplete coupling.[8][9][10]
Immediate Action: Recoupling
Do not proceed to the next deprotection step. The most straightforward initial response is to perform a second coupling (a "recouple").
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts.
-
Repeat the coupling step using a freshly prepared solution of activated Fmoc-6-Cl-D-Trp-OH.
-
After the second coupling, perform another Kaiser test to confirm completion.[8]
If the Kaiser test is still positive, it indicates a more fundamental issue with the reaction conditions, which requires a more systematic approach as detailed below.
Q5: Recoupling failed. How should I choose a more effective coupling reagent for this sterically hindered amino acid?
Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. For difficult couplings like this, high-power uronium/aminium or phosphonium salt-based reagents are strongly recommended.[1][11]
Recommendations:
-
HATU & HCTU (Uronium/Aminium Salts): These are considered the gold standard for difficult couplings due to their high reactivity.[1][11][12][13] They form highly reactive OAt or 6-ClOBt esters, respectively.
-
COMU (Uronium/Aminium Salt): COMU offers coupling efficiency comparable or sometimes superior to HATU.[12][13][14] Its major advantage is safety, as it is based on the non-explosive OxymaPure additive instead of the potentially explosive HOAt or HOBt.[12][13][14]
-
PyAOP & PyBOP (Phosphonium Salts): These are also highly effective for hindered couplings and do not carry the risk of guanidinylation, a side reaction possible with excess uronium reagents.[1]
The relative order of reactivity is generally considered to be: OAt (from HATU/PyAOP) > Oxyma (from COMU) > OBt (from HBTU/PyBOP) .
Data Summary: Comparison of Coupling Reagents for Hindered Couplings
| Reagent Class | Coupling Reagent | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium | HATU | Very High | Gold standard for hindered couplings; low racemization.[1][11][12] | Higher cost; can cause guanidinylation of the N-terminus if used in excess.[15] |
| Uronium/Aminium | COMU | Very High | Comparable to HATU; superior safety profile (non-explosive).[12][13][14] | Limited solution stability; can also cause guanidinylation. |
| Phosphonium | PyAOP | Very High | Excellent for hindered couplings; no risk of guanidinylation. | Solutions in DMF have moderate stability and should be used within 2 days. |
| Uronium/Aminium | HCTU | High | More reactive than HBTU; cost-effective.[13] | Based on potentially explosive 6-Cl-HOBt. |
Q6: Beyond the coupling reagent, what other parameters can I adjust to improve the reaction?
Optimizing the reaction environment is crucial. Consider the following adjustments:
-
Increase Reaction Time: For sterically hindered residues, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[16]
-
Elevate the Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-50°C) can provide the necessary activation energy to overcome the steric barrier.[1][17] Microwave-assisted synthesis is particularly effective for accelerating difficult couplings.[1][13]
-
Use a More Effective Base: While DIPEA (N,N-Diisopropylethylamine) is standard, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes improve deprotection efficiency prior to coupling, ensuring all N-terminal amines are available for reaction.[5] However, use DBU with caution as it can promote side reactions with certain residues like Aspartic Acid.[5]
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a superior solvent to DMF in some cases, particularly for complex or aggregating sequences, due to its better resin-swelling properties.[18]
Workflow for Troubleshooting Low Coupling Efficiency
Caption: A systematic workflow for troubleshooting incomplete coupling reactions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-6-Cl-D-Trp-OH using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-6-chloro-D-tryptophan (Fmoc-6-Cl-D-Trp-OH)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and the resin is washed thoroughly with DMF (5-7 times).
-
Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-6-Cl-D-Trp-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the amino acid/HATU solution. Allow the mixture to pre-activate for 1-2 minutes.[12] The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for a minimum of 2 hours. For this difficult coupling, extending the time to 4 hours is recommended.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[15]
-
Completion: A negative Kaiser test (beads remain yellow or colorless) indicates complete coupling.[8] Drain the reaction solution and wash the resin with DMF (5-7 times) to prepare for the next synthesis cycle. If the test is positive, refer to the troubleshooting guide.
Mechanism of Steric Hindrance in Coupling
Caption: Steric bulk from the Fmoc group and side chain hinders the amine's approach.
References
-
Best peptide coupling method in DMF? (2022, August 22). Reddit r/Chempros. Retrieved January 15, 2026, from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. Retrieved January 15, 2026, from [Link]
-
Technical Support Information Bulletin 1191. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved January 15, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 16(8), 6435-6449. [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Procedures to Improve Difficult Couplings. (2010, August). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2018, August). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
-
Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. PubMed. Retrieved January 15, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). Frontiers in Bioengineering and Biotechnology. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
- 18. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptides Containing 6-Chloro-D-Tryptophan
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide focuses on a particularly sensitive building block: 6-chloro-D-tryptophan (6-Cl-D-Trp). Its unique electronic properties, while valuable for drug design, make it susceptible to specific side reactions during solid-phase peptide synthesis (SPPS), particularly during the final trifluoroacetic acid (TFA) cleavage step.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter. We will delve into the causality behind these side reactions and provide robust, validated protocols to ensure the integrity of your final peptide product.
Section 1: Understanding the Core Problem
This section addresses the fundamental chemical vulnerabilities of the 6-chloroindole side chain.
Q1: My final peptide containing 6-Cl-D-Trp shows a major impurity with a mass addition of +56 Da upon LC-MS analysis. What is this side product and why does it form?
This is a classic and frequently observed issue. The +56 Da mass addition corresponds to the alkylation of the 6-chloroindole ring by a tert-butyl cation (+C₄H₈).
Causality: During the final cleavage step in Fmoc-based SPPS, a high concentration of TFA is used to remove acid-labile side-chain protecting groups, such as tert-butyl (tBu) from Asp, Glu, Ser, Thr, and Tyr, or the Boc group from Lys or Trp itself. This process generates highly reactive tert-butyl carbocations.[1] The indole ring of tryptophan, even with an electron-withdrawing chloro group, remains an electron-rich aromatic system. It is therefore highly susceptible to electrophilic attack by these carbocations, leading to the formation of a tert-butylated 6-Cl-D-Trp residue.[1][2]
Q2: Besides tert-butylation, what other modifications can occur on the 6-Cl-D-Trp residue during cleavage?
While tert-butylation is the most common, other electrophiles generated during cleavage can also modify the indole ring.
-
Alkylation from the Resin Linker (+106 Da from Wang resin): If you are using a Wang resin, the linker itself can be cleaved to form a p-hydroxybenzyl cation. This cation can alkylate the tryptophan indole ring, leading to a mass addition of +106 Da.[3][4] This is a well-documented side reaction and can be a significant issue.[3]
-
Sulfonation: If your peptide also contains arginine protected with sulfonyl-type groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the cleavage of these groups can generate reactive sulfonyl cations. These can lead to the sulfonation of the tryptophan ring.[5]
-
Reattachment to Resin: In some cases, particularly with a C-terminal 6-Cl-D-Trp, the peptide can be reattached to the resin via the indole side chain after initial cleavage.[2][5]
Section 2: Proactive Prevention & Troubleshooting
This section provides actionable strategies to minimize or eliminate the side reactions described above.
Q3: How do I prevent these alkylation side reactions? Is using an unprotected Fmoc-D-Trp(6-Cl)-OH sufficient?
While you can attempt to manage side reactions using only an optimized cleavage cocktail, it is highly recommended to use an indole-protected version of the amino acid for robust and reliable synthesis.
The Gold Standard Solution: Indole Protection The most effective way to prevent electrophilic attack is to protect the indole nitrogen with an acid-labile protecting group. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose.[1][6]
-
Derivative to Use: Fmoc-D-Trp(6-Cl, Boc)-OH
-
Mechanism of Protection: The Boc group withdraws electron density from the indole ring, deactivating it towards electrophilic attack. During the final TFA cleavage, the Boc group is removed simultaneously with other side-chain protecting groups. The combination of using Fmoc-Trp(Boc)-OH and Arg(Pbf) has been shown to result in extremely low levels of tryptophan alkylation.[7]
The Alternative: Optimized Scavenging If you must proceed with an unprotected indole, the composition of your cleavage cocktail is critical. Scavengers are nucleophilic reagents added to the TFA to "trap" or quench reactive carbocations before they can modify your peptide.[1][8]
Q4: What is the optimal cleavage cocktail for a peptide containing 6-Cl-D-Trp?
The ideal cocktail provides a high concentration of scavengers to effectively compete with the nucleophilic indole ring. The choice depends on the other residues in your peptide.
| Cleavage Cocktail | Composition (v/v) | Target Residues & Use Case | Key Advantages & Cautions |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | General Use: For peptides without highly sensitive residues like Arg(Pmc/Pbf) or Cys. | Simple, effective for tert-butyl cations. TIS (Triisopropylsilane) is an excellent carbocation scavenger.[1][9] Water also helps quench cations.[9] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Comprehensive Protection: Recommended for complex peptides containing Cys, Met, Tyr, and Trp.[10][11] | Highly effective due to a mixture of scavengers.[11] Caution: Very strong odor due to thioanisole and EDT (1,2-ethanedithiol). |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Arg-rich Peptides: Specifically designed for peptides with Arg(Pmc/Pbf) to minimize sulfonation side products.[12] Also recommended for Trp-containing peptides on PAL or BAL resins.[12] | Minimizes reattachment and sulfonation. Caution: Strong odor. |
Expert Recommendation: For peptides containing 6-Cl-D-Trp, start with the TFA/TIS/H₂O cocktail. If analysis of a small-scale test cleavage still shows significant side products, especially if other sensitive residues are present, move to the more robust Reagent K .
Q5: I used a Wang resin and see a +106 Da impurity even with a good scavenger cocktail. What should I do?
This indicates alkylation by the Wang linker is the primary issue.[3][4]
-
Change Resin: The most effective solution is to re-synthesize the peptide on a different resin. A 2-chlorotrityl chloride (2-CTC) resin is an excellent choice for synthesizing tryptophan-containing peptides as its linker is much less prone to generating reactive cations that can cause this specific side reaction.[1]
-
Indole Protection: Using Fmoc-D-Trp(6-Cl, Boc)-OH can also completely prevent this side reaction.[4]
Section 3: Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for the cleavage and deprotection of a peptide containing 6-Cl-D-Trp, designed to minimize side reactions.
Protocol 1: Optimized TFA Cleavage with Scavengers
This protocol assumes a standard synthesis scale of 0.1 mmol on a polystyrene-based resin. Always perform a small-scale test cleavage on 10-20 mg of peptide-resin before committing your entire batch.[1]
Materials:
-
Dried peptide-resin (containing 6-Cl-D-Trp) in a reaction vessel.
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v) . Prepare fresh.
-
Cold diethyl ether (Et₂O).
-
Centrifuge tubes.
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add 10 mL of the freshly prepared cleavage cocktail to the dried resin (for a 0.1 mmol scale synthesis).
-
Agitate or gently shake the mixture at room temperature for 2-3 hours. The solution will typically turn dark.
-
-
Peptide Filtration:
-
Filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube.
-
Wash the resin beads twice with 1-2 mL of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Place the centrifuge tube containing the TFA filtrate on ice.
-
Add cold diethyl ether (approx. 40 mL, or 8-10 times the volume of the TFA) dropwise while gently swirling the tube. A white precipitate (your crude peptide) should form.
-
-
Peptide Collection and Washing:
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and organic impurities.[1]
-
-
Drying and Storage:
-
After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the dried crude peptide at -20°C or below prior to purification by RP-HPLC.
-
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457–461.
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
- Stierand, K., & Kates, S. A. (1997). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. International journal of peptide and protein research, 49(6), 546-553.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. peptide.com [peptide.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. peptide.com [peptide.com]
Navigating the Challenges of Acid-Sensitive 6-Chloro-Tryptophan Peptides: A Technical Support Guide
Welcome to the technical support center dedicated to the successful cleavage and handling of peptides containing the acid-sensitive 6-chloro-tryptophan (6-Cl-Trp) residue. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these unique peptides. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your valuable molecules.
The Challenge: Acid-Mediated Degradation of 6-Chloro-Tryptophan
During the final cleavage step in solid-phase peptide synthesis (SPPS), typically mediated by strong acids like trifluoroacetic acid (TFA), the indole ring of tryptophan and its derivatives is highly susceptible to modification.[1] The electron-donating nature of the chloro-substituent at the 6-position can further influence the reactivity of the indole nucleus. Cationic species generated from protecting groups and resin linkers during acidolysis can attack the indole ring, leading to a variety of side products.[1][2] Understanding and mitigating these side reactions is paramount for obtaining a high-purity final product.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to help you quickly identify and solve common problems encountered during the cleavage of 6-Cl-Trp peptides.
Question: My final peptide shows a mass addition of +57 Da and/or other unexpected adducts. What is the likely cause?
Answer: A mass addition of +57 Da is a classic sign of tert-butylation of the tryptophan indole ring.[3] This occurs when the tert-butyl cation, generated from the cleavage of tBu-based protecting groups (e.g., Boc, tBu ethers), alkylates the 6-Cl-Trp residue. Other unexpected adducts can arise from various carbocations present in the cleavage milieu.
Root Cause Analysis and Solution:
-
Insufficient Scavenging: The primary reason for these adducts is the inadequate trapping of reactive carbocations.
-
Recommended Action: Employ a robust scavenger cocktail. Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations.[3] Water also serves as a scavenger for these cations.[4] For comprehensive protection, a multi-component cocktail is often necessary.
Question: I'm observing significant peak broadening or multiple, poorly resolved peaks around my target peptide in the HPLC chromatogram. Could this be related to the 6-Cl-Trp residue?
Answer: Yes, this observation is often indicative of on-resin or cleavage-induced degradation of the 6-Cl-Trp residue. Acid-catalyzed oxidation of the indole ring is a common problem.[2] This can lead to a heterogeneous mixture of closely related peptide species that are difficult to separate chromatographically.
Root Cause Analysis and Solution:
-
Oxidative Damage: The indole ring of tryptophan is prone to oxidation, a reaction that can be catalyzed by acidic conditions.[2]
-
Recommended Action:
-
Incorporate an Antioxidant/Scavenger: 1,2-ethanedithiol (EDT) is particularly effective in preventing the acid-catalyzed oxidation of tryptophan residues.[2] Thioanisole can also be used to suppress this side reaction.[5]
-
Degas Solvents: Ensure that all solvents, especially the ether used for precipitation, are thoroughly degassed to minimize dissolved oxygen.[2]
-
Work Under Inert Atmosphere: Performing the cleavage reaction under a nitrogen or argon atmosphere can further reduce the risk of oxidation.[2]
-
Question: My peptide yield is consistently low after cleavage and purification. Where should I start troubleshooting?
Answer: Low peptide yield can stem from several factors, but with acid-sensitive peptides, incomplete cleavage or degradation during the cleavage process are primary suspects.
Root Cause Analysis and Solution:
-
Incomplete Cleavage: The efficiency of cleavage from the solid support can be influenced by the peptide sequence and the resin linker.
-
Peptide Degradation: As discussed, acid-mediated side reactions can significantly reduce the amount of desired full-length peptide.
-
Recommended Action:
-
Optimize Cleavage Time: While a standard 2-4 hour cleavage is often sufficient, it's advisable to perform a small-scale trial cleavage and analyze the supernatant at different time points (e.g., 1, 2, 4 hours) by HPLC to determine the optimal duration for your specific peptide.[1][6]
-
Re-evaluate Your Cleavage Cocktail: A standard TFA/TIS/Water cocktail might not be sufficient. Consider a more robust mixture like "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT).[3][5]
-
Thorough Resin Washing: Ensure the peptide-resin is washed extensively to remove residual DMF, which can inhibit the efficiency of TFA-mediated cleavage.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a cleavage cocktail for a peptide containing 6-chloro-tryptophan?
A1: A good starting point for a universal, non-malodorous cleavage cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v) .[7] However, due to the sensitivity of the 6-Cl-Trp residue, it is highly recommended to include a thiol scavenger. Therefore, a more robust initial cocktail would be TFA/TIS/Water/EDT (94:2.5:2.5:1 v/v/v/v) .
Q2: How can I confirm that the modifications I'm seeing are indeed on the 6-chloro-tryptophan residue?
A2: Mass spectrometry (MS) is your most powerful tool. High-resolution mass spectrometry can provide the accurate mass of the side products, allowing you to deduce the chemical nature of the modification (e.g., +57 Da for tert-butylation). Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the exact location of the modification on the 6-Cl-Trp residue.
Q3: Are there any specific resin choices that can help minimize side reactions with 6-chloro-tryptophan?
A3: Yes, the choice of resin linker can influence the profile of side products. For instance, Wang resin can lead to a specific +106 Da adduct on tryptophan due to the release of the p-hydroxybenzyl cation from the linker during TFA cleavage.[3][8] Using a more acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin can sometimes mitigate such linker-derived side reactions as it allows for cleavage under milder acidic conditions.[3][9]
Q4: Is it necessary to protect the indole nitrogen of 6-chloro-tryptophan during synthesis?
A4: For many sequences, indole protection is not strictly necessary. However, for long or complex peptides, or if you are consistently observing side reactions, using a Boc protecting group on the indole nitrogen of tryptophan (i.e., Fmoc-Trp(Boc)-OH) is strongly recommended.[2][7] The Boc group provides steric hindrance and electronic protection to the indole ring, significantly reducing its susceptibility to electrophilic attack during TFA cleavage.[2]
Experimental Protocols & Data
Protocol 1: Small-Scale Trial Cleavage for Optimization
To conserve valuable material, always perform a small-scale test cleavage before committing your entire batch.[3]
-
Weigh approximately 10-20 mg of the dried peptide-resin into a microcentrifuge tube.
-
Add 200 µL of your chosen cleavage cocktail (see table below for recommendations).
-
Allow the reaction to proceed at room temperature with occasional vortexing for 2 hours.
-
Centrifuge the tube to pellet the resin.
-
Transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Precipitate the peptide by adding 1 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Air-dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and MS.
Table 1: Recommended Cleavage Cocktails for 6-Chloro-Tryptophan Peptides
| Cleavage Cocktail | Composition (v/v/v) | Key Scavengers & Rationale | When to Use |
| Standard | TFA/TIS/Water (95:2.5:2.5) | TIS: Scavenges tert-butyl cations. Water: Scavenges tert-butyl cations. | For initial trials with simple peptides lacking other sensitive residues. |
| Enhanced Protection | TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) | EDT: Prevents oxidation of the indole ring. | Recommended for most 6-Cl-Trp peptides to mitigate oxidative damage. |
| Reagent K (Modified) | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole: Cation scavengers. EDT: Prevents oxidation. | For complex peptides or when significant side products are observed with other cocktails.[2][5] |
Visualizing the Chemistry of Cleavage
To better understand the processes at play during cleavage, the following diagrams illustrate the key chemical events.
Caption: The protective role of scavengers in neutralizing reactive carbocations, thereby preserving the integrity of the 6-chloro-tryptophan peptide.
References
-
Fields, G. B.; Noble, R. L. Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. Int. J. Pept. Protein Res.1990 , 35 (3), 161–214. [Link]
-
Sheppard, R. C. The fluorenylmethoxycarbonyl group in solid phase synthesis. J. Pept. Sci.2003 , 9 (9), 545-552. [Link]
-
Pawlas, J.; Svensson, T.; Rasmussen, J. H. Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide2021 . [Link]
-
Amblard, M.; Fehrentz, J.-A.; Martinez, J.; Subra, G. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate2005 . [Link]
-
Coin, I.; Beyermann, M.; Bienert, M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat. Protoc.2007 , 2 (12), 3247-3256. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Barlos, K.; Gatos, D. 2-Chlorotrityl chloride resin. Specialist Periodical Reports1999 , 31, 1-23. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Org. Process Res. Dev.2021 , 25 (6), 1436–1446. [Link]
-
ResearchGate. What is the ideal concentration of TFA to use at a chemical synthesis of peptides? [Link]
-
Barlos, K.; Gatos, D.; Kallitsis, J.; Papaphotiu, G.; Sotiriu, P.; Wenqing, Y.; Schäfer, W. A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. J. Chem. Soc., Chem. Commun.1994 , (22), 2559-2560. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptides Containing Fmoc-6-chloro-D-tryptophan
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Fmoc-6-chloro-D-tryptophan. The incorporation of this non-canonical amino acid can significantly enhance the therapeutic properties of peptides. However, its unique characteristics require careful consideration during solid-phase peptide synthesis (SPPS) to ensure high yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of synthesizing peptides containing this valuable building block.
I. Understanding the Chemistry of 6-chloro-D-tryptophan in SPPS
The presence of a chlorine atom at the 6-position of the indole ring and the D-configuration of the alpha-carbon introduce specific chemical properties that influence the synthesis process.
-
Indole Ring Reactivity: The electron-withdrawing nature of the chlorine atom at the 6-position decreases the electron density of the indole ring. This has a beneficial effect, as it reduces the nucleophilicity of the indole system, making it less susceptible to common side reactions like alkylation during the acidic conditions of cleavage, a frequent issue with natural tryptophan.
-
Stereochemistry: As a D-amino acid, 6-chloro-D-tryptophan can be prone to racemization during the activation step of coupling, similar to other amino acids.[1][2] Maintaining stereochemical integrity is crucial for the final peptide's biological activity.
-
Hydrophobicity: The addition of a chlorine atom increases the hydrophobicity of the tryptophan side chain. This can impact peptide solubility and may require adjustments to purification protocols.[3][4][5]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of peptides containing Fmoc-6-chloro-D-tryptophan, providing probable causes and actionable solutions.
Problem 1: Low Coupling Efficiency or Incomplete Coupling
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (mass corresponding to the peptide minus 6-chloro-D-tryptophan) in the final crude product analysis by mass spectrometry.
Probable Causes:
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the rigid indole side chain, can create steric hindrance, slowing down the coupling reaction.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the resin, blocking access to the N-terminal amine.
Solutions:
-
Optimize Coupling Reagent and Conditions:
-
Recommended Reagents: For sterically hindered amino acids like Fmoc-6-chloro-D-tryptophan, the use of highly efficient aminium/uronium salt-based coupling reagents is strongly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices.
-
Double Coupling: If a single coupling still results in a positive Kaiser test, perform a second coupling with a fresh solution of activated amino acid.
-
Increase Equivalents: Use a higher excess of the Fmoc-6-chloro-D-tryptophan and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).
-
Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult sequences.[6]
-
-
Disrupt Peptide Aggregation:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties and can help disrupt secondary structures.
-
Chaotropic Salts: In severe cases of aggregation, the addition of chaotropic salts like LiCl (0.5 M) to the coupling reaction can be beneficial.
-
Problem 2: Presence of Unexpected Side Products in Mass Spectrometry
Symptoms:
-
Mass peaks in the crude product that do not correspond to the target peptide or simple deletion sequences.
-
Broad or tailing peaks during HPLC purification.
Probable Causes:
-
Racemization: Epimerization of the D-6-chlorotryptophan to its L-isomer during activation can lead to diastereomeric impurities that are often difficult to separate by HPLC.[1][2]
-
Indole Alkylation (less common but still possible): Although the chlorine atom reduces the indole's reactivity, alkylation by carbocations generated during cleavage (e.g., from tert-butyl protecting groups) can still occur if scavengers are inadequate.[7]
-
Dehalogenation: While generally stable, prolonged exposure to harsh cleavage conditions or certain scavengers could potentially lead to the loss of the chlorine atom.
Solutions:
-
Minimize Racemization:
-
Use Additives: Always include an additive such as HOBt (Hydroxybenzotriazole) or Oxyma Pure® in your coupling reactions. These additives are known to suppress racemization.
-
Control Temperature: For microwave-assisted syntheses, lowering the coupling temperature can reduce the risk of racemization.[8][9]
-
Base Selection: Use a hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine during coupling, as stronger, less hindered bases can increase the rate of racemization.
-
-
Optimize Cleavage Cocktail:
-
Use a Robust Scavenger Cocktail: A standard and highly effective cleavage cocktail for tryptophan-containing peptides is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).
-
Alternative Scavengers: For a less odorous option, a cocktail containing triisopropylsilane (TIS) is also very effective at scavenging carbocations: TFA/TIS/water (95:2.5:2.5 v/v) .
-
Cleavage Time: Limit the cleavage time to the minimum required for complete deprotection (typically 2-4 hours) to reduce potential side reactions.
-
III. Frequently Asked Questions (FAQs)
Q1: Is it necessary to use a protecting group on the indole nitrogen of 6-chloro-D-tryptophan?
A1: Unlike natural tryptophan where an indole-protecting group (like Boc) is highly recommended to prevent side reactions, for 6-chlorotryptophan, it is generally not necessary. The electron-withdrawing effect of the chlorine atom deactivates the indole ring, making it significantly less susceptible to alkylation during TFA cleavage. Omitting the indole protecting group simplifies the synthesis and reduces costs.
Q2: What is the best coupling strategy for incorporating Fmoc-6-chloro-D-tryptophan?
A2: A combination of a highly reactive coupling reagent and an additive to suppress racemization is the best approach. We recommend using HATU or HCTU as the coupling reagent with Oxyma Pure® or HOBt as an additive, and DIPEA as the base. A double coupling strategy may be necessary for long or difficult sequences.
Q3: My peptide containing 6-chloro-D-tryptophan is difficult to purify by HPLC. What can I do?
A3: The increased hydrophobicity can lead to poor solubility and peak broadening during RP-HPLC.[3][4][5]
-
Solubility: Before injection, ensure your crude peptide is fully dissolved. You may need to use a stronger solvent than the initial mobile phase, such as a small amount of acetonitrile, isopropanol, or even formic acid, and then dilute with the aqueous mobile phase.
-
Mobile Phase Modifiers: Using a different ion-pairing agent (e.g., formic acid instead of TFA) or adding a small percentage of a different organic solvent like isopropanol to the mobile phase can sometimes improve peak shape and resolution.
-
Column Choice: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may offer different selectivity and better separation.
-
Gradient Optimization: Use a shallower gradient over a longer run time to improve the separation of closely eluting impurities.
Q4: Can I expect a lower yield when using Fmoc-6-chloro-D-tryptophan compared to standard amino acids?
A4: Due to potential steric hindrance and the need for optimized coupling conditions, a slight decrease in overall yield might be observed, especially if the synthesis is not carefully optimized. However, by employing the strategies outlined in this guide, such as using powerful coupling reagents and double coupling when necessary, you can achieve high yields comparable to those of standard peptide syntheses.
IV. Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-6-chloro-D-tryptophan
This protocol is designed to maximize coupling efficiency while minimizing racemization.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[6]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-6-chloro-D-tryptophan (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat steps 2 and 3 (double coupling).
-
Washing: Once the Kaiser test is negative, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Protocol 2: Cleavage and Deprotection
This protocol uses a standard, robust cleavage cocktail to ensure complete deprotection and minimize side reactions.
-
Resin Preparation: Wash the fully synthesized, N-terminally Fmoc-deprotected peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v). Prepare this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Stir the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether (10 times the volume of the filtrate). A white precipitate of the peptide should form.
-
Isolation and Washing: Pellet the peptide by centrifugation. Decant the ether. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and organic impurities.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
V. Data Presentation & Visualization
Table 1: Recommended Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Reagent Class | Typical Reaction Time | Coupling Efficiency | Key Advantages |
| HATU | Aminium/Uronium Salt | 30 - 60 min | > 99% | Highly reactive, excellent for hindered couplings, low racemization. |
| HCTU | Aminium/Uronium Salt | 30 - 60 min | > 99% | Similar to HATU, very efficient. |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | 95 - 99% | Cost-effective, but slower and may require double coupling. |
Data is based on general performance for sterically hindered amino acids and is expected to be representative for Fmoc-6-chloro-D-tryptophan.
Diagrams
Below are diagrams illustrating key workflows and concepts discussed in this guide.
Caption: Optimized coupling workflow for Fmoc-6-chloro-D-tryptophan.
Caption: General workflow for peptide cleavage and precipitation.
VI. References
-
PubMed.
-
PubMed.
-
Semantic Scholar.
-
MDPI.
-
ChemicalBook.
-
ChemicalBook.
-
BOC Sciences.
-
Aralez Bio eStore.
-
LGC Standards.
-
Santa Cruz Biotechnology.
-
Sigma-Aldrich.
-
UCLA Chemistry.
-
NIH.
-
Sigma-Aldrich.
-
UCI Department of Chemistry.
-
MDPI.
-
YouTube.
-
ResearchGate.
-
Nest Group.
-
Grace.
-
Organic-Chemistry.org.
-
PubMed Central.
-
Sigma-Aldrich.
-
Otto Chemie Pvt Ltd.
-
Sigma-Aldrich.
-
PubMed.
-
PubMed Central.
-
RSC Publishing.
-
Google Patents.
-
Nature.
-
PubMed.
-
NIH.
Sources
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. nestgrp.com [nestgrp.com]
- 4. seaviewsci.com [seaviewsci.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Troubleshooting incomplete coupling of Fmoc-6-chloro-D-tryptophan.
<content_type> <part>
Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-6-chloro-D-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges encountered during the coupling of this specific amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low coupling yield specifically at the 6-chloro-D-tryptophan residue?
A1: Incomplete coupling of Fmoc-6-chloro-D-tryptophan can stem from a combination of electronic effects and steric hindrance. The presence of an electron-withdrawing chlorine atom on the indole ring can decrease the nucleophilicity of the indole nitrogen, although the primary coupling reaction occurs at the alpha-amino group. More significantly, the bulky Fmoc protecting group, combined with the substituted indole side chain, can create steric hindrance, physically obstructing the approach of the activated carboxylic acid to the resin-bound amine.[1] This is a common issue with sterically hindered amino acids.[1] Furthermore, aggregation of the growing peptide chain on the solid support, particularly with hydrophobic sequences, can lead to incomplete reactions.[1]
Q2: My usual coupling reagents (e.g., DCC/HOBt) are proving ineffective for this residue. What are the recommended alternatives?
A2: For challenging couplings involving sterically hindered or electronically modified amino acids like 6-chloro-D-tryptophan, more potent coupling reagents are often necessary. Standard carbodiimide reagents such as DCC and EDC may result in low yields.[1]
Recommended Coupling Reagents:
| Reagent Family | Specific Reagent | Key Characteristics |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Form highly reactive OAt or OBt active esters. HATU is often considered superior for many difficult couplings.[1][2] |
| COMU | A newer generation uronium salt with coupling efficiencies comparable to HATU, but with better solubility and reduced hazardous properties.[1] | |
| Phosphonium Salts | PyBOP, PyAOP | Powerful coupling reagents effective for hindered systems.[1] |
Switching to one of these more powerful reagents can significantly improve coupling efficiency.
Q3: I've switched to HATU, but the coupling is still incomplete. What other parameters can I adjust?
A3: If a more potent coupling reagent alone does not resolve the issue, optimizing the reaction conditions is the next logical step.
-
Extended Coupling Time: For difficult couplings, increasing the reaction time from the standard 1-2 hours to overnight can be beneficial.[3]
-
Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid is a common and effective strategy.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can accelerate the coupling reaction and help overcome aggregation by providing energy to disrupt intermolecular interactions.[3][4]
-
Solvent Choice: Inadequate solvation of the peptide chain can hinder the reaction.[3] While DMF is standard, for particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can improve solvation.[3]
-
Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can sometimes improve coupling kinetics, but should be done cautiously to avoid side reactions.
Q4: Could the chlorine substituent on the tryptophan be causing any side reactions?
A4: While the primary issue is typically incomplete coupling, the electron-withdrawing nature of the chlorine atom can influence the reactivity of the indole ring. Halogenated tryptophans are used in various biochemical studies and are generally stable under standard SPPS conditions.[5][6] However, during the final acidic cleavage from the resin (typically with TFA), the indole ring of tryptophan is susceptible to modification by reactive carbocations.[7][8] The use of scavengers in the cleavage cocktail is crucial. For peptides containing tryptophan, using a Boc-protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) is highly recommended to prevent side reactions during cleavage.[8] While a Boc-protected version of 6-chloro-D-tryptophan may not be commercially available, it highlights the importance of effective scavenging during cleavage.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete Fmoc-6-chloro-D-tryptophan coupling.
Caption: Troubleshooting flowchart for incomplete coupling.
Experimental Protocols
Protocol 1: Double Coupling with HATU
This protocol is recommended as the first-line approach when standard coupling fails.
-
Initial Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 10 mL).
-
First Coupling - Pre-activation: In a separate vessel, dissolve Fmoc-6-chloro-D-tryptophan (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3] Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash: Wash the resin thoroughly with DMF (3 x 10 mL).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-6-chloro-D-tryptophan.
-
Final Wash: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) before proceeding to the next deprotection step.
-
Monitoring: It is highly advisable to perform a Kaiser test after the second coupling to confirm the absence of free primary amines.
Protocol 2: Capping Unreacted Amines
If incomplete coupling is still suspected after troubleshooting, capping the unreacted amines can prevent the formation of deletion sequences. This is a crucial step for ensuring the purity of the final peptide.
-
Wash: After the final coupling attempt and subsequent DMF washes, wash the resin with DCM (3 x 10 mL).
-
Capping Solution: Prepare a capping solution. A common mixture is Acetic Anhydride/Pyridine/DCM (1:8:8 v/v/v) or Acetic Anhydride/DIPEA/DMF.
-
Capping Reaction: Add the capping solution to the resin and shake for 30 minutes at room temperature.
-
Wash: Thoroughly wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL) to remove all capping reagents.
-
Confirmation: A negative Kaiser test (absence of blue color) will confirm that all free amines have been acetylated.
Final Cleavage and Deprotection Considerations
Given the presence of a tryptophan derivative, the final cleavage from the resin must include scavengers to prevent modification of the indole side chain.
-
Recommended Cleavage Cocktail: A standard cocktail for Trp-containing peptides is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/1,2-Ethanedithiol (EDT) in a ratio of 92.5:2.5:2.5:2.5. EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.
References
- BenchChem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]
-
PubMed. Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. [Link]
-
Biotage. Optimizing Peptide Coupling: Key Techniques. [Link]
-
GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
UT Technology. Biosynthesized halogenated tryptophan derivatives. [Link]
-
PubMed. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
-
PubMed. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 6. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Byproducts in 6-Chloro-Tryptophan Peptide Synthesis
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when synthesizing peptides containing modified amino acids. This guide is designed to provide you with expert, field-proven insights into one such challenge: the identification and removal of byproducts during the synthesis of peptides containing 6-chloro-tryptophan (6-Cl-Trp). The unique electronic properties of the chlorinated indole ring, while desirable for drug development, introduce specific vulnerabilities during the synthetic process. This Q&A-formatted guide will walk you through the most common issues, providing not just protocols, but the causal logic behind them to empower your experimental decisions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before, during, or after your synthesis.
Q1: Why is the synthesis of 6-chloro-tryptophan containing peptides particularly challenging?
The primary challenge lies with the indole side chain of tryptophan. Like its unmodified counterpart, the 6-Cl-Trp residue is highly susceptible to electrophilic attack, particularly oxidation and alkylation, under the acidic conditions used during solid-phase peptide synthesis (SPPS), especially during the final cleavage from the resin.[1][2] The electron-withdrawing nature of the chlorine atom can influence the reactivity of the indole ring, and while it can offer some protection against certain reactions, it does not render the residue inert. Furthermore, standard SPPS byproducts like deletions or truncated sequences can complicate purification efforts.[3]
Q2: What are the most common byproducts I should expect when working with 6-Cl-Trp?
You should be vigilant for three main classes of byproducts:
-
Oxidation Products: The indole ring can be easily oxidized, leading to byproducts with an additional mass of +16 Da (mono-oxidation) or +32 Da (di-oxidation) relative to your target peptide.[4][5] This is one of the most frequently observed side reactions.
-
Alkylation Products: During trifluoroacetic acid (TFA)-mediated cleavage, protective groups from other amino acids (e.g., the tert-butyl group from Tyr(tBu) or the Pbf group from Arg(Pbf)) are released as reactive carbocations. These cations can readily alkylate the nucleophilic indole ring of 6-Cl-Trp, leading to adducts such as tert-butylated byproducts (+56 Da).[2][6]
-
Process-Related Impurities: These are general to all SPPS and include deletion sequences (missing one amino acid), truncated sequences (synthesis terminated prematurely), and byproducts from incomplete deprotection of the indole nitrogen if a protecting group like Boc was used (+100 Da).[3][7]
Q3: How can I proactively minimize byproduct formation from the start?
A proactive strategy is the cornerstone of a successful synthesis. Here are three critical steps:
-
Use Indole Protection: The most effective way to prevent side reactions at the indole is to protect it. Using Fmoc-Trp(Cl)(Boc)-OH is the standard and highly recommended approach. The acid-labile tert-butyloxycarbonyl (Boc) group shields the indole nitrogen throughout the synthesis and is cleanly removed during the final TFA cleavage, significantly reducing the risk of oxidation and alkylation.[6][8]
-
Optimize Coupling Conditions: While standard coupling reagents like HATU or HBTU are effective, ensure complete coupling at every step to avoid deletion sequences. For sterically hindered couplings, extending reaction times or using a higher concentration of reagents may be necessary.
-
Design a Robust Cleavage Cocktail: Never use TFA alone for cleavage. A well-designed cleavage cocktail must contain "scavengers" to quench the reactive carbocations that would otherwise attack the 6-Cl-Trp residue. A standard, highly effective cocktail is Reagent K or a variation thereof.[2][8]
Q4: What is the best analytical method to assess the purity of my crude peptide?
The gold standard for analyzing crude peptide purity is Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC/MS) .[9][10] This technique provides two critical pieces of information simultaneously:
-
RP-HPLC separates the target peptide from impurities based on hydrophobicity, giving you a chromatogram (a UV trace) that visualizes the relative abundance of each species.[3]
-
Mass Spectrometry (MS) provides the molecular weight of the species eluting at each peak, which is essential for identifying byproducts by comparing their mass to the expected mass of your target peptide.[10][11]
Section 2: Troubleshooting Guide: Identification of Byproducts
This section provides detailed guidance for when you encounter unexpected peaks in your analysis.
Q5: My HPLC chromatogram shows multiple impurity peaks. How do I begin to identify them?
A systematic approach is key. Follow this workflow to efficiently move from a complex chromatogram to identified byproducts.
-
Confirm the Target Peak: First, locate the peak corresponding to your desired peptide. Its mass spectrum should show an m/z value that matches the calculated molecular weight of your product.
-
Analyze Impurity Peaks: For each major impurity peak, obtain its mass spectrum.
-
Calculate the Mass Difference (Δm/z): Subtract the molecular weight of your target peptide from the molecular weight of the impurity. This Δm/z value is a direct clue to the chemical modification.
-
Consult the Byproduct Table: Compare the calculated Δm/z to a table of common modifications to form a hypothesis about the impurity's identity.
Below is a diagram illustrating this logical flow.
Caption: Workflow for identifying unknown peptide synthesis impurities.
To facilitate this process, the following table summarizes common byproducts and their corresponding mass shifts.
| Δm/z (Da) | Identity of Modification | Common Cause & Notes |
| +16 | Mono-oxidation | The most common byproduct. Caused by air oxidation or reactive species during TFA cleavage. The oxidized peptide is typically more polar and elutes earlier in RP-HPLC.[1][4] |
| +32 | Di-oxidation | Severe oxidation of the indole ring. |
| +56 | tert-Butylation | Alkylation by tert-butyl cations from Boc or tBu protecting groups during cleavage. Prevented by scavengers like TIS or water.[2] |
| +100 | Incomplete Boc Deprotection | Occurs if Fmoc-Trp(Cl)(Boc)-OH is used and the Boc group is not fully removed during final cleavage. Indicates insufficient cleavage time or weak TFA. |
| - (Mass of AA) | Deletion Sequence | Incomplete coupling during one of the SPPS cycles. |
| Variable | Truncated Sequence | Premature termination of the peptide chain. |
Section 3: Troubleshooting Guide: Removal of Byproducts
Once identified, the next step is to purify your target peptide.
Q6: How do I remove byproducts that are chemically very similar to my target peptide?
The most powerful tool for peptide purification is preparative Reverse-Phase HPLC .[12][13] Since most byproducts (e.g., oxidized or alkylated peptides) have a different hydrophobicity than the target peptide, they can be separated by optimizing the HPLC method. An oxidized peptide, for instance, is more polar and will elute earlier than the target peptide, while an alkylated peptide is more hydrophobic and will elute later.
This protocol is for analyzing your crude product to understand its purity profile before scaling up to preparative purification.
-
Sample Preparation: Dissolve a small amount of your crude peptide (~1 mg/mL) in a suitable solvent (e.g., 5-10% Acetonitrile in water with 0.1% TFA).
-
Column: Use a high-resolution analytical C18 column (e.g., 2.1 or 4.6 mm ID, 1.7-3.5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
-
Gradient: Run a linear gradient, for example, from 5% B to 65% B over 15-20 minutes. This should be optimized based on the hydrophobicity of your peptide.
-
Detection:
-
UV Detector: Monitor at 214 nm (peptide backbone) and 280 nm (tryptophan indole ring).
-
Mass Spectrometer: Scan a mass range that covers your expected product and potential byproducts.
-
-
Analysis: Integrate the peaks in the UV chromatogram to determine the relative purity. Use the MS data to identify the components of each peak as described in Section 2.
-
Scale-Up: Based on your analytical run, scale the method to a preparative C18 column. The gradient profile should be similar, but flattened around the elution point of your target peptide to maximize resolution.
-
Gradient Optimization: If your target peptide co-elutes with an impurity, make the gradient shallower (e.g., change the slope from 2%/min to 0.5%/min) in the region where your peptide elutes. This increases the separation between peaks.
-
Loading: Dissolve the crude peptide in a minimal amount of a solvent with low organic content (e.g., 5% Acetonitrile/Water) to ensure it binds to the column head. Do not overload the column, as this will lead to poor separation.
-
Fraction Collection: Collect fractions throughout the elution of your target peptide peak.
-
Purity Analysis: Analyze each collected fraction using the analytical HPLC/MS method (Protocol 1) to determine its purity.
-
Pooling and Lyophilization: Pool the fractions that meet your desired purity level (e.g., >95% or >98%) and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[12]
Below is a decision tree to guide your purification strategy.
Caption: Oxidation of a 6-Cl-Trp residue to form a +16 Da byproduct.
-
During Cleavage: The strongly acidic TFA environment and exposure to air can promote oxidation. Always perform the cleavage step with a cocktail that includes an antioxidant scavenger. Adding 1-2% dithiothreitol (DTT) or ethanedithiol (EDT) can effectively suppress oxidation. [14]* During Handling: Minimize the exposure of the crude and purified peptide to air and light. Store solutions under an inert atmosphere (argon or nitrogen) and at low temperatures.
As mentioned previously, the addition of an oxygen atom makes the peptide more polar. In a typical RP-HPLC separation:
-
The oxidized peptide (+16 Da) will have a shorter retention time (elute earlier) than the correct, non-oxidized peptide.
-
This difference in polarity is usually sufficient to achieve baseline separation by optimizing the preparative HPLC gradient (Protocol 2). Focus on creating a very shallow gradient between the elution time of the oxidized byproduct and the target peptide.
By understanding the chemical nature of these byproducts, you can rationally design both your synthesis and purification strategies to achieve a final product of the highest possible purity.
References
-
Junk, L., & Götze, S. (2021). Alkylation of Nα-Protected Tryptophans. Thieme Chemistry. Available at: [Link]
-
Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Alkylation of tryptophan-containing peptides with MBH carbonate. Available at: [Link]
-
McCulloch, M., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Organic Letters - ACS Publications. Available at: [Link]
-
Wang, L., et al. (2022). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. Nature Communications. Available at: [Link]
-
Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
McCulloch, M., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. PMC - NIH. Available at: [Link]
-
Chait, B. T., et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. PubMed. Available at: [Link]
-
Monti, J. P., et al. (2015). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. RSC Advances. Available at: [Link]
-
Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Available at: [Link]
-
Metzger, J. W., & Weicka, K. (1996). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Kanner, J., & Fennema, O. (1987). Oxidation of Tryptophan by H2O2 in Model Systems. ResearchGate. Available at: [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]
-
Pabst, M., & Raftery, M. J. (2012). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. NIH. Available at: [Link]
- Google Patents. (n.d.). CA2869041A1 - Quantification of impurities for release testing of peptide products.
-
Zhang, X., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. ResearchGate. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Miranda, M. T. M., & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Li, J., & Mitch, W. A. (2018). Novel Chlorination Byproducts of Tryptophan: Initial High-Yield Transformation Products versus Small Molecule Disinfection Byproducts. Environmental Science & Technology Letters - ACS Publications. Available at: [Link]
-
Zhang, X., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Novel Chlorination Byproducts of Tryptophan: Initial High-Yield Transformation Products Versus Small Molecule DBPs. Available at: [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]
-
Gissel, H. C., et al. (2022). Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH. Available at: [Link]
-
Keypour, H., & Behrouz, S. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands. Available at: [Link]
-
Wade, J., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. Available at: [Link]
-
Zhang, X., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. PubMed. Available at: [Link]
-
Schramma, K. R., et al. (2015). Tryptophan-Centric Bioinformatics Identifies New Lasso Peptide Modifications. PMC - NIH. Available at: [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Lindeberg, G., et al. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. PubMed. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Available at: [Link]
-
Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]
-
Scribd. (n.d.). Sustainable Strategies in Peptide Synthesis. Available at: [Link]
-
ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Available at: [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]
- Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.
-
MacMillan, D. W. C., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. NIH. Available at: [Link]
Sources
- 1. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. almacgroup.com [almacgroup.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA2869041A1 - Quantification of impurities for release testing of peptide products - Google Patents [patents.google.com]
- 12. bachem.com [bachem.com]
- 13. agilent.com [agilent.com]
- 14. peptide.com [peptide.com]
Best practices for handling and storing Fmoc-6-chloro-D-tryptophan.
Welcome to the technical support center for Fmoc-6-chloro-D-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the effective handling, storage, and application of this valuable synthetic amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Core Concepts: Understanding Fmoc-6-chloro-D-tryptophan
Fmoc-6-chloro-D-tryptophan is a synthetic derivative of the amino acid D-tryptophan, featuring a 6-chloro substitution on the indole ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group.[1][2][3] This compound is a critical building block in solid-phase peptide synthesis (SPPS), enabling the creation of modified peptides with unique functionalities.[1] The Fmoc group provides a base-labile protecting strategy, allowing for its removal under mild basic conditions, typically with piperidine, which is orthogonal to the acid-labile side-chain protecting groups.[1][4][5]
II. Troubleshooting Guide
This section addresses common issues encountered during the use of Fmoc-6-chloro-D-tryptophan in peptide synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Steric Hindrance: The bulky Fmoc group and the chloro-substituted indole ring can impede coupling. 2. Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate, blocking reactive sites.[6] 3. Inefficient Activation: The carboxylic acid may not be fully activated prior to coupling. | 1. Extended Coupling Time: Increase the coupling reaction time to allow for complete reaction. 2. Double Coupling: Perform a second coupling step with fresh reagents. 3. Change Solvent: Consider switching from DMF to NMP, which can better solvate aggregating sequences.[6] 4. Use a Stronger Activating Agent: Employ a more potent activating agent like HATU or HCTU. |
| Incomplete Fmoc Deprotection | 1. Insufficient Deprotection Time: The standard deprotection time may not be enough, especially for sterically hindered residues.[4] 2. Degradation of Piperidine Solution: The piperidine solution in DMF can degrade over time. | 1. Increase Deprotection Time: Extend the piperidine treatment time or perform a second treatment. 2. Use Fresh Reagents: Always use a freshly prepared solution of 20% piperidine in DMF.[7] 3. Consider DBU: For particularly difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with a small amount of piperidine to scavenge the dibenzofulvene byproduct.[8] |
| Side Reactions During Cleavage | 1. Alkylation of Tryptophan: The indole ring of tryptophan is susceptible to alkylation by carbocations generated during the cleavage of side-chain protecting groups.[9] 2. Oxidation of Tryptophan: The indole side chain can be oxidized during cleavage. | 1. Use Scavengers: Incorporate scavengers like triisopropylsilane (TIS) and water in your cleavage cocktail to quench carbocations. For tryptophan-containing peptides, adding 1,2-ethanedithiol (EDT) is highly effective in preventing acid-catalyzed oxidation.[9] 2. Boc Protection of Indole Nitrogen: For critical applications, using an indole-protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, can prevent side reactions at the indole nitrogen.[9][10] |
| Poor Solubility of the Final Peptide | 1. Hydrophobic Nature: The presence of the chloro-tryptophan and other hydrophobic residues can lead to poor solubility in aqueous solutions. 2. Aggregation: The final deprotected peptide may aggregate. | 1. Modify pH: Adjust the pH of the solution to ionize acidic or basic side chains, which can improve solubility. 2. Add Organic Solvents: Incorporate organic solvents like acetonitrile, isopropanol, or DMSO to aid in solubilization. 3. Use Chaotropic Agents: Agents like guanidinium chloride or urea can disrupt aggregation and improve solubility. |
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store Fmoc-6-chloro-D-tryptophan?
-
Q2: What personal protective equipment (PPE) should I use when handling this compound?
Experimental Procedures
-
Q3: What is the standard procedure for Fmoc deprotection?
-
A3: The standard procedure involves treating the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for a specified period, typically in two steps.[5][7] A common protocol is a first treatment for 1-3 minutes, followed by draining and a second treatment for 5-10 minutes.[5]
-
-
Q4: Can the 6-chloro group on the indole ring cause any specific side reactions?
-
A4: The electron-withdrawing nature of the chlorine atom can slightly alter the reactivity of the indole ring. While generally stable under standard SPPS conditions, it's important to be aware of potential nucleophilic substitution reactions under harsh basic or nucleophilic conditions, although this is not common during routine peptide synthesis.[1]
-
-
Q5: How can I monitor the completion of the coupling and deprotection steps?
-
A5: The Kaiser test (ninhydrin test) is a reliable colorimetric method to detect the presence of free primary amines.[15] A positive Kaiser test (blue color) after the deprotection step indicates successful Fmoc removal. A negative test (yellow color) after the coupling step suggests that the coupling reaction is complete.
-
IV. Experimental Workflow and Logic
Standard Fmoc-SPPS Cycle
The following diagram illustrates a typical cycle in solid-phase peptide synthesis using an Fmoc-amino acid like Fmoc-6-chloro-D-tryptophan. The process is iterative, with each cycle adding one amino acid to the growing peptide chain.
Sources
- 1. Buy Fmoc-6-chloro-DL-tryptophan | 1219168-45-2 [smolecule.com]
- 2. aralezbio-store.com [aralezbio-store.com]
- 3. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Fmoc-6-chloro L-Tryptophan - Safety Data Sheet [chemicalbook.com]
- 12. 908847-42-7 | Fmoc-Trp(6-Cl)-OH | Carboxylic Acids | Ambeed.com [ambeed.com]
- 13. peptide.com [peptide.com]
- 14. lookchem.com [lookchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Strategies for Peptides Containing 6-Chloro-D-Tryptophan
Introduction
The incorporation of non-canonical amino acids like 6-chloro-D-tryptophan (6-Cl-D-Trp) is a powerful strategy in drug development to enhance peptide stability, target affinity, and pharmacokinetic properties. However, these modifications often introduce significant challenges, most notably a dramatic decrease in aqueous solubility. The addition of a chlorine atom to the indole ring of tryptophan substantially increases its hydrophobicity, promoting peptide aggregation and making solubilization a critical bottleneck in experimental workflows.[1][2]
This guide provides a comprehensive technical resource for researchers encountering solubility issues with peptides containing 6-Cl-D-Trp. It is structured as a series of troubleshooting questions and FAQs to directly address common problems, offering systematic protocols and explaining the scientific principles behind each strategy.
Troubleshooting Guide
This section addresses specific, problem-oriented scenarios you might encounter during your experiments.
Q1: My lyophilized peptide containing 6-Cl-D-Trp won't dissolve in my standard aqueous buffer (e.g., PBS, Tris). What is my first step?
Answer:
This is the most common issue. The high hydrophobicity imparted by the 6-Cl-D-Trp residue often prevents dissolution in neutral aqueous solutions. The goal is to disrupt the intermolecular hydrophobic interactions that lead to aggregation.[1][3][4] Your first step should be a systematic trial of solvents, starting with the least disruptive options.
Immediate Action Plan:
-
Do Not Use the Entire Sample: Always test solubility on a small, accurately weighed portion of your peptide first.[5][6]
-
Attempt Water First, then pH Adjustment:
-
Try to dissolve the peptide in sterile, deionized water. Vortex and sonicate briefly.[7] Sonication can help break up solid particles and improve the dissolution rate.[3][8]
-
If it remains insoluble, the next step is to alter the pH to move it away from its isoelectric point (pI), the pH at which the peptide has a net neutral charge and is least soluble.[1][9]
-
For Basic Peptides (net positive charge): Add a small amount of 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) and vortex.[3][8][9]
-
For Acidic Peptides (net negative charge): Add a small amount of 0.1 M ammonium bicarbonate or a dilute (1-5%) ammonium hydroxide solution.[3][10] Caution: Avoid high pH if your peptide contains Cysteine (Cys) or Asparagine (Asn), as it can promote disulfide bond formation or deamidation, respectively.[10]
-
-
Q2: I've tried pH adjustment with no success. Should I use an organic co-solvent? Which one is best?
Answer:
Yes, if pH adjustment fails, the next step is to use a minimal amount of a water-miscible organic co-solvent to disrupt the strong hydrophobic interactions. The choice of solvent is critical and depends on the peptide's sequence and your downstream application.
Recommended Organic Co-solvents:
| Solvent | Recommended Use & Considerations | Cautions |
| DMSO (Dimethyl sulfoxide) | Excellent for highly hydrophobic peptides. Generally well-tolerated in many biological assays at low final concentrations (<1%).[3] | Avoid with peptides containing Cys, Met, or Trp , as DMSO can oxidize these residues.[6][8] Use freshly opened, anhydrous DMSO. |
| DMF (Dimethylformamide) | A strong alternative to DMSO, especially for peptides with oxidation-sensitive residues. | Higher toxicity than DMSO; ensure it is compatible with your assay. |
| Acetonitrile (ACN) | Good for moderately hydrophobic peptides and is volatile, making it easier to remove by lyophilization if needed. | Less powerful than DMSO or DMF for extremely "difficult" sequences. |
| Isopropanol / Ethanol | Milder organic solvents that can be effective and are generally well-tolerated in biological systems. | May not be strong enough for highly aggregated peptides. |
Protocol 1: Step-wise Solubilization with an Organic Co-solvent
-
Add a minimal volume of the chosen organic solvent (e.g., 25-50 µL of DMSO for 1 mg of peptide) directly to the lyophilized powder.
-
Vortex vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes.[7] The peptide should fully dissolve in the organic solvent, forming a clear solution.
-
Crucially, add your desired aqueous buffer slowly (drop-wise) to the concentrated peptide-organic solution while vortexing. [6] This prevents the peptide from crashing out of solution due to localized high concentrations.[6]
-
Continue adding the buffer until you reach your desired final concentration. If the solution becomes cloudy or shows precipitation, you have exceeded the peptide's solubility limit in that final solvent mixture.[9]
Q3: My peptide dissolves in organic solvent but precipitates immediately when I add my aqueous buffer. What's happening?
Answer:
This indicates that while the organic solvent can break up the peptide-peptide aggregates, the peptide is still not soluble in the final aqueous environment, even with a small percentage of co-solvent. The hydrophobic forces are simply too strong.
Troubleshooting Steps:
-
Increase the Organic Co-solvent Percentage: The simplest solution is to try again with a higher final concentration of the organic co-solvent. However, you must first verify the tolerance of your downstream assay to solvents like DMSO or ACN. Many cell-based assays are sensitive to concentrations above 1%.[3]
-
Use a Chaotropic Agent (Last Resort): For non-biological applications or if the agent can be removed, chaotropic agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea can be used.[7] These agents work by disrupting the hydrogen-bonding network of water, which in turn weakens hydrophobic interactions.[11] They are potent solubilizers but will denature proteins and are generally incompatible with live cells.[7]
-
Consider Sequence Modification: If solubility remains a persistent issue and is hindering your research, it may be necessary to consider resynthesis with modifications. Adding hydrophilic residues (like Lysine or Arginine) or incorporating a solubility-enhancing tag (like a small PEG chain) can dramatically improve solubility.[1]
Systematic Solubilization Workflow
For a new peptide containing 6-Cl-D-Trp, a logical, step-wise approach is essential to avoid wasting valuable material. The following workflow diagram illustrates the recommended decision-making process.
Caption: A decision workflow for solubilizing challenging peptides.
Frequently Asked Questions (FAQs)
Q1: How exactly does the 6-chloro modification on D-tryptophan impact peptide solubility?
Answer:
The impact is multifaceted:
-
Increased Hydrophobicity: Tryptophan itself is one of the most hydrophobic amino acids. The addition of a chlorine atom, an electronegative but bulky halogen, to the 6-position of the indole ring significantly increases the non-polar surface area. This enhances the hydrophobic effect, driving peptide molecules to aggregate in aqueous solutions to minimize their contact with water.[1]
-
Altered Electronic Properties: The chlorine atom is electron-withdrawing, which can influence the hydrogen-bonding capability of the indole nitrogen and affect π-π stacking interactions between aromatic rings, often strengthening these non-covalent interactions that lead to aggregation.[12]
-
Disruption of Secondary Structures: The use of a D-amino acid can disrupt the formation of regular secondary structures like alpha-helices.[1][3] While this can sometimes prevent the ordered aggregation seen in beta-sheets, the overwhelming hydrophobicity of 6-Cl-D-Trp often dominates, leading to amorphous aggregation.
Q2: How should I store my peptide once it is successfully solubilized?
Answer:
Proper storage is critical to prevent degradation and maintain activity.
-
Aliquoting: Once your peptide is in solution, aliquot it into single-use volumes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Storage Temperature: For long-term storage, solutions should be stored at -20°C or, preferably, -80°C.
-
Light Protection: Tryptophan and its derivatives can be sensitive to light. Store vials in the dark (e.g., in a freezer box or wrapped in foil).
-
Oxidation: Because the peptide contains a tryptophan derivative, using oxygen-free buffers for solubilization is a good practice to minimize oxidation, especially for long-term storage.[8][13]
Q3: Can sonication or heating damage my peptide?
Answer:
Yes, both techniques must be used with caution.
-
Sonication: Use a bath sonicator rather than a probe sonicator.[7] Brief pulses (e.g., 5-10 minutes) are generally safe and effective for breaking up small particulates.[7][8] Prolonged or high-energy sonication can generate localized heat and potentially cause degradation.
-
Heating: Gentle warming to 30-40°C can sometimes help dissolve a peptide.[3][9] However, elevated temperatures can accelerate chemical degradation pathways like deamidation or oxidation and should be used cautiously and for the shortest time possible.
Factors Influencing Peptide Solubility
The solubility of a peptide is a complex interplay of various factors. Understanding these can help in troubleshooting and in designing more soluble peptides from the outset.
Caption: Key factors governing the final solubility of a peptide.
References
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Vigneaud, J., et al. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
-
Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]
-
PubMed. (n.d.). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington's Disease. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-D-tryptophan. Retrieved from [Link]
-
GenicBio. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
PubMed Central. (n.d.). SOLUBILIZATION OF PARTICULATE PROTEINS AND NONELECTROLYTES BY CHAOTROPIC AGENTS. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. lifetein.com [lifetein.com]
- 3. jpt.com [jpt.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 6. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. biobasic.com [biobasic.com]
- 11. SOLUBILIZATION OF PARTICULATE PROTEINS AND NONELECTROLYTES BY CHAOTROPIC AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
Validation & Comparative
A Senior Application Scientist's Guide to Peptide Stability: Fmoc-6-chloro-D-tryptophan vs. Fmoc-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles, the strategic incorporation of non-canonical amino acids is a cornerstone of modern drug design. Among these, modifications to the tryptophan (Trp) residue are of particular interest due to its significant role in peptide structure and function. This guide provides an in-depth comparison of peptides synthesized with Fmoc-6-chloro-D-tryptophan versus the native D-isomer, Fmoc-D-tryptophan , with a focus on the critical parameter of peptide stability. While direct, head-to-head comparative experimental studies are not extensively available in the public domain, this guide synthesizes established principles of peptide chemistry, the known effects of halogenation, and robust analytical methodologies to provide a scientifically grounded comparison for researchers in the field.
Introduction: The Rationale for Tryptophan Modification
Tryptophan's indole side chain is a frequent site of metabolic degradation, particularly through oxidation, which can lead to a loss of biological activity and the formation of undesired byproducts[1][2][3][4][5]. The incorporation of D-amino acids, such as D-tryptophan, is a well-established strategy to confer resistance to enzymatic degradation by proteases, which typically exhibit stereospecificity for L-amino acids. Building upon this, the introduction of a halogen atom, such as chlorine, onto the indole ring offers a further layer of chemical modification aimed at enhancing peptide stability and modulating biological activity.
Comparative Analysis of Physicochemical Properties and Expected Impact on Stability
The introduction of a chlorine atom at the 6-position of the indole ring in D-tryptophan is anticipated to influence peptide stability through several key mechanisms:
Table 1: Predicted Impact of 6-Chloro-D-tryptophan Incorporation on Peptide Stability
| Stability Parameter | Fmoc-D-tryptophan | Fmoc-6-chloro-D-tryptophan | Rationale for Predicted Difference |
| Enzymatic Stability | High (due to D-configuration) | Very High | The bulky chlorine atom at the 6-position provides steric hindrance, further shielding the peptide backbone from enzymatic attack by proteases that may exhibit some degree of stereochemical flexibility. |
| Chemical Stability (Oxidation) | Moderate | High | The electron-withdrawing nature of the chlorine atom reduces the electron density of the indole ring, making it less susceptible to oxidative degradation, a common pathway for tryptophan catabolism[1][2][3][4][5]. |
| Chemical Stability (Acid/Base) | Moderate | High | The inductive effect of the chlorine atom can influence the pKa of the indole nitrogen, potentially altering its reactivity in acid- or base-catalyzed degradation pathways. Generally, halogenation can increase the stability of the indole ring towards harsh pH conditions. |
| Conformational Stability | Favorable | Potentially Altered | The presence of the chlorine atom can influence the conformational preferences of the tryptophan side chain and, by extension, the overall peptide structure. This may lead to more stable folded structures in some contexts[6]. |
It is crucial to note that while these predictions are based on sound chemical principles, the actual impact on stability will be sequence-dependent and must be empirically validated.
Experimental Workflow for Comparative Stability Assessment
To empirically determine the stability of peptides incorporating Fmoc-6-chloro-D-tryptophan versus Fmoc-D-tryptophan, a rigorous and systematic experimental approach is required. The following workflow outlines the key steps for a comprehensive comparison.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing either Fmoc-D-tryptophan or Fmoc-6-chloro-D-tryptophan can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols[7][8].
Materials:
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-protected amino acids (including Fmoc-D-Trp and Fmoc-6-Cl-D-Trp)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Peptide Cleavage and Deprotection
Given the sensitivity of the tryptophan indole ring, a carefully chosen cleavage cocktail is essential to minimize side reactions[9][10].
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry[11][12].
RP-HPLC Conditions:
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).
-
Detection: UV at 220 nm and 280 nm.
Enzymatic Stability Assay in Human Serum
This assay simulates the in vivo environment to assess susceptibility to proteolysis.
Protocol:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the peptide at a final concentration of 10-50 µM in 80% human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Centrifuge to pellet the precipitated serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the peptide half-life (t1/2) from the degradation curve.
Chemical Stability Assays
These assays assess the intrinsic chemical stability of the peptides under various stress conditions.
Oxidative Stability:
-
Incubate the peptide solution with a controlled concentration of an oxidizing agent (e.g., 0.03% H2O2) at room temperature.
-
Sample at various time points and analyze by RP-HPLC.
pH Stability:
-
Incubate the peptide in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) at 37°C.
-
Sample at various time points and analyze by RP-HPLC.
Expected Outcomes and Interpretation
Based on the principles outlined in Section 2, it is hypothesized that the peptide containing Fmoc-6-chloro-D-tryptophan will exhibit significantly greater stability across all tested conditions compared to the peptide containing Fmoc-D-tryptophan .
-
Enzymatic Stability: The half-life of the 6-chloro-D-tryptophan-containing peptide in human serum is expected to be considerably longer.
-
Oxidative Stability: The rate of degradation in the presence of H2O2 is anticipated to be slower for the chlorinated peptide.
-
pH Stability: The chlorinated peptide is likely to show less degradation at both acidic and basic pH extremes.
Conclusion for the Practicing Scientist
The incorporation of Fmoc-6-chloro-D-tryptophan represents a promising strategy for enhancing the stability of peptide-based drug candidates. The electron-withdrawing and sterically hindering properties of the chlorine atom are predicted to confer increased resistance to both enzymatic and chemical degradation pathways. While this guide provides a strong theoretical and methodological framework, it is imperative for researchers to perform direct comparative studies with their specific peptide sequences to quantify the stability enhancement and to assess any potential impact on biological activity. The protocols and principles outlined herein offer a robust starting point for such investigations, paving the way for the development of more stable and effective peptide therapeutics.
References
- Strøm, M. B., Haug, B. E., Skar, M. L., Stensen, W., Stiberg, T., & Svendsen, J. S. (2003). The role of tryptophan and arginine in the design of antimicrobial peptides. Journal of Peptide Science, 9(7), 431-441.
- Maslarska, V., & Tsvetkova, D. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2.
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
- Shechter, Y., Patchornik, A., & Burstein, Y. (1976). Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. Biochemistry, 15(23), 5071–5075.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
- Fujii, N., Yagami, T., Futaki, S., & Akaji, K. (1997). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis.
-
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
- Neugebauer, W., & Escher, E. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
- Payne, J. R., & Mitchell, A. R. (2022). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv.
- Finley, E. L., Dillon, J., Crouch, R. K., & Schey, K. L. (1998). Oxidation of free tryptophan and tryptophan residues in peptides and proteins. Journal of Agricultural and Food Chemistry, 46(9), 3518-3524.
- Wagner, K., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Biomolecules, 12(12), 1841.
- Peschke, B., et al. (2018). Enzymatic Late-Stage Halogenation of Peptides.
- Gellman, S. H. (2005). Tryptophantastic: Short peptides with stable folds.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Schafmeister, C. E., & Gellman, S. H. (1998). Tryptophan-tryptophan interactions in a beta-hairpin peptide. Journal of the American Chemical Society, 120(44), 11565-11566.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
LCGC International. (2009). Separation of Tryptophan Oxidized Peptides from Their Native Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions. Retrieved from [Link]
- Hoogewijs, K., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 943.
- Davies, M. J. (2014). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. RSC Advances, 4(84), 44695-44704.
-
Journal of Medicinal Chemistry. (2026). Ahead of Print. Retrieved from [Link]
-
KEGG. (n.d.). Tryptophan metabolism. Retrieved from [Link]
- Yagami, T., et al. (1994). Recovery of tryptophan in peptides and proteins by high-temperature and short-term acid hydrolysis in the presence of phenol. Analytical biochemistry, 223(1), 47–52.
- Rebrab, M., et al. (2021). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Journal of Pharmaceutical and Biomedical Analysis, 194, 113795.
- Ortner, F., et al. (2021). Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications?. International Journal of Molecular Sciences, 22(16), 8889.
- Kucht, H., et al. (1994). Stability of tryptophan-containing peptides in the presence of an L-ascorbic acid-ferric ion system. Food Chemistry, 51(3), 297-300.
- Witting, J., et al. (2017). Chemical modifications of tryptophan residues in peptides and proteins. Journal of Peptide Science, 23(7-8), 539-556.
-
ACS Publications. (n.d.). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Retrieved from [Link]
- Henchey, L. K., et al. (2008). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. PLoS ONE, 3(9), e3253.
-
ResearchGate. (n.d.). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. Retrieved from [Link]
- E-H-A. Aleo, et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
-
ResearchGate. (n.d.). Modification of Trp-containing active peptides and long peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Late-stage Peptide Modification and Cyclization via Maleimidation of C(7)-H Tryptophan. Retrieved from [Link]
- Liu, C., et al. (2020). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. Chemical Science, 11(23), 5962–5968.
- Wurm, M., et al. (2022). Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability. Journal of Nuclear Medicine, 63(9), 1359-1365.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophantastic: Short peptides with stable folds - ProQuest [proquest.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biovera.com.au [biovera.com.au]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Analysis for Confirming Site-Specific Incorporation of 6-Chloro-D-Tryptophan
Introduction: The Imperative of Precision in Drug Development
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern drug development and chemical biology.[1][2] This technique allows for the introduction of novel chemical functionalities, enabling the enhancement of therapeutic properties, the development of probes for studying biological processes, and the creation of more stable and potent biologics.[3] 6-Chloro-D-tryptophan is a particularly interesting UAA, offering a halogenated handle for further chemical modification and potentially altering the electronic and steric properties of the parent molecule.
However, the successful synthesis of such a modified biologic is only the first step. Rigorous analytical validation is paramount to confirm that the UAA has been incorporated at the correct position and with high fidelity. While mass spectrometry can confirm the change in mass, it often cannot unambiguously pinpoint the location of the modification, especially in large proteins or in the presence of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, with its sensitivity to the local chemical environment of each atom, stands out as the gold standard for definitive structural confirmation.
This guide provides an in-depth comparison of NMR-based analytical strategies to unequivocally confirm the incorporation of 6-chloro-D-tryptophan, contrasting it with its natural L-tryptophan counterpart. We will delve into the causality behind experimental choices and present detailed protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: Beyond Mass Confirmation
Confirming the incorporation of 6-chloro-D-tryptophan requires answering three fundamental questions:
-
Incorporation: Is the UAA present in the final product?
-
Site-Specificity: Is it located at the intended residue position?
-
Integrity: Has the UAA remained intact throughout the expression and purification process?
NMR spectroscopy is uniquely positioned to answer all three questions. By comparing the NMR spectra of the modified protein with a wild-type control, we can observe specific changes in chemical shifts and coupling patterns that serve as a definitive fingerprint of successful incorporation.
Comparative NMR Analysis: Key Spectral Fingerprints
The primary distinction between natural L-tryptophan and 6-chloro-D-tryptophan lies in the substitution of a hydrogen atom with a chlorine atom at the 6-position of the indole ring. This substitution induces significant and predictable changes in the NMR spectrum due to the electronegativity and anisotropic effects of the chlorine atom.
One-Dimensional ¹H NMR: The First Line of Evidence
The most immediate evidence of incorporation can be observed in the aromatic region of the ¹H NMR spectrum.
-
Disappearance of the H6 Signal: In a standard tryptophan residue, the H6 proton typically appears as a triplet or doublet of doublets. Upon substitution with chlorine, this signal will be absent.
-
Shifting of Adjacent Proton Signals: The electron-withdrawing nature of chlorine will deshield the adjacent protons, H5 and H7, causing them to shift downfield (to a higher ppm value). The H5 proton, which is typically a doublet of doublets, will simplify to a doublet due to the loss of coupling to H6. The H7 proton will also experience a downfield shift.
One-Dimensional ¹³C NMR: Corroborating the Evidence
Changes in the ¹³C spectrum provide further confirmation.
-
Direct Effect on C6: The carbon atom directly bonded to the chlorine (C6) will experience a significant downfield shift.
-
Induced Shifts on Neighboring Carbons: The chemical shifts of the adjacent carbons (C5 and C7) will also be altered, though to a lesser extent.[4]
The table below summarizes the expected chemical shifts for the indole ring protons and carbons of tryptophan versus 6-chlorotryptophan. Absolute values can vary based on the local protein environment, pH, and solvent.[5][6] Therefore, comparison against a wild-type control is essential.
| Atom | Typical Shift in Tryptophan (ppm) | Expected Shift in 6-Chloro-Tryptophan (ppm) | Key Observation |
| H4 | ~7.6 | ~7.6-7.7 (Slight downfield shift) | Minor change, becomes a doublet |
| H5 | ~7.1 | ~7.2-7.4 (Significant downfield shift) | Becomes a doublet, J-coupling to H6 is lost |
| H6 | ~7.0 | Absent | Definitive marker of substitution |
| H7 | ~7.4 | ~7.5-7.6 (Significant downfield shift) | Becomes a doublet |
| C4 | ~118 | ~119 | Minor downfield shift |
| C5 | ~119 | ~121 | Downfield shift |
| C6 | ~122 | ~128-130 | Significant downfield shift |
| C7 | ~111 | ~112 | Minor downfield shift |
Note: These are estimated values. The key is the relative shift and change in multiplicity compared to the control sample.
Advanced 2D NMR for Unambiguous Confirmation
While 1D NMR provides strong evidence, 2D NMR techniques offer irrefutable proof of the atomic connectivity, confirming not only the presence of the chloro-substituent but also its precise location at the C6 position.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N).[7][8]
-
Wild-Type Tryptophan: The HSQC spectrum will show cross-peaks for each C-H pair in the indole ring (C4-H4, C5-H5, C6-H6, C7-H7).
-
6-Chloro-Tryptophan: The spectrum will conspicuously lack a cross-peak for the C6-H6 pair, as there is no proton on C6. This provides a clear visual confirmation of the substitution.
Heteronuclear Multiple Bond Correlation (HMBC): The Definitive Proof
The HMBC experiment is the most powerful tool for this analysis, as it reveals correlations between protons and carbons that are 2 to 4 bonds away.[9][10][11] This allows us to "walk" across the molecular structure and confirm the exact placement of the chlorine atom.
The key HMBC correlations to look for are:
-
H5 Proton: Will show a correlation to C4, C7, and, crucially, the now-substituted C6 .
-
H7 Proton: Will show a correlation to C5, C8, and the substituted C6 .
-
H4 Proton: Will show a correlation to C3, C5, and C8.
The observation of correlations from both H5 and H7 to the same downfield-shifted carbon (C6), which itself has no attached proton (as confirmed by HSQC), provides unambiguous evidence for the 6-chloro-tryptophan structure.
Caption: Key HMBC correlations confirming 6-chloro substitution.
Experimental Protocols and Workflow
A self-validating experimental design is crucial. The modified sample must always be compared against a wild-type control prepared and analyzed under identical conditions.
Overall Experimental Workflow
Caption: Workflow for NMR confirmation of UAA incorporation.
Step-by-Step Protocol: NMR Sample Preparation and Analysis
-
Protein Expression and Purification:
-
Express and purify both the 6-chloro-D-tryptophan-containing protein and the wild-type L-tryptophan control protein using identical protocols. Site-specific incorporation is often achieved using an orthogonal amber tRNA/tRNA synthetase pair.[1]
-
Ensure high purity (>95%) for both samples as determined by SDS-PAGE and mass spectrometry.
-
-
Buffer Exchange:
-
Concentrate both protein samples to a final concentration of 0.5-1.0 mM. Higher concentrations are better for ¹³C-based experiments.
-
Perform buffer exchange into an appropriate NMR buffer. A typical buffer is 20 mM Sodium Phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O, pH 6.5. The choice of H₂O/D₂O depends on whether exchangeable protons are of interest. For observing the indole ring, D₂O is preferred to reduce the solvent signal.
-
Add a known concentration of a reference standard, such as DSS or TSP, for chemical shift referencing (0.0 ppm).
-
-
NMR Data Acquisition:
-
Acquire all spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz).
-
¹H Spectrum: Acquire a standard 1D proton spectrum with water suppression.
-
¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
¹H-¹³C HSQC Spectrum: Acquire a sensitivity-enhanced HSQC spectrum to identify direct C-H correlations.
-
¹H-¹³C HMBC Spectrum: Acquire an HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to identify 2-3 bond correlations.[8]
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., TopSpin, NMRPipe, Mnova).
-
Reference the spectra to the internal standard.
-
Overlay the ¹H spectra of the modified and wild-type samples. Identify the absence of the H6 signal and the downfield shifts of H5 and H7 in the modified sample.
-
Compare the ¹³C spectra, noting the significant downfield shift of the C6 signal.
-
In the HSQC spectrum of the modified sample, confirm the absence of the C6-H6 cross-peak that is present in the wild-type control.
-
In the HMBC spectrum, trace the connectivities from H5 and H7 to the shifted C6 resonance to definitively confirm the site of chlorination.
-
Conclusion: Ensuring Structural Integrity with NMR
The successful incorporation of a UAA like 6-chloro-D-tryptophan is a powerful tool, but its value is entirely dependent on robust analytical confirmation. While other methods provide pieces of the puzzle, only a comprehensive NMR analysis provides the atomic-level resolution required for unambiguous structural validation. By systematically comparing 1D and 2D NMR data from the modified protein against a wild-type control, researchers can confidently verify the presence, integrity, and precise location of the incorporated amino acid. The methodologies outlined in this guide provide a self-validating framework to ensure the structural integrity of engineered biologics, a critical step in advancing drug discovery and development.
References
-
PubChem. (n.d.). L-Tryptophan. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Steffen's Chemistry Pages. (2017). Tryptophan (Trp, W). Retrieved from [Link]
-
Chatterjee, A., et al. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC, NIH. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
ResearchGate. (2021). 13C NMR analysis of tryptophan incorporation assay. Retrieved from [Link]
-
Dougherty, D. A. (2014). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. ResearchGate. Retrieved from [Link]
-
Dougherty, D. A., & Van Deventer, J. A. (2011). Incorporation of non-canonical amino acids. PMC, NIH. Retrieved from [Link]
-
University of Oregon. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
YouTube. (2020). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. Retrieved from [Link]
Sources
- 1. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of 6-Chloro-Tryptophan-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the incorporation of modified amino acids is a cornerstone of innovation. Among these, 6-chloro-tryptophan (6-Cl-Trp) offers a unique structural and electronic profile, making it a valuable building block for novel therapeutic peptides and probes. However, the successful synthesis and application of these modified peptides hinge on rigorous analytical validation. This guide provides an in-depth comparison of mass spectrometry-based techniques for the definitive characterization of 6-chloro-tryptophan-containing peptides, grounded in the principles of scientific integrity and field-proven expertise.
The Significance of 6-Chloro-Tryptophan in Peptide Chemistry
The introduction of a chlorine atom onto the indole ring of tryptophan significantly alters its physicochemical properties. This halogenation can enhance binding affinity to target proteins, improve metabolic stability, and serve as a spectroscopic probe. These attributes make 6-Cl-Trp an attractive modification for peptides intended for therapeutic or diagnostic applications. Consequently, unambiguous confirmation of its incorporation and precise localization within the peptide sequence is a critical quality attribute.
Core Principles of Mass Spectrometry Validation
Mass spectrometry (MS) stands as the gold standard for peptide analysis due to its sensitivity, specificity, and ability to provide detailed structural information. The validation of a 6-Cl-Trp-containing peptide relies on two fundamental MS principles: accurate mass measurement and characteristic fragmentation patterns.
The Isotopic Signature: A Definitive Marker
A key feature that distinguishes 6-chloro-tryptophan from its unmodified counterpart is the isotopic distribution of chlorine. Naturally occurring chlorine exists as two stable isotopes: 35Cl (75.77%) and 37Cl (24.23%), with a mass difference of approximately 2 Da. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by 2 m/z units and a relative intensity ratio of roughly 3:1.[1][2][3] The observation of this isotopic signature provides strong evidence for the presence of a chlorine atom in the peptide.
Fragmentation Analysis: Pinpointing the Modification
Tandem mass spectrometry (MS/MS) is employed to determine the precise location of the 6-Cl-Trp residue within the peptide sequence. In this technique, the peptide ion of interest is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reconstruct the peptide sequence. The mass shift of 34 Da (the difference between chlorine and hydrogen) in fragment ions containing the 6-Cl-Trp residue allows for its unambiguous assignment.
Experimental Workflow: From Synthesis to Data Interpretation
The following section outlines a comprehensive workflow for the synthesis, purification, and mass spectrometric validation of a 6-chloro-tryptophan-containing peptide.
Synthesis of 6-Chloro-Tryptophan-Containing Peptides
The incorporation of 6-Cl-Trp into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[4][5][6][7] Both Fmoc and Boc protection strategies can be employed, with the choice depending on the overall peptide sequence and desired cleavage conditions.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Selection and Swelling: Choose a suitable resin based on the C-terminal amino acid (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides). Swell the resin in an appropriate solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected 6-chloro-tryptophan (or other amino acids) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained from synthesis is a mixture containing the desired product along with truncated and deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[8][9][10][11]
Experimental Protocol: RP-HPLC Purification
-
Column: A C18 stationary phase is typically used for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of increasing acetonitrile concentration. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 210-220 nm and 280 nm (for tryptophan-containing peptides).
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Caption: RP-HPLC Purification Workflow.
Mass Spectrometry Analysis: The Moment of Truth
The purified peptide is then subjected to detailed mass spectrometric analysis to confirm its identity and the presence of the 6-chloro-tryptophan modification.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for peptides.
-
Mass Analysis (MS1): Acquire a full scan mass spectrum to determine the molecular weight of the peptide. Pay close attention to the isotopic pattern of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion of the peptide for fragmentation using collision-induced dissociation (CID). Acquire the MS/MS spectrum to obtain sequence information.
Interpreting the Data: A Comparative Analysis
The power of mass spectrometry lies in the detailed interpretation of the acquired spectra. Here, we compare the expected mass spectral data for a hypothetical 6-Cl-Trp-containing peptide with its unmodified counterpart.
Table 1: Comparison of Expected Mass Spectrometry Data
| Feature | Unmodified Peptide (e.g., Ac-Gly-Trp-Gly-NH2) | 6-Cl-Trp Peptide (e.g., Ac-Gly-6-Cl-Trp-Gly-NH2) | Causality of Difference |
| Monoisotopic Mass | 389.17 Da | 423.13 Da | Mass of Chlorine (34.97 Da) replaces Hydrogen (1.01 Da) |
| Isotopic Pattern | Standard peptide pattern | M and M+2 peaks with ~3:1 intensity ratio | Natural abundance of 35Cl and 37Cl isotopes |
| Fragmentation (CID) | Standard b- and y-ion series | b- and y-ions containing 6-Cl-Trp show a +34 Da mass shift | Presence of the chlorine atom on the tryptophan residue |
Expected Fragmentation Pattern:
Collision-induced dissociation of peptides typically results in cleavage of the amide bonds along the peptide backbone, generating b- and y-type fragment ions.[12][13] For a peptide containing 6-Cl-Trp, the fragment ions that retain this modified residue will exhibit a mass shift corresponding to the addition of chlorine.
Consider the hypothetical peptide Ac-Gly-6-Cl-Trp-Gly-NH2. The expected b- and y-ions are listed below:
Table 2: Expected Fragment Ions for Ac-Gly-6-Cl-Trp-Gly-NH2
| Ion | Sequence | Expected m/z (monoisotopic) |
| b1 | Ac-Gly | 100.05 |
| b2 | Ac-Gly-6-Cl-Trp | 338.10 |
| y1 | Gly-NH2 | 75.05 |
| y2 | 6-Cl-Trp-Gly-NH2 | 325.10 |
The presence of the b2 ion at m/z 338.10 and the y2 ion at m/z 325.10 would definitively confirm the location of the 6-Cl-Trp residue.
Caption: Fragmentation of a 6-Cl-Trp Peptide.
Alternative and Complementary Validation Techniques
While ESI-CID is the most common method for peptide sequencing, other techniques can provide complementary information.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and TOF analyzers provide highly accurate mass measurements, which can further confirm the elemental composition of the peptide and its fragments.
-
Electron Transfer Dissociation (ETD): ETD is a "softer" fragmentation technique that is particularly useful for preserving post-translational modifications and for sequencing larger peptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger quantities of peptide, 1D and 2D NMR can provide detailed structural information, including the precise location of the chlorine atom on the indole ring.
Conclusion: Ensuring Confidence in Your Modified Peptides
The robust validation of 6-chloro-tryptophan-containing peptides is paramount for their successful application in research and drug development. A systematic approach combining solid-phase peptide synthesis, RP-HPLC purification, and detailed mass spectrometric analysis provides the necessary confidence in the identity and purity of these novel molecules. The characteristic isotopic signature of chlorine and the specific mass shifts observed in tandem mass spectrometry offer a self-validating system for confirming the presence and location of the 6-Cl-Trp modification. By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the development of the next generation of peptide-based therapeutics and diagnostics.
References
-
Gao, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry, 89(7), 4243–4250. [Link]
-
Gao, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. ACS Publications. [Link]
-
Gao, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. ResearchGate. [Link]
-
Wang, N., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. bioRxiv. [Link]
-
Gao, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Environmental Science & Technology, 51(5), 2931-2939. [Link]
-
van der Donk, W. A., et al. (2021). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology, 16(10), 2034-2042. [Link]
-
Davies, M. J., et al. (2019). Analysis of protein chlorination by mass spectrometry. Free Radical Biology and Medicine, 139, 97-107. [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]
-
Hoffmeister, D., et al. (2020). Enzymatic halogenation of tryptophan validated by LC-MS analysis. ResearchGate. [Link]
-
Rao, C. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8), 34-41. [Link]
-
Hodges, R. S., et al. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 1-33. [Link]
-
Fasan, R., et al. (2018). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules, 23(11), 2843. [Link]
-
Siu, K. W. M., & Hopkinson, A. C. (2014). Fragmentation of peptide radical cations containing a tyrosine or tryptophan residue: structural features that favor formation of [x(n-1) + H]˙⁺ and [z(n-1) + H]˙⁺ ions. The Journal of Physical Chemistry B, 118(23), 6123–6133. [Link]
-
Spengler, B., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 46(12), 1251-1259. [Link]
-
Epton, R., et al. (1979). Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications, (17), 752. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Albericio, F., & Giráldez, A. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(21), 7535-7592. [Link]
-
Laskin, J., et al. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1771-1779. [Link]
-
Asakawa, D., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(19), 5945-5952. [Link]
-
Huber, F., et al. (2011). Low-energy CID mass spectra and resulting amino acid sequence of the... ResearchGate. [Link]
-
Iris Biotech GmbH. (n.d.). Solid Phase Peptide Synthesis. Moodle@Units. [Link]
-
Dadlez, M., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 25(18), 4241. [Link]
-
Barnes, S. (2004). Mass spectra of peptides and proteins - and LC analysis of proteomes. UAB. [Link]
-
Brodbelt, J. S., et al. (2020). Radical-Initiated Photodissociation at Tryptophan Residues within Intact Proteins in the Gas Phase. Journal of the American Chemical Society, 142(32), 13732-13736. [Link]
-
Wenzel, T. J. (2021). Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. [Link]
-
Demirev, P. A., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One, 19(5), e0302621. [Link]
-
The Great Courses. (2023). Fundamentals of Proteomics - Part 2 The properties of peptides. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis of tryptophan-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. digital.csic.es [digital.csic.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Containing 6-Chloro-D-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
In the quest for more robust and effective peptide therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a paramount challenge. The rapid clearance of peptides in biological systems, primarily due to proteolysis, significantly curtails their therapeutic window and efficacy. A leading strategy to fortify these molecules against enzymatic assault is the incorporation of non-natural amino acids. This guide provides a comprehensive comparison of the enzymatic stability conferred by the incorporation of 6-chloro-D-tryptophan into peptide sequences, benchmarked against native L-tryptophan and its D-enantiomer. We will delve into the mechanistic underpinnings of this enhanced stability, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Achilles' Heel of Peptides: Enzymatic Degradation
Peptides, being composed of naturally occurring L-amino acids, are readily recognized and cleaved by a host of proteases and peptidases present in biological fluids like serum and plasma.[1][2] These enzymes have evolved active sites with a precise stereospecificity for L-amino acid residues, making native peptides transient players in the physiological theater. This rapid degradation necessitates frequent administration and higher dosages, increasing the cost of therapy and the potential for side effects.
A Stereochemical Shield: The D-Amino Acid Advantage
A well-established strategy to bolster peptide stability is the substitution of L-amino acids with their D-enantiomers.[3] This simple yet profound alteration introduces a stereochemical "mismatch" that effectively camouflages the peptide from the enzymatic machinery. The altered spatial arrangement of the D-amino acid side chain prevents the peptide from fitting correctly into the active site of the protease, thereby hindering or completely inhibiting peptide bond cleavage. This steric hindrance is the cornerstone of the enhanced enzymatic resistance observed in D-amino acid-containing peptides.
The following diagram illustrates the principle of stereospecific enzymatic action and the protective effect of incorporating a D-amino acid.
Caption: Enzymatic degradation pathway for L-peptides and resistance mechanism for peptides containing D-amino acids.
The Dual Advantage of 6-Chloro-D-Tryptophan
The incorporation of 6-chloro-D-tryptophan into a peptide sequence offers a two-pronged approach to enhancing stability:
-
Stereochemical Resistance: As a D-amino acid, it provides the inherent steric hindrance that protects against proteolytic cleavage, as explained above.
Comparative Stability Data: L- vs. D-Amino Acid Peptides
While specific data for 6-chloro-D-tryptophan is sparse, numerous studies have demonstrated the dramatic increase in stability achieved by substituting L-amino acids with their D-counterparts. A compelling example is the comparative stability of the antimicrobial peptide Kn2-7 and its D-enantiomer, dKn2-7, in human serum.
| Peptide | Configuration | % Remaining after 24h in 25% Human Serum | Half-life (t½) |
| Kn2-7 | All L-amino acids | 1.0% | Very Short |
| dKn2-7 | All D-amino acids | 78.5% | Significantly Extended |
| (Data sourced from Chen et al., 2020)[4] |
This data starkly illustrates the profound impact of D-amino acid substitution on peptide stability in a physiologically relevant matrix. The almost complete degradation of the L-peptide within 24 hours contrasts sharply with the high stability of the D-enantiomer, underscoring the effectiveness of this strategy.
Experimental Protocols for Assessing Enzymatic Stability
To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for two key experiments: an in vitro serum/plasma stability assay and a chymotrypsin digestion assay.
In Vitro Serum/Plasma Stability Assay (LC-MS based)
This protocol is designed to determine the half-life of a peptide in a biological matrix.
1. Materials and Reagents:
-
Test peptide and D-amino acid substituted analog (e.g., containing 6-chloro-D-tryptophan)
-
Human serum or plasma (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TCA) (optional, for protein precipitation)
-
Microcentrifuge tubes
-
Incubator/shaker
-
LC-MS system
2. Experimental Workflow:
Caption: Workflow for in vitro serum/plasma stability assay.
3. Detailed Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum or plasma to a final peptide concentration of 50-100 µg/mL.
-
Incubate the samples at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.[4]
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant containing the peptide to a new tube for LC-MS analysis.
-
Analyze the samples using a suitable reversed-phase LC-MS method to quantify the amount of intact peptide remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide half-life (t½) by fitting the data to a first-order decay model.[7]
-
Chymotrypsin Digestion Assay
This assay assesses the susceptibility of a peptide to a specific endopeptidase, chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids like tryptophan.
1. Materials and Reagents:
-
Test peptide and its analogs
-
Chymotrypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
LC-MS system
2. Experimental Workflow:
Caption: Workflow for chymotrypsin digestion assay.
3. Detailed Procedure:
-
Reaction Setup:
-
Dissolve the peptide in ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Add chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of approximately 1:50 (w/w).
-
-
Digestion:
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the digestion.
-
-
Quenching the Reaction:
-
Stop the digestion by adding formic acid or TFA to the aliquots to a final concentration of 0.1-1%, which will inactivate the chymotrypsin by lowering the pH.
-
-
Analysis:
-
Analyze the samples by LC-MS to identify the parent peptide and any resulting cleavage fragments.
-
Compare the degradation profiles of the different peptide analogs. A peptide containing 6-chloro-D-tryptophan is expected to show significantly less or no cleavage compared to its L-tryptophan counterpart.
-
Conclusion and Future Perspectives
The incorporation of 6-chloro-D-tryptophan represents a powerful strategy for enhancing the enzymatic stability of therapeutic peptides. By leveraging the principles of stereochemical hindrance and potentially favorable electronic and steric effects of halogenation, this modification can significantly extend the in vivo half-life of peptide drug candidates. The experimental protocols provided in this guide offer a robust framework for quantitatively assessing the stability of your novel peptide designs. As the field of peptide therapeutics continues to evolve, the rational design of proteolytically resistant peptides through the inclusion of non-natural amino acids like 6-chloro-D-tryptophan will be instrumental in developing the next generation of more effective and convenient protein-based medicines.
References
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(5), e0178943. [Link]
-
Chen, W., et al. (2020). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Future Science OA, FSO455. [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Mass Spectrometry Research Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. [Link]
-
Mezö, G., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 13(3), 187-196. [Link]
-
Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]
Sources
- 1. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milk proteins as a source of tryptophan-containing bioactive peptides - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Tryptophan-Containing Dual Neuroprotective Peptides: Prolyl Endopeptidase Inhibition and Caenorhabditis elegans Protection from β-Amyloid Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Halogenated Tryptophan Analogues in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Halogenation in Peptide Design
In the landscape of peptide-based therapeutics and chemical biology, the quest for enhanced stability, refined biological activity, and novel functionalities is perpetual. The incorporation of non-canonical amino acids represents a powerful strategy to achieve these goals, and among these, halogenated tryptophan analogues have emerged as particularly potent tools. Halogenation—the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine)—on the tryptophan indole ring can profoundly influence the physicochemical properties of a peptide. This guide provides a comparative analysis of various halogenated tryptophan analogues, offering insights into their synthesis, unique characteristics, and impact on peptide structure and function, supported by experimental data. The strategic introduction of halogens can modulate a peptide's hydrophobicity, electronic properties, and resistance to proteolytic degradation, thereby offering a nuanced approach to refining peptide drug candidates.
Comparative Analysis of Halogenated Tryptophan Analogues
The choice of halogen and its position on the indole ring are critical determinants of the resulting peptide's properties. The most commonly utilized positions for halogenation are 4, 5, 6, and 7. Each substitution imparts a unique combination of steric and electronic effects.
Fluoro-Tryptophan Analogues: Subtle Modifications with Profound Impact
Fluorine, being the most electronegative element, introduces a strong inductive effect while being minimally larger than hydrogen. This unique combination allows for subtle yet significant alterations in peptide conformation and bioactivity.
-
4-Fluorotryptophan (4-F-Trp): Incorporation of 4-F-Trp can have varied effects on peptide stability. In some contexts, it can be destabilizing, while in others, it can enhance thermal stability. This variability arises from the specific local environment and the nature of the interactions the fluorinated indole ring engages in.
-
5-Fluorotryptophan (5-F-Trp): This analogue is frequently employed to enhance the antimicrobial activity of peptides. The fluorine at the 5-position can alter the peptide's interaction with bacterial membranes, leading to increased potency.[1][2] For instance, incorporating 5-F-Trp into the antimicrobial peptide nisin resulted in enhanced activity against specific strains of Staphylococcus aureus.[1]
-
6-Fluorotryptophan (6-F-Trp): Similar to 5-F-Trp, 6-F-Trp can also modulate biological activity. The position of the fluorine atom influences the electronic distribution of the indole ring, which can affect cation-π and other non-covalent interactions crucial for peptide-target recognition.
-
7-Azatryptophan: While not a halogenated analogue, 7-azatryptophan is an isostere of tryptophan where a nitrogen atom replaces the C7-H group of the indole ring. This substitution significantly alters the electronic properties and introduces a hydrogen bond acceptor, making it a useful tool for probing protein structure and function.
Chloro- and Bromo-Tryptophan Analogues: Balancing Size and Electronegativity
Chlorine and bromine are larger and less electronegative than fluorine, leading to more pronounced steric and electronic perturbations.
-
5-Chlorotryptophan (5-Cl-Trp) and 5-Bromotryptophan (5-Br-Trp): These analogues have demonstrated the ability to significantly enhance the antimicrobial specificity of peptides.[1][2] In a study on nisin variants, 5-Cl-Trp incorporation led to increased activity against one strain of S. aureus, while 5-Br-Trp improved activity against a different strain, highlighting the nuanced effects of different halogens.[1] Bromination, in particular, has been noted in naturally occurring marine peptides and can contribute to proteolytic stability.[3]
-
6-Chlorotryptophan (6-Cl-Trp) and 6-Bromotryptophan (6-Br-Trp): The halogen at the 6-position can also influence peptide properties. The choice between chlorine and bromine allows for a tuning of the steric bulk and electronic effects to optimize a desired biological outcome. The biosynthesis of these analogues can be achieved in engineered E. coli.[4]
-
7-Chlorotryptophan (7-Cl-Trp): This analogue can be produced through metabolic engineering of certain bacterial strains.[3] Its incorporation into peptides offers another avenue for modulating structure and function.
Data Presentation: A Quantitative Comparison of Halogenated Tryptophan Analogues
The following table summarizes key physicochemical and biological properties of various halogenated tryptophan analogues to facilitate a direct comparison.
| Analogue | van der Waals Radius of Halogen (Å) | Electronegativity (Pauling Scale) | Impact on Peptide Stability | Notable Effects on Biological Activity |
| 4-F-Trp | 1.47 | 3.98 | Can be stabilizing or destabilizing depending on context[5] | Can alter folding pathways[5] |
| 5-F-Trp | 1.47 | 3.98 | Generally well-tolerated | Enhanced antimicrobial activity against specific pathogens[1][2] |
| 6-F-Trp | 1.47 | 3.98 | Can influence peptide conformation | Modulates cation-π interactions |
| 5-Cl-Trp | 1.75 | 3.16 | Can be well-tolerated | Increased antimicrobial specificity[1][2] |
| 6-Cl-Trp | 1.75 | 3.16 | Moderate steric and electronic perturbation | Can be biosynthesized in engineered organisms[4] |
| 5-Br-Trp | 1.85 | 2.96 | Can enhance proteolytic stability[3] | Altered antimicrobial spectrum[1][6] |
| 6-Br-Trp | 1.85 | 2.96 | Significant steric and electronic perturbation | Found in some naturally occurring marine peptides[3] |
Experimental Protocols
Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Halogenated Tryptophan Analogue
This protocol outlines the manual synthesis of a peptide incorporating a halogenated tryptophan analogue using the widely adopted Fmoc/tBu strategy.[7]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including the desired Fmoc-halogenated-Trp-OH)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using the desired Fmoc-halogenated-Trp-OH at the appropriate position.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
Protocol for Assessing Proteolytic Stability
This protocol provides a general method for comparing the stability of a peptide containing a halogenated tryptophan analogue to its wild-type counterpart against a specific protease.[10][11]
Materials:
-
Purified peptides (halogenated and wild-type)
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Incubator or water bath at 37°C
Procedure:
-
Prepare Peptide and Protease Solutions: Dissolve the peptides and the protease in the assay buffer to the desired concentrations.
-
Initiate Proteolytic Digestion:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution. A typical peptide-to-protease ratio is 100:1 (w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of remaining intact peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to compare the degradation rates of the halogenated and wild-type peptides.
-
Visualization of Key Concepts
Caption: General structure of a halogenated tryptophan analogue.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The incorporation of halogenated tryptophan analogues is a versatile and powerful tool in peptide chemistry. By carefully selecting the halogen and its position on the indole ring, researchers can fine-tune the physicochemical and biological properties of peptides to enhance their therapeutic potential. This guide provides a comparative framework and practical protocols to aid in the rational design and synthesis of peptides with tailored functionalities. The continued exploration of these and other non-canonical amino acids will undoubtedly pave the way for the development of next-generation peptide-based drugs and research tools.
References
-
Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chem. Eur. J.2020 , 26(2), 437-444. [Link]
-
Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chem. Biol.2022 , 17(10), 2893–2901. [Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules2021 , 26(16), 4938. [Link]
-
Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. J. Nat. Prod.2021 , 84(6), 1816–1823. [Link]
-
Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv2022 . [Link]
-
Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. J. Mass Spectrom.2012 , 47(2), 161-9. [Link]
-
Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Mar. Drugs2020 , 18(6), 312. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One2020 , 15(5), e0233433. [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Int. J. Mol. Sci.2022 , 23(24), 15636. [Link]
-
Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chem. Biol.2022 , 17(10), 2893–2901. [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Int. J. Mol. Sci.2022 , 23(24), 15636. [Link]
-
Enzymatic Late‐Stage Halogenation of Peptides. ChemBioChem2023 , 24(11), e202300089. [Link]
-
Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. J. Am. Chem. Soc.2004 , 126(14), 4492-502. [Link]
-
Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Chem. Sci.2024 , 15(13), 4816-4822. [Link]
-
Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Synth. Biol.2023 , 12(10), 3021–3029. [Link]
-
Tryptophan chemical shift in peptides and proteins: a solid state carbon-13 nuclear magnetic resonance spectroscopic and quantum chemical investigation. J. Am. Chem. Soc.2004 , 126(14), 4492-502. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. J. Am. Chem. Soc.2007 , 129(50), 15615–15622. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Impact of 6-Chloro-D-Tryptophan on Peptide Conformation
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug development, peptides have emerged as highly specific and potent therapeutic agents. However, their utility is often hampered by poor metabolic stability and conformational flexibility, leading to reduced target affinity. The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy to overcome these limitations.[1][2] Among the various modifications, halogenation of amino acid side chains offers a powerful tool to fine-tune the physicochemical and structural properties of peptides.[3][4][5]
This guide provides an in-depth comparative analysis of 6-chloro-D-tryptophan, a halogenated ncAA, and its impact on peptide conformation. We will explore the underlying mechanisms by which this single atomic substitution can profoundly influence a peptide's three-dimensional structure and, consequently, its biological function. This document is intended for researchers, chemists, and drug development professionals seeking to rationally design next-generation peptide therapeutics with enhanced conformational stability and bioactivity.
The Chlorine Factor: Physicochemical Properties of 6-Chloro-D-Tryptophan
The introduction of a chlorine atom at the 6-position of the D-tryptophan indole ring is not a trivial substitution. It fundamentally alters the electronic and steric profile of the side chain, creating new possibilities for intramolecular interactions.[6] The rationale behind selecting this specific modification lies in the unique properties of the chlorine atom: its moderate size, electronegativity, and ability to participate in halogen bonding.[4]
Below is a comparative table of the key physicochemical properties of 6-chloro-D-tryptophan versus its non-halogenated counterpart, D-tryptophan.
| Property | D-Tryptophan | 6-Chloro-D-Tryptophan | Causality and Implication |
| Molecular Weight | 204.23 g/mol | 238.67 g/mol [7] | The increased mass is a minor factor but reflects the addition of the bulky chlorine atom, which can introduce steric constraints. |
| XLogP3 (Hydrophobicity) | -1.1 | -0.3[7] | The chlorine atom increases the hydrophobicity of the side chain, which can enhance interactions with hydrophobic pockets in target proteins and potentially improve membrane permeability. |
| Indole Ring Electronics | Electron-rich | Electron-deficient | The electronegative chlorine atom withdraws electron density from the indole ring, altering its aromatic stacking (π-π) interactions with other residues like Phe, Tyr, or His. |
| Halogen Bond Donor | No | Yes | The chlorine atom has an electropositive region (σ-hole) capable of forming a halogen bond with an electron donor (e.g., a backbone carbonyl oxygen), acting as a powerful conformational restraint.[8] |
Mechanisms of Conformational Control
The incorporation of 6-chloro-D-tryptophan influences peptide conformation through a combination of steric, electronic, and non-covalent interactions. Understanding these mechanisms is critical for predictable peptide design.
Caption: Integrated workflow for assessing peptide conformational changes.
Protocol 1: Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy is the workhorse for rapidly assessing changes in the secondary structure (e.g., α-helix, β-sheet) of a peptide in solution. [9]By comparing the CD spectra of a peptide with and without the 6-chloro-D-tryptophan modification, we can quantify the extent to which the substitution induces or stabilizes a particular fold.
Step-by-Step Methodology:
-
Sample Preparation:
-
Synthesize two versions of the target peptide via standard Fmoc-based solid-phase peptide synthesis (SPPS): one with D-tryptophan and one with 6-chloro-D-tryptophan. [10][11]Purify by HPLC to >95%.
-
Prepare stock solutions of each peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine concentration accurately using UV absorbance, noting that the molar extinction coefficient of 6-chloro-D-tryptophan will differ from D-tryptophan.
-
Prepare a second set of samples in a helix-inducing solvent, such as 50% 2,2,2-trifluoroethanol (TFE), to assess the propensity for helical formation. [12]
-
-
Instrument Setup:
-
Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas for at least 30 minutes.
-
Set parameters: Wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, bandwidth 1 nm.
-
-
Data Acquisition:
-
Place the sample in a 1 mm path-length quartz cuvette.
-
Acquire a baseline spectrum of the buffer/solvent alone.
-
Acquire the spectrum for each peptide sample. Average at least three scans for a good signal-to-noise ratio.
-
Subtract the baseline from each sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Expert Insight: The aromatic side chain of tryptophan contributes to the far-UV CD spectrum. [13][14]The chlorinated version may have a different contribution. It is crucial to use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate secondary structure content, acknowledging this potential artifact.
-
Comparative Data (Hypothetical)
| Peptide Sequence | Solvent | α-Helix (%) | β-Sheet (%) | Interpretation |
| Ac-YK(D-Trp)AK-NH₂ | Phosphate Buffer | 5% | 12% | Predominantly random coil. |
| Ac-YK(6-Cl-D-Trp)AK-NH₂ | Phosphate Buffer | 8% | 35% | Chlorine induces a significant shift towards β-sheet/turn structure. |
| Ac-YK(D-Trp)AK-NH₂ | 50% TFE | 25% | 5% | TFE induces some helical character. |
| Ac-YK(6-Cl-D-Trp)AK-NH₂ | 50% TFE | 60% | 4% | 6-Cl-D-Trp strongly stabilizes the helical conformation in a favorable environment. |
Protocol 2: NMR Spectroscopy for High-Resolution Structure
Causality: While CD gives a global view of secondary structure, NMR spectroscopy provides detailed, atom-level information, allowing for the determination of the 3D structure of the peptide in solution. [15][16][17] Methodology Overview:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Perform a suite of 2D NMR experiments, including:
-
TOCSY: To identify amino acid spin systems.
-
NOESY: To identify protons that are close in space (< 5 Å). This is the primary source of structural constraints.
-
-
Structure Calculation:
-
Assign all proton resonances.
-
Integrate NOESY cross-peaks to generate distance restraints.
-
Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures consistent with the experimental restraints.
-
Expert Insight: The key comparison is in the pattern of NOEs. For instance, the presence of strong NOEs between the 6-chloro-D-tryptophan side chain and backbone protons several residues away would be compelling evidence of a stable, folded conformation stabilized by the chlorinated residue. The absence of such long-range NOEs in the non-halogenated peptide would indicate greater flexibility.
Conclusion and Future Outlook
The incorporation of 6-chloro-D-tryptophan is a potent strategy for exercising conformational control over peptide scaffolds. The impact stems from a combination of steric bulk, modified electronics, and the unique ability to form stabilizing halogen bonds. [8]Experimental data from a combination of CD and NMR spectroscopy, supported by computational modeling, provides a comprehensive picture of these conformational effects.
For drug development professionals, this means that 6-chloro-D-tryptophan can be used as a design element to:
-
Pre-organize a peptide into a bioactive conformation, reducing the entropic penalty of binding.
-
Stabilize secondary structures like β-turns and α-helices, which are often critical for receptor recognition.
-
Enhance metabolic stability by creating more compact, less flexible structures that are poorer substrates for proteases.
By moving beyond the canonical amino acid alphabet and embracing strategic modifications like chlorination, scientists are better equipped to design peptide therapeutics with precisely engineered structures and superior pharmacological profiles.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187909, 6-Chloro-D-tryptophan. Retrieved from [Link]
-
ResearchGate. (n.d.). 58479 PDFs | Review articles in TRYPTOPHAN. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10062693, 6-chloro-L-tryptophan. Retrieved from [Link]
-
Salomone-Stagni, M., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(23), 5546. Available at: [Link]
-
Domik, D., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Biomolecules, 12(12), 1841. Available at: [Link]
-
Juaristi, E., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(25), 3235-3246. Available at: [Link]
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of the peptide analogs. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2025). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-Dependent Enzyme. Angewandte Chemie International Edition, 64(e202509729). Available at: [Link]
-
National Center for Biotechnology Information. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Biomolecules, 12(12), 1841. Available at: [Link]
-
Journal of the American Chemical Society. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society. Available at: [Link]
-
Woody, R. W., & Dang, N. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 253(2), 199-207. Available at: [Link]
-
Indian Institute of Science. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. Retrieved from [Link]
-
Chemistry – A European Journal. (n.d.). Enzymatic Late-Stage Halogenation of Peptides. Chemistry – A European Journal. Available at: [Link]
-
Semantic Scholar. (2004). Contributions of tryptophan side chains to the far-ultraviolet circular dichroism of proteins. European Biophysics Journal, 23, 253-262. Available at: [Link]
-
Nixon, A. E. (Ed.). (2014). Therapeutic Peptides: Methods and Protocols. Springer. Available at: [Link]
-
Ye, S., & Tuchscherer, G. (2015). A Newcomer's Guide to Peptide Crystallography. International journal of molecular sciences, 16(4), 7422–7444. Available at: [Link]
-
Nature Communications. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Nature Communications, 14(3996). Available at: [Link]
-
Chirality. (2009). TD-DFT modeling of the circular dichroism for a tryptophan zipper peptide with coupled aromatic residues. Chirality, 21(S1), S163-S171. Available at: [Link]
-
bioRxiv. (2022). First crystal structure of a non-canonical amino acid linked to a paramagnetic lanthanide tag facilitates protein structure determination using NMR-derived restraints. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. Available at: [Link]
-
Unknown Source. (n.d.). peptide nmr. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-CHLORO-D-TRYPTOPHAN. Retrieved from [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
-
Vasquez, M., et al. (1990). Designing amino acids to determine the local conformations of peptides. Journal of cellular biochemistry, 43(3), 269-281. Available at: [Link]
-
Pace, C. N., et al. (2004). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biophysical journal, 86(1 Pt 1), 498–511. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Beilstein Journal of Organic Chemistry, 10, 2473-2479. Available at: [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive natural products II: Chemistry and biology. Elsevier. Available at: [Link]
-
BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved from [Link]
-
Karle, I. L. (1981). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Perspectives in peptide chemistry, 261-271. Available at: [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Evans, J. N. (1995). Peptide Structure Determination by NMR. In Biomolecular NMR Spectroscopy. Humana Press. Available at: [Link]
-
Aravinda, S., et al. (2004). Tryptophan rich peptides: influence of indole rings on backbone conformation. Journal of peptide research, 63(3), 269-280. Available at: [Link]
-
PCCP Blog. (n.d.). PCCP Blog. Retrieved from [Link]
-
Organic Letters. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 532-535. Available at: [Link]
-
Biophysical Journal. (2004). Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides. Biophysical Journal, 86(1), 484-497. Available at: [Link]
-
ACS Chemical Biology. (n.d.). Tryptophan-Centric Bioinformatics Identifies New Lasso Peptide Modifications. ACS Chemical Biology. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Tryptophan-specific modification and diversification of peptides and proteins. Organic & Biomolecular Chemistry. Available at: [Link]
-
Drexel Research Discovery. (2024). Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. Retrieved from [Link]
Sources
- 1. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 6-Chloro-D-tryptophan | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. peptide.com [peptide.com]
- 11. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contributions of tryptophan side chains to the far-ultraviolet circular dichroism of proteins | Semantic Scholar [semanticscholar.org]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
A-Comparative-Guide-to-Validating-Peptide-Receptor-Binding-Affinity-Leveraging-6-Chloro-D-tryptophan
In the landscape of drug discovery and molecular pharmacology, the precise characterization of peptide-receptor interactions is a cornerstone of therapeutic development. The binding affinity, a measure of the strength of the interaction between a peptide ligand and its receptor, is a critical parameter that dictates biological efficacy and specificity. The incorporation of unnatural amino acids, such as 6-chloro-D-tryptophan, into peptide sequences offers a powerful tool to modulate and probe these interactions, providing deeper insights into the structure-activity relationship (SAR). This guide provides a comparative analysis of key biophysical and cell-based methods for validating peptide-receptor binding affinity, with a special focus on the strategic application of 6-chloro-D-tryptophan.
The Strategic Advantage of 6-Chloro-D-tryptophan
Tryptophan, with its large indole side chain, often plays a pivotal role in peptide-receptor recognition through various non-covalent interactions.[1][2] The introduction of a chlorine atom at the 6-position of the indole ring (6-chloro-D-tryptophan) can significantly alter the electronic and steric properties of the side chain.[3] This modification can lead to:
-
Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can modulate the hydrogen-bonding capacity and hydrophobic interactions of the indole ring, potentially leading to a tighter and more specific interaction with the receptor's binding pocket.
-
Increased Proteolytic Stability: The D-configuration of the amino acid provides resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the peptide.
-
A Unique Spectroscopic Probe: While not as pronounced as some other tryptophan analogs, the chloro-substitution can subtly alter the spectroscopic properties, which may be advantageous in certain assay formats.[4]
The validation of these enhancements requires robust and quantitative analytical methods. This guide will compare and contrast several mainstream techniques, providing the rationale for their selection and detailed protocols for their execution.
Comparative Analysis of Binding Affinity Validation Methods
The choice of method for quantifying peptide-receptor binding is contingent on several factors, including the nature of the receptor (e.g., membrane-bound vs. soluble), the availability of purified components, and the desired throughput. Below is a comparative overview of commonly employed techniques.
| Method | Principle | Advantages | Disadvantages | Application with 6-Chloro-D-tryptophan |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[5][6] | Real-time, label-free detection of binding kinetics (association and dissociation rates) and affinity.[6] Requires relatively small amounts of material. | Requires immobilization of one binding partner, which may affect its conformation and activity. Can be sensitive to buffer composition and non-specific binding. | Ideal for quantifying the kinetic advantages (e.g., slower dissociation rate) conferred by the 6-chloro-D-tryptophan modification. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change associated with a binding event.[7][8][9] | Label-free, in-solution measurement that provides a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).[10] | Requires large quantities of highly pure and concentrated samples. Low throughput. | Provides fundamental thermodynamic insights into how the 6-chloro modification enhances binding, distinguishing between enthalpic and entropic contributions. |
| Radioligand Binding Assays | Utilizes a radiolabeled ligand to quantify binding to a receptor, typically through competition with an unlabeled ligand.[11][12][13] | High sensitivity and considered the "gold standard" for measuring affinity to membrane-bound receptors in their native environment.[13][14] | Requires handling of radioactive materials and specialized equipment. Provides equilibrium binding data but not kinetics. | A robust method to determine the inhibitory constant (Ki) of a 6-chloro-D-tryptophan containing peptide by its ability to displace a known radioligand. |
| Cell-Based Functional Assays | Measures the biological response of a cell upon receptor activation by a ligand (e.g., second messenger production, reporter gene activation).[15][16] | Provides a physiologically relevant measure of a ligand's functional activity (potency) in a cellular context. | The measured response is downstream of the initial binding event and can be influenced by multiple cellular factors. | Crucial for correlating the enhanced binding affinity of the modified peptide with a corresponding increase in functional potency or efficacy. |
Experimental Protocols
Surface Plasmon Resonance (SPR) Workflow
This protocol outlines a typical workflow for analyzing the binding of a 6-chloro-D-tryptophan-containing peptide to a purified receptor.
Caption: Workflow for SPR analysis of peptide-receptor binding.
Step-by-Step Methodology:
-
Preparation:
-
Purify the receptor of interest and ensure its activity and concentration are accurately determined.
-
Synthesize the peptide containing 6-chloro-D-tryptophan and a control peptide with the natural L-tryptophan. Purify by HPLC to >95% and confirm mass by mass spectrometry.
-
Prepare a suitable running buffer (e.g., HBS-EP+) and peptide dilution series.
-
-
Immobilization:
-
Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Immobilize the purified receptor onto the chip surface via amine coupling to a target density.
-
Block any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Inject the peptide solutions over the receptor-immobilized and a reference surface at a constant flow rate.
-
Monitor the association of the peptide during the injection.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the peptide.
-
Inject a regeneration solution to remove any remaining bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference surface to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of an unlabeled peptide (containing 6-chloro-D-tryptophan) by its ability to compete with a known radioligand for binding to a receptor expressed on cell membranes.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a crude membrane fraction from cells overexpressing the receptor of interest.
-
Select a suitable radioligand with high affinity and specificity for the receptor.
-
Prepare serial dilutions of the 6-chloro-D-tryptophan peptide.
-
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its KD), and varying concentrations of the competitor peptide.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[17]
-
Concluding Remarks
The validation of peptide-receptor binding affinity is a multi-faceted process that benefits from the application of orthogonal techniques. The strategic incorporation of 6-chloro-D-tryptophan can be a highly effective strategy for enhancing the therapeutic potential of peptide-based drugs. By employing quantitative methods such as SPR and radioligand binding assays, researchers can precisely determine the impact of this modification on binding affinity and kinetics. Furthermore, cell-based functional assays are indispensable for confirming that enhanced binding translates into improved biological activity. A thorough understanding and application of these comparative methodologies will undoubtedly accelerate the development of novel and more effective peptide therapeutics.
References
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
Lanooij, J., & Smakowska-Luzan, E. (2024). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Methods in Molecular Biology, 2731, 295-310. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Wageningen University & Research. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. [Link]
-
Cabral, M., et al. (2001). Biophysical methods to study ligand-receptor interactions of neuropeptide Y. Journal of Peptide Research, 57(5), 387-401. [Link]
-
ResearchGate. Surface plasmon resonance (SPR) traces for the determination of peptide binding affinity to β‐lactamases. [Link]
-
Creative Biolabs. Cell based Binding Assay. [Link]
-
Corbin, J. A., et al. (2013). Methods for quantifying T cell receptor binding affinities and thermodynamics. Methods in Enzymology, 524, 249-275. [Link]
-
Lanooij, J., & Smakowska-Luzan, E. (2023). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]
-
ResearchGate. Cross-linking Strategies to Study Peptide Ligand–Receptor Interactions. [Link]
-
ResearchGate. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Huang, H. W. (2010). Biophysical characterization of peptide–membrane interactions. Biophysical Journal, 99(11), 3505-3513. [Link]
-
ResearchGate. Methods to study peptide–receptor interactions and the dynamic ligand–receptor complex. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Avci, D., et al. (2018). Membrane Active Peptides and Their Biophysical Characterization. Molecules, 23(11), 2908. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
ResearchGate. Surface plasmon resonance (SPR) quantification of binding affinity for the recombinant full-length 139H2 and its Fab to surface-immobilized MUC1 peptide. [Link]
-
Bio-protocol. Protein-peptide Interaction by Surface Plasmon Resonance. [Link]
-
Auld, D. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Langel, Ü. (2022). Studies of cell-penetrating peptides by biophysical methods. Expert Opinion on Drug Delivery, 19(4), 389-400. [Link]
-
Rapid Novor. SPR for Characterizing Biomolecular Interactions. [Link]
-
London, N., et al. (2010). Detection of peptide-binding sites on protein surfaces: The first step towards the modeling and targeting of peptide-mediated interactions. Proteins: Structure, Function, and Bioinformatics, 78(15), 3140-3149. [Link]
-
Baeza, J., & Cruz, P. (2024). Main methods and tools for peptide development based on protein-protein interactions (PPIs). ChemRxiv. [Link]
-
Vengadesan, K., & Balasubramanian, S. (2019). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 2002, 121-137. [Link]
-
Collet, M. A., et al. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry, 86(15), 7589-7596. [Link]
-
PubChem. 6-Chloro-D-tryptophan. [Link]
-
D'Hooge, R., et al. (1992). Albumin binding and brain uptake of 6-fluoro-DL-tryptophan: competition with L-tryptophan. Biochemical Pharmacology, 44(10), 2082-2085. [Link]
-
Chung, H., et al. (2000). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 2(7), 867-870. [Link]
-
Kumar, A., & Singh, P. (2022). Tryptophan-specific modification and diversification of peptides and proteins. Organic & Biomolecular Chemistry, 20(24), 4879-4894. [Link]
-
Schramma, K. R., et al. (2021). Tryptophan-Centric Bioinformatics Identifies New Lasso Peptide Modifications. ACS Chemical Biology, 16(11), 2216-2223. [Link]
-
Stoychev, G. L., et al. (2019). Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether. Beilstein Journal of Organic Chemistry, 15, 237-244. [Link]
-
Linde, I., et al. (1996). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Journal of Chromatography A, 725(2), 299-308. [Link]
-
Li, J., et al. (2021). Clickable tryptophan modification for late-stage diversification of native peptides. Proceedings of the National Academy of Sciences, 118(30), e2104116118. [Link]
Sources
- 1. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-D-tryptophan | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. research.wur.nl [research.wur.nl]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 16. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 17. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
A Senior Application Scientist's Guide to Fmoc-Amino Acid Coupling Efficiency in Solid-Phase Peptide Synthesis
Introduction
In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly straightforward step of forming a peptide bond is a critical determinant of overall success. The efficiency of this coupling reaction, particularly in Fmoc-based strategies, directly impacts the purity, yield, and ultimately the viability of the final peptide. For researchers and drug development professionals, understanding the nuances of Fmoc-amino acid coupling is not merely academic; it is fundamental to the efficient production of high-quality peptides.[1]
This guide provides an in-depth, objective comparison of coupling efficiencies for different Fmoc-amino acids, grounded in established chemical principles and supported by experimental data. We will explore the factors that render certain amino acids "difficult," compare the efficacy of common coupling reagents, and provide a robust experimental framework for you to validate and optimize your own synthesis protocols.
The Chemistry of Coupling: A Tale of Reactivity and Hindrance
The formation of a peptide bond involves the acylation of a free amine on the resin-bound peptide chain by an activated carboxylic acid of the incoming Fmoc-amino acid.[2] The success of this reaction hinges on a delicate balance of factors, primarily the intrinsic reactivity of the amino acid and the steric environment at the reaction site.
Key Factors Influencing Coupling Efficiency:
-
Steric Hindrance: This is arguably the most significant factor. The side chains of amino acids can physically obstruct the approach of the activated carboxyl group to the N-terminal amine. β-branched amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr) are notorious for their difficult couplings due to the bulkiness of their side chains close to the peptide backbone.[3] Similarly, α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) present a formidable steric challenge.[4][5]
-
Electronic Effects: The electronic nature of the side chain can influence the nucleophilicity of the α-amino group and the reactivity of the carboxyl group.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, leading to intermolecular aggregation on the resin.[6] This aggregation can physically block reactive sites, impeding both Fmoc deprotection and the subsequent coupling step.[6] This is a sequence-dependent phenomenon rather than being specific to a single residue.[7]
-
Protecting Groups: The bulky side-chain protecting groups themselves can contribute to steric hindrance. For example, the Pbf protecting group on Arginine makes it one of the most sterically demanding amino acids to couple.[8]
Experimental Workflow for Assessing Coupling Efficiency
To provide a framework for objective comparison, we present a standardized protocol for assessing the coupling efficiency of Fmoc-amino acids. This protocol is designed to be a self-validating system, allowing for reproducible and reliable data generation.
Caption: Standardized workflow for SPPS and subsequent analysis of coupling efficiency.
Detailed Experimental Protocol
Objective: To quantitatively determine the coupling efficiency of a specific Fmoc-amino acid.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-amino acid to be tested
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., TIS, water)
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution twice for 10 minutes each to remove the Fmoc protecting group from the resin's free amine.[10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.[10]
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add this activation mixture to the deprotected resin.
-
Agitate the mixture at room temperature for a defined period (e.g., 1-2 hours).
-
-
Monitoring (Optional but Recommended): After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and suggests a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.[4][11]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cleavage: After the coupling of the test amino acid, wash the resin with DCM and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) to determine the purity of the crude product.[13][14] The area of the main peak corresponding to the desired product relative to the total peak area gives a quantitative measure of the coupling efficiency.[13]
-
Confirm the identity of the main peak and any major impurities (e.g., deletion sequences) using mass spectrometry.[13]
-
Side-by-Side Comparison of Coupling Efficiency for Different Fmoc-Amino Acids
The following table summarizes the relative coupling efficiencies of various Fmoc-amino acids. It's crucial to understand that these are generalized observations, and actual efficiencies can vary significantly based on the specific peptide sequence, resin, coupling reagents, and reaction conditions used.[15] The efficiencies are categorized for illustrative purposes based on typical outcomes in standard SPPS protocols.
| Fmoc-Amino Acid | Structure Class | Relative Coupling Efficiency | Key Challenges & Considerations |
| Fmoc-Gly-OH | Achiral | Very High | Prone to diketopiperazine formation when coupled as the second residue.[12] |
| Fmoc-Ala-OH | Aliphatic | Very High | Generally straightforward coupling. |
| Fmoc-Leu-OH | Aliphatic | High | Can contribute to peptide aggregation in hydrophobic sequences. |
| Fmoc-Phe-OH | Aromatic | High | Generally couples well. |
| Fmoc-Pro-OH | Cyclic | High | As a secondary amine, requires specific monitoring tests (e.g., Chloranil test).[11] Can disrupt secondary structures. |
| Fmoc-Asp(OtBu)-OH | Acidic | Moderate-High | Susceptible to aspartimide formation, a base-catalyzed side reaction.[16] |
| Fmoc-Arg(Pbf)-OH | Basic | Moderate | The large Pbf protecting group creates significant steric hindrance.[8][16] Often requires double coupling or longer reaction times.[8] |
| Fmoc-Val-OH | β-Branched | Low-Moderate | Severe steric hindrance from the β-methyl groups.[3] Often requires stronger coupling reagents or double coupling.[17] |
| Fmoc-Ile-OH | β-Branched | Low-Moderate | Similar to Val, presents significant steric challenges.[3] |
| Fmoc-Thr(tBu)-OH | β-Branched | Low-Moderate | Steric hindrance from both the β-methyl and the bulky t-butyl protecting group. |
| Fmoc-Aib-OH | α,α-Disubstituted | Very Low | Extreme steric hindrance due to two α-methyl groups.[4][5] Almost always requires double coupling and potent coupling reagents.[4] |
Strategies for Overcoming Difficult Couplings
When faced with a "difficult" amino acid or sequence, several strategies can be employed to drive the reaction to completion.
Caption: Key strategies to enhance efficiency for difficult coupling reactions.
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU, HCTU, and COMU are generally more efficient than carbodiimides (e.g., DIC), especially for sterically hindered couplings.[9][18][19][20] HATU, which forms a highly reactive HOAt active ester, is often considered one of the most effective reagents.[21][22] COMU offers comparable efficiency to HATU with the added benefit of being non-explosive and having good solubility.[19][20][23]
-
Double Coupling: A highly effective and straightforward method is to simply repeat the coupling step with a fresh solution of activated amino acid.[4][10] This strategy provides a renewed high concentration of the reactant to drive the reaction to completion, which is particularly useful for hindered residues like Aib and Arg.[4][8]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): The application of microwave energy can significantly accelerate coupling reactions, often reducing reaction times from hours to minutes and improving efficiency for hindered amino acids.[5][10]
-
Disrupting Aggregation: For sequence-dependent difficulties, strategies include using chaotropic salts (e.g., LiCl) to disrupt secondary structures or incorporating pseudoproline dipeptides, which act as structure-breakers.[6]
Conclusion
Achieving high coupling efficiency across all residues in a peptide sequence is paramount for successful synthesis. While amino acids like Glycine and Alanine couple with high fidelity under standard conditions, sterically hindered residues such as Valine, Isoleucine, Arginine, and Aib demand special attention. By understanding the underlying causes of poor coupling—primarily steric hindrance and peptide aggregation—researchers can make informed decisions. The strategic selection of potent coupling reagents like HATU or COMU, combined with process optimizations such as double coupling and microwave assistance, provides a powerful toolkit to overcome these challenges, ensuring the synthesis of high-purity peptides for research and therapeutic development.
References
-
"Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed". National Center for Biotechnology Information. Available at: [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link]
-
"Procedures to Improve Difficult Couplings". ResearchGate. Available at: [Link]
-
Udot, E. E., et al. (2013). "Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins". International Journal of Peptides. Available at: [Link]
-
Sabatino, G., et al. (2004). "P56 A comparative study on new not azabenzotriazole-based coupling reagents for SPPS.". Journal of Peptide Science. Available at: [Link]
-
"Using double coupling to improve your peptide synthesis". Biotage. Available at: [Link]
-
Young, J., et al. (1990). "Coupling efficiencies of amino acids in the solid phase synthesis of peptides.". Peptide Research. Available at: [Link]
-
"Five Tips and Tricks for Success in Solid Phase Peptide Synthesis". Biotage. Available at: [Link]
-
Galiano, V., et al. (2018). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?". Molecules. Available at: [Link]
-
Wipf, P., & Kun, H. (1997). "Comparative study of methods to couple hindered peptides". Bioorganic & Medicinal Chemistry. Available at: [Link]
-
"Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol". Acme Synthetic Chemicals. Available at: [Link]
-
Wenschuh, H., et al. (1995). "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues". The Journal of Organic Chemistry. Available at: [Link]
-
"Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids". CEM Corporation. Available at: [Link]
-
"5 Difficult peptides". Oxford Academic. Available at: [Link]
-
"Peptide synthesis". Wikipedia. Available at: [Link]
-
"Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)". UCI Department of Chemistry. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development. Available at: [Link]
-
Carpino, L. A., et al. (2007). "Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue". Tetrahedron Letters. Available at: [Link]
-
"Efficient peptide coupling involving sterically hindered amino acids". PubMed. Available at: [Link]
-
"The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts". ResearchGate. Available at: [Link]
-
Bai, S., et al. (2020). "Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR". Organic Process Research & Development. Available at: [Link]
-
"Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related alpha-Aminoisobutyric Acid (Aib) Residue". PubMed. Available at: [Link]
-
"Are double couplings in SPPS interesting for purity of short peptides?". ResearchGate. Available at: [Link]
-
"Amino Acid Derivatives for Peptide Synthesis". Anaspec. Available at: [Link]
-
"SPPS: peptide failure to elongate?". ResearchGate. Available at: [Link]
-
"Monitoring of Peptide Coupling and Capping; Coupling Tests". AAPPTec. Available at: [Link]
-
"Peptide Purity & Yield Optimizing in SPPS". Gyros Protein Technologies. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). "HPLC Analysis and Purification of Peptides". Methods in Molecular Biology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. bachem.com [bachem.com]
- 21. benchchem.com [benchchem.com]
- 22. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Peptides with 6-Chloro-D-tryptophan: Edman Degradation vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids like 6-chloro-D-tryptophan is a key strategy for enhancing stability, modulating bioactivity, and optimizing pharmacokinetic profiles. Verifying the precise sequence of these modified peptides is a critical step in ensuring product quality and consistency. This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: the classical Edman degradation and the modern mass spectrometry-based methods. As a Senior Application Scientist, this guide aims to provide not just procedural steps, but the underlying rationale to empower you in your experimental design and data interpretation.
The Challenge of Modified Peptides
The introduction of 6-chloro-D-tryptophan into a peptide sequence presents unique analytical challenges. The chlorine atom on the indole ring and the D-configuration of the alpha-carbon can influence the chemical and physical properties of the peptide, potentially impacting the performance of standard sequencing methodologies. Therefore, a thorough understanding of the capabilities and limitations of each analytical approach is paramount.
Edman Degradation: The Step-by-Step Approach
Developed by Pehr Edman, this technique provides a method for sequencing amino acids in a peptide by sequentially labeling and cleaving the N-terminal residue without disrupting the remaining peptide bonds.[1]
The Edman Degradation Workflow
The process is a cyclical series of chemical reactions:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[2]
-
Cleavage: The PTC-peptide is then treated with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[3][4]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative using aqueous acid.[1][4]
-
Identification: The resulting PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.[5][6][7]
The shortened peptide is then subjected to the next cycle of degradation.
Caption: The cyclical workflow of Edman degradation for sequencing a peptide containing 6-chloro-D-tryptophan.
Characterizing 6-Chloro-D-tryptophan with Edman Degradation
The successful identification of 6-chloro-D-tryptophan using Edman degradation hinges on the unique properties of its PTH derivative. The presence of the chlorine atom and the D-configuration are not expected to interfere with the fundamental Edman chemistry. The key to its identification lies in comparing the HPLC retention time of the unknown PTH derivative with a synthesized standard of PTH-6-chloro-D-tryptophan.
Expected Outcome: The PTH derivative of 6-chloro-D-tryptophan will have a distinct retention time on a reverse-phase HPLC column compared to the 20 standard proteinogenic amino acids. The increased hydrophobicity due to the chlorine atom will likely result in a longer retention time than the standard PTH-tryptophan. The D-configuration is not typically resolved on standard achiral HPLC columns used for PTH analysis.
Mass Spectrometry: The High-Throughput Alternative
Mass spectrometry (MS) has become a dominant technology in proteomics and peptide characterization due to its high sensitivity, speed, and ability to analyze complex mixtures.[8] Tandem mass spectrometry (MS/MS) is the most common approach for peptide sequencing.
The Mass Spectrometry Workflow
-
Ionization: The peptide sample is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured in the first mass analyzer.
-
Fragmentation: The peptide ion of interest is selected and fragmented, usually through collision-induced dissociation (CID).[9]
-
MS2 Analysis: The m/z of the resulting fragment ions are measured in the second mass analyzer, generating a tandem mass spectrum.
-
Sequence Deduction: The amino acid sequence is determined by analyzing the mass differences between the fragment ions (b- and y-ions).
Caption: A simplified workflow for peptide sequencing using tandem mass spectrometry.
Characterizing 6-Chloro-D-tryptophan with Mass Spectrometry
In MS/MS analysis, the presence of 6-chloro-D-tryptophan is identified by a characteristic mass shift in the fragment ions. The mass of a standard tryptophan residue is approximately 186.079 Da. The addition of a chlorine atom increases this mass to approximately 220.040 Da (for the most common isotope, ³⁵Cl). This mass shift will be observed in the b- and y-ions that contain the modified tryptophan residue. The D- or L-configuration of an amino acid cannot be determined by standard CID-based MS/MS.
Comparison of Edman Degradation and Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation from the N-terminus.[1] | Mass-to-charge ratio measurement of intact peptides and their fragments. |
| Sample Purity | Requires a highly purified peptide sample.[10] | Can analyze complex mixtures. |
| Sample Amount | Typically requires picomoles of material.[1] | High sensitivity, often in the femtomole to attomole range. |
| Throughput | Low throughput, one sample at a time. | High throughput, suitable for automated analysis of many samples. |
| Sequence Length | Reliable for up to 30-50 residues.[1] | Can sequence longer peptides, often after enzymatic digestion.[11] |
| Blocked N-terminus | Not applicable if the N-terminus is chemically modified.[1] | Can sequence peptides with blocked N-termini. |
| Identification of 6-Cl-D-Trp | Indirectly via HPLC retention time of its PTH derivative. Requires a standard. | Directly by a mass shift of +33.961 Da in fragment ions. |
| Stereochemistry (D/L) | Can be determined with specialized chiral chromatography of PTH-amino acids. | Cannot distinguish between D- and L-isomers with standard methods. |
| Data Analysis | Relatively straightforward comparison of chromatograms. | Requires specialized software for spectral interpretation. |
Experimental Protocols
Edman Degradation Protocol for a Peptide with 6-Chloro-D-tryptophan
-
Sample Preparation: The purified peptide is immobilized on a solid support, such as a PVDF membrane.[1][10]
-
Automated Edman Degradation: The sample is loaded into an automated protein sequencer. The instrument performs the cycles of coupling, cleavage, and conversion automatically.
-
HPLC Analysis: The collected PTH-amino acid from each cycle is injected onto a reverse-phase HPLC column. A gradient of an appropriate organic solvent (e.g., acetonitrile) in an aqueous buffer is used for separation.
-
Data Analysis: The retention time of the peak corresponding to the cycle where 6-chloro-D-tryptophan is expected is compared to the retention time of a synthesized PTH-6-chloro-D-tryptophan standard.
Mass Spectrometry Protocol for a Peptide with 6-Chloro-D-tryptophan
-
Sample Preparation: The peptide is dissolved in a suitable solvent compatible with ESI or MALDI. For complex samples, prior enzymatic digestion (e.g., with trypsin) may be necessary.
-
LC-MS/MS Analysis: The sample is introduced into the mass spectrometer, often via a liquid chromatography system for separation. The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are automatically selected for fragmentation.
-
Data Analysis: The resulting MS/MS spectra are analyzed using a protein sequence database search engine. The search parameters must be modified to include a variable modification of +33.961 Da on tryptophan residues to account for the chlorination.
Conclusion: A Complementary Approach
Both Edman degradation and mass spectrometry are powerful techniques for the characterization of peptides containing 6-chloro-D-tryptophan.
-
Edman degradation provides a robust and direct method for confirming the N-terminal sequence and, with additional effort, can be used to verify the D-configuration of the modified amino acid. Its primary limitation is its lower throughput and requirement for pure samples.
-
Mass spectrometry offers superior sensitivity, speed, and the ability to analyze complex mixtures. It can readily identify the presence and location of the 6-chloro-tryptophan modification based on its mass. However, it cannot distinguish between stereoisomers.
For comprehensive and unambiguous characterization of peptides containing 6-chloro-D-tryptophan, a complementary approach is often the most effective. Edman degradation can be used to definitively confirm the N-terminal sequence and the stereochemistry, while mass spectrometry can provide rapid confirmation of the modification and sequence analysis of internal and C-terminal regions, especially in a high-throughput setting.
References
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. ehu.eus [ehu.eus]
- 5. researchgate.net [researchgate.net]
- 6. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Edman Degradation: Principles, Methods, and Optimization Strategies [en.biotech-pack.com]
- 11. Edman Degradation Design Method_Edman Method for Amino Acid Sequence Determination Experiment | Baitai Paike Biotechnology [en.biotech-pack.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Fmoc-6-chloro-D-tryptophan
As a Senior Application Scientist, my focus extends beyond the synthesis and application of molecules like Fmoc-6-chloro-D-tryptophan; it encompasses the entire lifecycle of the chemical, concluding with its safe and compliant disposal. Mishandling chemical waste not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Fmoc-6-chloro-D-tryptophan, ensuring the safety of your laboratory and the integrity of your research environment.
The core principle of this procedure is rooted in the chemical's structure: it is a halogenated organic compound . The presence of a chlorine atom on the tryptophan indole ring fundamentally dictates its waste stream classification. Standard laboratory practice, mandated by regulatory bodies like the Environmental Protection Agency (EPA), requires the strict segregation of halogenated waste from non-halogenated waste.[1][2][3] This is primarily because the incineration methods required to safely destroy halogenated compounds are different and more costly than those for non-halogenated substances.[3]
Part 1: Core Principles and Hazard Assessment
Before handling the waste, it is crucial to understand the "why" behind the protocol. The disposal plan for Fmoc-6-chloro-D-tryptophan is built on three pillars: Hazard Recognition, Segregation, and Communication.
-
Hazard Recognition : While a specific Safety Data Sheet (SDS) for this exact compound may lack detailed disposal instructions[4], data from closely related structures indicate that tryptophan derivatives can be toxic to aquatic life with long-lasting effects.[5] Therefore, it must be treated as environmentally hazardous waste and must never be disposed of down the drain.[6]
-
Waste Segregation : This is the most critical operational step. Fmoc-6-chloro-D-tryptophan must be disposed of into a waste container specifically designated for Halogenated Organic Waste .[1][2] Co-mingling this with non-halogenated solvents or solids will contaminate the entire container, leading to unnecessary disposal costs and potential regulatory violations.
-
Communication (Labeling) : Proper labeling is a non-negotiable aspect of safety and compliance. Every waste container must be clearly and accurately labeled the moment the first drop or gram of waste is added.[2][7][8] This ensures that everyone in the laboratory, including safety personnel, understands the contents and associated hazards.
Data Summary Table: Fmoc-6-chloro-D-tryptophan
| Parameter | Information | Source |
| Chemical Name | (2R)-3-(6-chloro-1H-indol-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | [9] |
| Common Name | Fmoc-6-chloro-D-tryptophan; Fmoc-D-Trp(6-Cl)-OH | [9] |
| CAS Number | 925916-73-0 | [4][9] |
| Key Structural Features | Fmoc protecting group, Chlorinated indole ring | N/A |
| Primary Hazard | Potential environmental toxin; may cause skin sensitization. | |
| Primary Waste Class | Hazardous Chemical Waste | |
| Waste Sub-Category | Halogenated Organic Solid Waste | [1][2][3] |
| Required PPE | Nitrile gloves, safety glasses/goggles, lab coat. | [1][5][6] |
Part 2: Step-by-Step Disposal Protocol for Solid Waste
This protocol details the procedure for disposing of solid Fmoc-6-chloro-D-tryptophan powder and associated contaminated consumables.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection : Nitrile gloves. Inspect gloves for any tears or holes before use.[6]
-
Body Protection : A standard laboratory coat.[1]
Step 2: Prepare the Designated Waste Container
-
Select a Compatible Container : Choose a container that is in good condition, compatible with solid organic chemicals, and has a secure, screw-top lid.[10] An empty, clean, and dry reagent bottle made of glass or polyethylene is often a suitable choice.[11]
-
Affix a Hazardous Waste Label : Before adding any waste, place a "Hazardous Waste" label on the container. These labels are typically provided by your institution's Environmental Health & Safety (EHS) department.[7][8]
Step 3: Complete the Hazardous Waste Label
Fill out the label completely and legibly. Incomplete labels are a common cause of waste rejection by EHS personnel.
-
Generator Information : Your name, lab number, and contact information.
-
Contents : Write the full chemical name: "Fmoc-6-chloro-D-tryptophan ". Do not use abbreviations or chemical formulas.[8] List any other solid wastes that will be added to this container.
-
Hazards : Check the appropriate boxes (e.g., "Toxic").
Step 4: Transfer Waste into the Container
-
Carefully transfer the solid Fmoc-6-chloro-D-tryptophan waste into the prepared container using a clean spatula or scoop.
-
Also, place any disposables that are grossly contaminated with the solid powder into this same container. This includes items like weigh boats, contaminated wipes, and gloves.
-
Avoid creating dust during the transfer.[5]
Step 5: Secure and Store the Container
-
Securely close the lid of the waste container. According to regulations, waste containers must remain closed at all times except when waste is actively being added.[2][8]
-
Store the container in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of the lab personnel.[7][8]
-
Ensure the container is segregated from incompatible waste streams, such as acids or oxidizers.[7]
Step 6: Arrange for Disposal
-
Once the container is full or you are no longer generating this waste stream, contact your institution's EHS office to schedule a hazardous waste pickup.[12] Follow their specific procedures for submitting a pickup request.
Part 3: Managing Associated Waste Streams
It is common to generate more than just solid powder waste. The same principles of segregation and labeling apply.
-
"Empty" Original Reagent Bottles : The original container that held the Fmoc-6-chloro-D-tryptophan is not truly empty. It contains chemical residue and must be disposed of as hazardous waste.[7] Do not rinse it. Place the capped, empty bottle in the same solid halogenated waste stream or as directed by your EHS office.
-
Solutions Containing Fmoc-6-chloro-D-tryptophan : If you have prepared solutions, this waste must be collected as Halogenated Organic Liquid Waste .
-
Use a dedicated, compatible liquid waste container (e.g., a 4L bottle or a 20L carboy, often provided by EHS).[11]
-
Label it clearly as "Hazardous Waste" and list all chemical components, including the solvents (e.g., "Fmoc-6-chloro-D-tryptophan, Dichloromethane").
-
Crucially, never mix halogenated liquid waste with non-halogenated liquid waste. [13]
-
-
Contaminated Sharps : Any needles, scalpels, or broken glassware contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container.[14][15] This container will then be managed by EHS for final disposal, often via incineration.[15]
Part 4: Visualized Disposal Workflow
The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste generated from Fmoc-6-chloro-D-tryptophan.
Caption: Decision workflow for segregating Fmoc-6-chloro-D-tryptophan waste.
References
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Oregon State University Environmental Health and Safety. Retrieved from [Link]
-
Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]
-
Fmoc-6-chloro-D-tryptophan Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]
-
Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved from [Link]
-
Safety Data Sheet for Nα-Fmoc-N(in)-Boc-L-tryptophan. (n.d.). AAPPTEC. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]
-
Safety Data Sheet: L-Tryptophan. (n.d.). Carl ROTH. Retrieved from [Link]
Sources
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Fmoc-6-chloro-D-tryptophan Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. peptide.com [peptide.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. usbioclean.com [usbioclean.com]
- 15. emsllcusa.com [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
